cis-9,10-Methyleneoctadecanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
8-[(1R,2S)-2-octylcyclopropyl]octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 |
InChI Key |
PDXZQLDUVAKMBQ-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to cis-9,10-Methyleneoctadecanoic Acid
This guide provides a comprehensive technical overview of cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid. It is intended for researchers, scientists, and drug development professionals who are interested in the unique properties and biological significance of this cyclopropane fatty acid. This document delves into its fundamental characteristics, natural occurrence, biological functions, and the methodologies for its study.
Introduction: The Significance of a Cyclopropane Ring
cis-9,10-Methyleneoctadecanoic acid is a fascinating fatty acid distinguished by the presence of a cyclopropane ring within its eighteen-carbon chain. This seemingly minor structural modification imparts significant and unique physicochemical properties that have profound implications for the biological systems in which it is found. Primarily known as a component of bacterial cell membranes, its presence is a key adaptation to various environmental stresses.[1][2][3] Furthermore, emerging research has identified its presence and biological activities in higher organisms, including mammals, suggesting a broader relevance than previously understood.[4][5]
This guide will explore the multifaceted nature of cis-9,10-Methyleneoctadecanoic acid, from its basic molecular features to its complex roles in cellular function and pathogenesis. We will also provide practical insights into its analysis and synthesis, equipping researchers with the knowledge to investigate this intriguing molecule.
Core Properties and Molecular Characteristics
A thorough understanding of the fundamental properties of cis-9,10-Methyleneoctadecanoic acid is essential for any scientific investigation. The introduction of the methylene bridge across the cis-double bond of oleic acid creates a strained three-membered ring, which is the primary determinant of its unique behavior.
Table 1: Physicochemical Properties of cis-9,10-Methyleneoctadecanoic Acid
| Property | Value | Source(s) |
| Alternate Names | Dihydrosterculic acid | [6][7] |
| CAS Number | 4675-61-0 | [6][7] |
| Molecular Formula | C19H36O2 | [6][7] |
| Molecular Weight | 296.5 g/mol | [7] |
| Appearance | Solid | [7] |
| Solubility | Soluble in Chloroform, Ethanol, Methanol | [7][8] |
| Purity | ≥98% (Commercially available) | [6][7] |
The methyl ester form, methyl cis-9,10-methyleneoctadecanoate, is also commonly used in research, particularly in analytical standards and synthesis.[9][10] Its properties are summarized below.
Table 2: Physicochemical Properties of Methyl cis-9,10-Methyleneoctadecanoate
| Property | Value | Source(s) |
| CAS Number | 3971-54-8 | [8] |
| Molecular Formula | C20H38O2 | [8][10] |
| Molecular Weight | 310.5 g/mol | [8][10] |
| Appearance | Liquid | [9] |
| Purity | >98% (Commercially available) | [10] |
Natural Occurrence and Biosynthesis
cis-9,10-Methyleneoctadecanoic acid is not a ubiquitous fatty acid but is found in specific biological niches.
Natural Sources:
-
Bacteria: It is a well-established component of the cell membranes of various bacteria, including Escherichia coli, Staphylococcus aureus, and Helicobacter pylori.[1][11][12] In these organisms, it plays a crucial role in adapting to environmental stressors.
-
Plants: This fatty acid has been identified in certain plant oils, such as cottonseed oil.[4][13]
-
Animals: It has also been detected in the tissues of some animals, including the digestive glands of the snail Pila globosa and in the mitochondria of bovine, rat, and human hearts and livers.[5][11][12]
Biosynthesis: The biosynthesis of cis-9,10-Methyleneoctadecanoic acid is a post-synthetic modification of an existing unsaturated fatty acid. The key enzyme in this process is cyclopropane fatty acid synthase (CFAS).[2][14]
The biosynthetic pathway can be summarized as follows:
-
The substrate is an unsaturated fatty acid, typically oleic acid (cis-9-octadecenoic acid), which is already incorporated into a phospholipid in the cell membrane.
-
The methyl group donor is S-adenosyl-L-methionine (SAM).
-
The CFAS enzyme catalyzes the transfer of a methylene group from SAM across the cis-double bond of the oleic acid acyl chain.[15]
This enzymatic reaction is crucial for the adaptive responses of many bacteria.
Caption: Biosynthetic pathway of cis-9,10-Methyleneoctadecanoic acid.
Biological Roles and Significance
The presence of the cyclopropane ring in cis-9,10-Methyleneoctadecanoic acid confers a rigid kink in the fatty acid chain, which in turn influences the properties of the cell membranes where it resides.[1]
In Bacteria:
-
Membrane Fluidity and Stability: The primary role of this fatty acid in bacteria is to modulate membrane fluidity and stability in response to environmental changes.[1][2] The cyclopropane ring provides a more rigid and stable kink compared to a cis-double bond, which helps to maintain membrane integrity during stresses like temperature shifts, pH changes, and exposure to toxic compounds.[1][3]
-
Pathogenesis: In some pathogenic bacteria, such as Mycobacterium tuberculosis, cyclopropanation of mycolic acids, which are long-chain fatty acids, has been linked to the persistence and virulence of the pathogen.[3] The altered membrane properties can reduce the permeability to antibiotics, contributing to drug resistance.[2][3]
In Eukaryotes:
-
Gastric Acid Secretion: cis-9,10-Methyleneoctadecanoic acid secreted by H. pylori has been shown to enhance histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells.[11][12] This effect is mediated through the activation of protein kinase C (PKC) in a calcium-dependent manner.[11][12]
-
Metabolic Regulation: Studies in mice have shown that dihydrosterculic acid from cottonseed oil can suppress the activity of stearoyl-CoA desaturase-1 (SCD1), an enzyme involved in the synthesis of monounsaturated fatty acids.[4][13] It has also been shown to increase the expression of peroxisome proliferator-activated receptor delta (PPARδ), a key regulator of fatty acid oxidation.[4][16]
Methodologies for Study
The unique structural features of cis-9,10-Methyleneoctadecanoic acid require specific analytical techniques for its unequivocal identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this cyclopropane fatty acid. The protons of the cyclopropane ring exhibit characteristic chemical shifts in regions of the ¹H NMR spectrum that are typically free from other signals, allowing for their clear detection.[17]
Key ¹H NMR Signals (in CDCl₃):
-
-0.30 ppm and 0.60 ppm: These two distinct peaks correspond to the methylene protons of the cyclopropane ring. The upfield signal is assigned to the cis proton, and the downfield signal to the trans proton relative to the alkyl chains.[17][18]
-
0.68 ppm: This signal corresponds to the two methine protons of the cyclopropane ring.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of fatty acids, including cis-9,10-Methyleneoctadecanoic acid. For GC analysis, the fatty acid is typically derivatized to its more volatile methyl ester (FAME).
Experimental Protocol: FAME Preparation and GC-MS Analysis
-
Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add 0.5 M KOH in methanol and heat at 50°C for 30 minutes.
-
Cool the sample and add 14% (w/v) boron trifluoride in methanol. Heat again at 50°C for 30 minutes.
-
Add saturated NaCl solution and hexane. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAME extract into a GC-MS system equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane column).
-
Use a temperature program that allows for the separation of C19:0 cyclopropane FAME from other fatty acid methyl esters. A typical program might start at 100°C, ramp to 240°C, and hold for a period.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Caption: Workflow for the analysis of cis-9,10-Methyleneoctadecanoic acid by GC-MS.
Chemical Synthesis
The synthesis of cis-9,10-Methyleneoctadecanoic acid is crucial for obtaining standards for analytical studies and for investigating its biological activities. One common method is the Simmons-Smith reaction.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Starting Material: The synthesis starts with oleic acid or its methyl ester.
-
Reagent Preparation: Prepare the Simmons-Smith reagent by reacting diiodomethane (CH₂I₂) with a zinc-copper couple in anhydrous diethyl ether.
-
Cyclopropanation:
-
Dissolve methyl oleate in anhydrous diethyl ether under an inert atmosphere (e.g., argon).
-
Add the freshly prepared Simmons-Smith reagent to the solution.
-
Reflux the reaction mixture for several hours.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl cis-9,10-methyleneoctadecanoate by column chromatography on silica gel.
-
-
Hydrolysis (Optional): If the free fatty acid is desired, the purified methyl ester can be hydrolyzed using a base (e.g., KOH in methanol) followed by acidification.
Conclusion and Future Perspectives
cis-9,10-Methyleneoctadecanoic acid is a molecule of significant interest due to its unique structure and diverse biological roles. While its function in bacterial membrane adaptation is well-established, its activities in eukaryotic systems are an emerging area of research with potential implications for human health and disease. Future studies should focus on elucidating the precise molecular mechanisms by which it exerts its effects, particularly in the context of metabolic regulation and host-pathogen interactions. The development of more sensitive and specific analytical methods will also be crucial for advancing our understanding of the distribution and function of this intriguing cyclopropane fatty acid.
References
- Maiti, A., Kumar, A., & Daschakraborty, S. (n.d.). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? ChemRxiv.
- MedchemExpress.com. (n.d.). cis-9,10-Methyleneoctadecanoic Acid | Biochemical Assay Reagent.
- PubMed. (2024, July 31).
- MDPI. (2018, October 8). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity.
- PubMed. (2025, January 11). Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions.
- Avanti Polar Lipids. (n.d.).
- SynPep. (n.d.). cis-9,10-Methyleneoctadecanoic Acid.
- CymitQuimica. (n.d.). CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoicacid methyl*.
- ResearchGate. (2025, August 9). NMR characterization of dihydrosterculic acid and its methyl ester.
- Journal of the American Chemical Society. (n.d.). UNEQUIVOCAL SYNTHESES OF DL-cis-9,10-METHYLENEOCTADECANOIC ACID (DIHYDROSTERCULIC ACID) AND DL-cis-11,12-METHYLENEOCTADECANOIC ACID1.
- PubMed. (2006, April 15). NMR characterization of dihydrosterculic acid and its methyl ester.
- Santa Cruz Biotechnology. (n.d.). cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT.
- Cayman Chemical. (n.d.). cis-9,10-Methyleneoctadecanoic Acid (CAS 4675-61-0).
- Enzo Life Sciences. (n.d.). Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate)
- PubMed. (2017, September 15).
- ResearchGate. (2025, August 9).
- Cayman Chemical. (n.d.). cis-9,10-Methyleneoctadecanoic Acid methyl ester.
- National Institutes of Health. (2025, August 22). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC.
- ACS Publications. (n.d.). UNEQUIVOCAL SYNTHESES OF DL-cis-9,10-METHYLENEOCTADECANOIC ACID (DIHYDROSTERCULIC ACID) AND DL-cis-11,12-METHYLENEOCTADECANOIC A.
- PubMed. (1999, February 25). Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart.
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- 4. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 9. CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoic*acid m… [cymitquimica.com]
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- 15. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity | MDPI [mdpi.com]
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- 18. NMR characterization of dihydrosterculic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Dynamics and Bio-Analytical Characterization of cis-9,10-Methyleneoctadecanoic Acid
Executive Summary & Chemical Identity[1]
cis-9,10-Methyleneoctadecanoic acid, commonly known as Dihydrosterculic Acid (DHSA) , is a nineteen-carbon cyclopropane fatty acid (CFA). Unlike standard unsaturated fatty acids where a double bond creates a "kink," DHSA features a strained three-membered carbocyclic ring across the 9th and 10th carbons.
This structural anomaly confers unique biophysical properties: it mimics the bent geometry of oleic acid (maintaining membrane fluidity) while possessing the chemical stability of a saturated bond (resisting oxidation). In drug development and microbiology, DHSA is a critical biomarker for bacterial acid stress responses and a potent inhibitor of mammalian stearoyl-CoA desaturase (SCD).
Chemical Specifications
| Property | Specification |
| IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid |
| Common Name | Dihydrosterculic Acid (DHSA) |
| CAS Number | 4675-61-0 (Free Acid) / 3971-54-8 (Methyl Ester) |
| Molecular Formula | C₁₉H₃₆O₂ |
| Molecular Weight | 296.49 g/mol |
| Configuration | cis (The alkyl chains are on the same side of the ring) |
| Solubility | Soluble in Ethanol, Chloroform, Hexane; Insoluble in Water |
Biosynthesis and Biological Function[7][10]
The synthesis of DHSA is a post-synthetic modification of membrane phospholipids. It is not synthesized de novo by fatty acid synthase but rather by the modification of existing oleic acid residues within the phospholipid bilayer.
The CFA Synthase Mechanism
The conversion is catalyzed by Cyclopropane Fatty Acid Synthase (CFAS) . This enzyme utilizes S-adenosylmethionine (SAM) as a methylene donor. The reaction involves the electrophilic addition of a methyl group to the cis-double bond of oleic acid, followed by proton loss to close the cyclopropane ring.
-
Bacterial Context: In E. coli and Salmonella, this conversion is upregulated during the stationary phase and under acidic conditions. The cyclopropane ring renders the membrane less permeable to protons (
), protecting the cell from acid stress (acid shock response). -
Mammalian Context: DHSA is not synthesized by mammals but is absorbed from diet (e.g., dairy from silage-fed cattle). It acts as a bioactive lipid, inhibiting SCD1, which can alter hepatic lipid metabolism.
Biosynthetic Pathway Diagram
Figure 1: Biosynthetic progression from Oleic Acid to Dihydrosterculic Acid via CFA Synthase, and subsequent desaturation to Sterculic Acid in specific plant species.
Structural Dynamics & Membrane Biophysics
The cis-cyclopropane ring introduces a permanent structural constraint. Unlike a cis-double bond, which allows for some rotational freedom around adjacent single bonds, the cyclopropane ring locks the carbon chain into a rigid 109.5° angle.
Biophysical Impact Table
| Feature | Oleic Acid (C18:1) | Stearic Acid (C18:0) | DHSA (CFA 19:0) |
| Geometry | Kinked (flexible) | Straight (rigid) | Kinked (rigid) |
| Membrane Packing | Loose (High Fluidity) | Tight (Low Fluidity) | Intermediate |
| Chemical Stability | Prone to peroxidation | Stable | Stable (Resists oxidation) |
| Proton Permeability | High | Low | Lowest (Acid Barrier) |
Causality: The substitution of the double bond with a methylene bridge removes the pi-electrons susceptible to radical attack, thereby increasing the oxidative stability of the membrane while maintaining the "liquid-disordered" phase necessary for protein function.
Analytical Methodologies: The "Artifact" Trap
Accurate quantification of DHSA is notoriously difficult due to the reactivity of the cyclopropane ring under acidic conditions. Standard FAME (Fatty Acid Methyl Ester) preparation protocols often destroy the molecule.
Protocol: Artifact-Free Derivatization
Objective: Convert DHSA phospholipids to methyl esters for GC-MS without ring opening.
Step-by-Step Methodology:
-
Lipid Extraction: Extract total lipids using the Folch method (Chloroform:Methanol 2:1).
-
Evaporation: Dry under a stream of nitrogen to prevent oxidation of other lipids.
-
Derivatization (The Critical Choice):
-
Avoid: Acid-catalyzed methylation (e.g., BF₃/Methanol or H₂SO₄/Methanol). Why: Acidic protons attack the cyclopropane ring, causing it to open and isomerize into methoxy-branched fatty acids or olefinic isomers.
-
Required:Base-catalyzed transesterification.
-
-
Reaction: Add 0.5 M Sodium Methoxide (NaOCH₃) in anhydrous methanol. Incubate at 50°C for 10 minutes.
-
Neutralization/Extraction: Add saturated NaCl and extract FAMEs into Hexane.
-
Analysis: Inject into GC-MS.
GC-MS Identification
-
Column: High-polarity cyanopropyl phase (e.g., CP-Sil 88 or SP-2560) is required to separate DHSA from C18:1 isomers.
-
Mass Spectrum Signature:
-
Molecular Ion: m/z 310 (Methyl ester).
-
McLafferty Rearrangement: Look for a characteristic fragment at m/z 55 (cyclopropenyl cation) or specific ring-fragmentation patterns distinct from mono-unsaturated chains.
-
Analytical Decision Workflow Diagram
Figure 2: Analytical decision tree highlighting the necessity of base-catalyzed derivatization to preserve the cyclopropane ring integrity during GC-MS sample preparation.
Chemical Synthesis (Simmons-Smith Reaction)
For drug development standards, isolation from bacteria is inefficient. Chemical synthesis is preferred using the Simmons-Smith cyclopropanation.[1]
Reaction Principle: The reaction involves a zinc-carbenoid intermediate (generated from diiodomethane and a Zinc-Copper couple) which adds a methylene group across the double bond of oleic acid in a concerted, stereospecific manner.
Protocol:
-
Reagents: Methyl oleate, Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu).
-
Solvent: Anhydrous Diethyl Ether.
-
Procedure:
-
Activate Zn dust with HCl, then treat with CuSO₄ to form Zn-Cu couple.[2]
-
Reflux Methyl oleate with CH₂I₂ and Zn-Cu for 24-48 hours.
-
Note: The reaction is stereospecific; cis-oleic acid yields cis-DHSA.
-
-
Purification: Silver ion chromatography (Ag-HPLC) is often necessary to remove unreacted methyl oleate, as their boiling points are nearly identical.
References
-
Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews, 61(4), 429–441. Link
-
Bao, X., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese. Journal of Agricultural and Food Chemistry, 64(32).[3] Link
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link
-
Shabala, L., & Ross, T. (2008). Cyclopropane fatty acids improve Escherichia coli survival in acidified minimal media by reducing membrane permeability to H+. Research in Microbiology, 159(6), 458-461. Link
-
Paton, C. M., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles.[4] Nutrition Research, 45, 52-62. Link
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Technical Guide: cis-9,10-Methyleneoctadecanoic Acid
Executive Summary
This guide provides a comprehensive technical analysis of cis-9,10-methyleneoctadecanoic acid (Dihydrosterculic acid), a cyclopropane fatty acid (CPA) critical to bacterial membrane physiology. Unlike standard fatty acids, the presence of the strained cyclopropane ring confers unique biophysical properties—specifically resistance to acid stress and oxidative degradation—making it a vital biomarker in microbiology and a high-value target in antimicrobial drug development.
This document serves as a definitive reference for its chemical identity, biosynthetic pathway, and the specific, non-standard analytical protocols required to preserve its structural integrity during extraction and quantification.
Part 1: Chemical Identity & Nomenclature
cis-9,10-Methyleneoctadecanoic acid is frequently misidentified in literature due to its structural similarity to lactobacillic acid (cis-11,12 isomer) and sterculic acid (cyclopropene analog). Accurate identification requires precise adherence to nomenclature standards.
Table 1: Synonyms and Chemical Identifiers
| Category | Identifier / Name | Notes |
| Common Name | Dihydrosterculic acid | The saturated analog of Sterculic acid.[1] |
| Systematic Name | cis-9,10-Methyleneoctadecanoic acid | Denotes the cyclopropane ring at C9-C10.[1][2][3][4][5] |
| IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid | Stereochemistry is critical for bioactivity. |
| CAS Number | 4675-61-0 | Free acid form.[4] |
| CAS Number | 3971-54-8 | Methyl ester form (standard for GC-MS).[3] |
| Lipid Shorthand | CFA 19:0 | Cyclopropane Fatty Acid, 19 carbons. |
| Lipid MAPS ID | LMFA01140019 | Database identifier for carbocyclic fatty acids.[6] |
| Isomeric Confusion | Lactobacillic acid | WARNING: This is the cis-11,12 isomer.[1] |
Part 2: Biosynthesis & Biological Significance
The synthesis of dihydrosterculic acid is a post-synthetic modification of the membrane lipid bilayer, occurring primarily during the transition from exponential to stationary growth phase in bacteria (e.g., E. coli, Lactobacillus).
Mechanism of Action
The enzyme Cyclopropane Fatty Acid Synthase (CFAS) catalyzes the addition of a methylene group from S-adenosyl-L-methionine (SAM) across the cis-double bond of oleic acid residues within phospholipids.[1][7][8]
Key Mechanistic Insight: Recent structural studies reveal that a bicarbonate ion bound in the CFAS active site acts as the general base, facilitating the deprotonation required to close the cyclopropane ring. This unique mechanism is a specific target for novel antimicrobial inhibitors.
Visualization: The CFAS Pathway
The following diagram illustrates the conversion of membrane-bound Oleic Acid to Dihydrosterculic Acid.
Caption: Post-synthetic modification of membrane lipids via CFA Synthase. The reaction occurs directly on the phospholipid bilayer.
Part 3: Analytical Methodologies (The "How-To")
The Critical Failure Point: Acidic Derivatization
Senior Scientist Note: The most common error in analyzing dihydrosterculic acid is using standard Fatty Acid Methyl Ester (FAME) preparation methods involving Boron Trifluoride (
-
The Problem: The cyclopropane ring is highly strained. Strong acidic conditions at high heat cause ring opening , converting the CFA into methoxy-branched artifacts or ketones.
-
The Result: False negatives for dihydrosterculic acid and the appearance of "unknown" peaks in GC-MS chromatograms.
The Solution: Base-Catalyzed Transesterification
To preserve the cyclopropane ring, you must use a base-catalyzed method (Sodium Methoxide) or a mild acid method (TMS-diazomethane) at controlled temperatures.
Visualization: Analytical Workflow Decision Tree
Caption: Decision matrix for CFA analysis. Base catalysis is mandatory to prevent degradation of the cyclopropane moiety.
Part 4: Validated Experimental Protocol
Protocol: Base-Catalyzed Preparation of FAMEs for Dihydrosterculic Acid Analysis.
Reagents:
-
Sodium Methoxide (0.5 M in anhydrous methanol).
-
n-Hexane (HPLC Grade).
-
Internal Standard: C17:0 (Heptadecanoic acid) or C21:0 (Heneicosanoic acid).
Step-by-Step Methodology:
-
Extraction: Extract total lipids from the sample using the Bligh and Dyer method (Chloroform:Methanol:Water). Evaporate solvent under nitrogen.
-
Solubilization: Resuspend the dried lipid residue in 1 mL of anhydrous n-Hexane .
-
Transesterification: Add 1 mL of 0.5 M Sodium Methoxide . Vortex vigorously for 1 minute.
-
Note: This reaction proceeds rapidly at room temperature (20-25°C). Do not heat above 40°C.
-
-
Incubation: Allow the reaction to stand for 10 minutes.
-
Quenching: Add 1 mL of saturated NaCl solution (brine) to stop the reaction and facilitate phase separation.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes. The upper hexane layer contains the FAMEs (including Dihydrosterculic acid methyl ester).
-
Collection: Transfer the upper hexane layer to a GC vial containing anhydrous sodium sulfate (to remove residual water).
-
Analysis: Inject 1 µL into GC-MS.
-
Column Recommendation: High-polarity cyanopropyl columns (e.g., CP-Sil 88) are required to separate cis-9,10 (Dihydrosterculic) from cis-11,12 (Lactobacillic) isomers.
-
Part 5: Applications in Drug Development
The unique biosynthesis of dihydrosterculic acid presents a high-value target for drug discovery.
-
Target Specificity: Mammalian cells lack CFA synthase; they cannot synthesize cyclopropane fatty acids. Therefore, inhibitors of bacterial CFAS (e.g., analogs of SAM or specific transition-state mimics) offer a pathway for narrow-spectrum antibiotics with minimal host toxicity.
-
Virulence Modulation: In Mycobacterium tuberculosis, cell wall CPAs are linked to persistence and immune evasion. Inhibiting their synthesis renders the bacteria hypersensitive to oxidative stress and acidification inside macrophages.
References
-
PubChem. (n.d.).[6] Dihydrosterculic acid | C19H36O2.[1][6][9] National Library of Medicine. Retrieved from [Link]
-
Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews, 61(4), 429-452. Retrieved from [Link]
-
LIPID MAPS® Structure Database. (n.d.). LMSD Record LMFA01140019.[6] Retrieved from [Link][6]
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- 6. Dihydrosterculic acid | C19H36O2 | CID 21677595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Foreword: The Significance of a Bent Molecule in Bacterial Survival and Pathogenesis
An In-depth Technical Guide to cis-9,10-Methyleneoctadecanoic Acid in Bacteria for Researchers and Drug Development Professionals
In the intricate world of bacterial biochemistry, the ability to adapt to fluctuating and often harsh environments is paramount to survival. One of the elegant molecular strategies employed by a diverse range of bacteria is the modification of their cell membrane lipids. This guide focuses on a key player in this adaptation: cis-9,10-Methyleneoctadecanoic acid, a cyclopropane fatty acid (CFA). While seemingly a subtle structural alteration—the conversion of a cis double bond into a cyclopropane ring—this modification has profound implications for the physicochemical properties of the bacterial membrane. Understanding the biosynthesis, physiological roles, and analysis of this molecule not only offers a window into bacterial stress responses but also presents novel avenues for antimicrobial drug development. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical methodologies for the study of cis-9,10-Methyleneoctadecanoic acid.
Part 1: The Ubiquitous Presence and Structural Identity of cis-9,10-Methyleneoctadecanoic Acid
cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, is a saturated fatty acid containing a cyclopropane ring at the 9th and 10th carbon positions. This structure is derived from the cyclopropanation of oleic acid. It is one of the most common CFAs found in bacteria, alongside lactobacillic acid (cis-11,12-methyleneoctadecanoic acid), which is derived from vaccenic acid. These modified fatty acids are integral components of the phospholipids in the cell membranes of numerous bacterial species.[1][2][3] The formation of CFAs is particularly prominent as bacterial cultures enter the stationary phase of growth or when they are subjected to environmental stressors.[4][5][6]
The presence and relative abundance of cis-9,10-Methyleneoctadecanoic acid can vary significantly among different bacterial species and are influenced by growth conditions. This variability underscores its role as an adaptive mechanism.
| Bacterial Species | Typical Percentage of cis-9,10-Methyleneoctadecanoic Acid in Membrane Lipids | References |
| Escherichia coli | Can be a significant component, especially in stationary phase. | [7][8] |
| Staphylococcus aureus | Present in the cell membrane. | [1][9] |
| Salmonella enterica | Abundant in the membrane, particularly under stress conditions. | [5] |
| Lactobacillus species | Some species can synthesize dihydrosterculic acid. | [10] |
| Agrobacterium tumefaciens | Contains "phytomonic acid," a related CFA. | [11] |
| Herpetomonas megaseliae | Synthesizes a derivative, 17-methyl-cis-9,10-methyleneoctadecanoic acid. | [12] |
Part 2: The Molecular Machinery of Biosynthesis
The synthesis of cis-9,10-Methyleneoctadecanoic acid is a post-synthetic modification of existing unsaturated fatty acids within the phospholipid bilayer. This process is catalyzed by a single enzyme, cyclopropane fatty acid (CFA) synthase.
The Central Enzyme: Cyclopropane Fatty Acid (CFA) Synthase
CFA synthase (EC 2.1.1.79) is an S-adenosyl-L-methionine (SAM)-dependent enzyme that transfers a methylene group from SAM across the cis-double bond of an unsaturated fatty acyl chain of a phospholipid.[5][7][13] This remarkable reaction occurs directly on the membrane phospholipids, highlighting the enzyme's ability to interact with and modify the lipid bilayer.[5][7]
Catalytic Mechanism: The proposed mechanism for CFA synthase involves the following key steps:
-
Binding to the Membrane: The enzyme associates with the phospholipid bilayer, recognizing unsaturated acyl chains.[7]
-
Methylene Transfer: A methylene group is transferred from SAM to the cis-double bond of the fatty acyl chain, leading to the formation of a carbocation intermediate.
-
Ring Closure: A subsequent deprotonation event facilitates the closure of the three-membered cyclopropane ring.[13] A bicarbonate ion within the active site is believed to play a crucial role in this process.[7]
Figure 1: Biosynthetic Pathway of cis-9,10-Methyleneoctadecanoic Acid.
Regulation of Biosynthesis
The production of cis-9,10-Methyleneoctadecanoic acid is tightly regulated at both the transcriptional and post-transcriptional levels. In E. coli, the expression of the cfa gene, which encodes CFA synthase, is controlled by multiple promoters. One of these promoters is dependent on the stationary-phase sigma factor RpoS (KatF), leading to increased CFA synthesis as the cells enter the stationary phase.[6]
Furthermore, the stability of the cfa mRNA is modulated by small RNAs (sRNAs). For instance, the sRNAs RydC and ArrS have been shown to stabilize the cfa mRNA, thereby activating its translation and increasing the levels of cyclopropane fatty acids in the cell membrane.[8] Conversely, another sRNA, CpxQ, represses cfa expression.[8] This intricate regulatory network allows bacteria to fine-tune their membrane composition in response to various environmental cues.
Part 3: Physiological Roles and Impact on Bacterial Fitness
The primary function of cis-9,10-Methyleneoctadecanoic acid is to alter the physical properties of the bacterial cell membrane, which in turn enhances the bacterium's ability to withstand a variety of environmental stresses.
Modulation of Membrane Properties
The introduction of a cyclopropane ring into a fatty acyl chain has several significant effects on the membrane:
-
Increased Ordering and Rigidity: The cyclopropane ring is more rigid than a cis-double bond, leading to a more ordered packing of the lipid acyl chains.[14][15] This increased order contributes to a decrease in membrane fluidity.
-
Enhanced Stability: The increased packing density and stability of the membrane make it less permeable to protons and other small molecules.[5] This is particularly important for survival in acidic environments.
-
Resistance to Oxidation: By replacing a double bond with a cyclopropane ring, the fatty acid becomes less susceptible to oxidative damage.[16]
Figure 2: Impact of cis-9,10-Methyleneoctadecanoic Acid on Membrane Properties.
Role in Bacterial Stress Response
The changes in membrane properties conferred by cis-9,10-Methyleneoctadecanoic acid are crucial for bacterial survival under various stress conditions:
-
Acid Stress: The decreased proton permeability of CFA-containing membranes helps bacteria maintain their internal pH in acidic environments.[8][17]
-
Cold Shock: The presence of cyclopropane rings can enhance membrane fluidity at low temperatures by disrupting the close packing of other lipids.[14][15][18]
-
Osmotic and Alcohol Stress: CFAs contribute to the membrane's ability to withstand changes in osmotic pressure and exposure to alcohols.[2][19]
-
Nutrient Deprivation: The accumulation of CFAs during the stationary phase is a key adaptation to nutrient limitation.[2]
Implications in Pathogenesis
The ability to survive stressful conditions is often linked to a bacterium's virulence. The synthesis of CFAs has been implicated in the pathogenesis of several bacteria. For example, in Mycobacterium tuberculosis, the formation of cyclopropane rings in mycolic acids is important for the bacterium to establish a persistent infection.[8] In Salmonella enterica, mutants unable to synthesize CFAs show reduced virulence.[5]
Part 4: A Practical Guide to the Analysis of cis-9,10-Methyleneoctadecanoic Acid
The accurate detection and quantification of cis-9,10-Methyleneoctadecanoic acid are essential for studying its role in bacterial physiology. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.
Step-by-Step Protocol for GC-MS Analysis of Bacterial Fatty Acids
This protocol outlines a robust method for the extraction, derivatization, and analysis of total fatty acids from bacterial cultures.
1. Cell Harvesting and Preparation:
-
Grow the bacterial culture to the desired growth phase (e.g., late stationary phase for maximal CFA content).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Lyophilize the cell pellet to remove all water.
2. Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried cell pellet, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0), which is not naturally present in the bacteria.
-
Add 1 mL of 2.5% H₂SO₄ in methanol.
-
Incubate at 80°C for 1 hour to simultaneously extract and transesterify the fatty acids to FAMEs.
-
After cooling, add 0.5 mL of hexane and 0.5 mL of water.
-
Vortex thoroughly and then centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs into a clean vial for GC-MS analysis.[16]
3. GC-MS Analysis:
-
Instrument: Agilent 7890 GC with a 5975 MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the FAMEs extract with a split ratio (e.g., 10:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 4°C/min.
-
Hold at 250°C for 10 minutes.[20]
-
-
MS Parameters: Scan range of m/z 40-430.
4. Data Analysis and Quantification:
-
Identify the FAMEs based on their retention times and mass spectra by comparing them to known standards and mass spectral libraries. The methyl ester of cis-9,10-Methyleneoctadecanoic acid will have a characteristic mass spectrum.
-
Quantify the amount of each fatty acid by integrating the peak area and normalizing it to the peak area of the internal standard.
Figure 3: Workflow for the GC-MS Analysis of Bacterial Fatty Acids.
Part 5: A New Frontier in Antimicrobial Drug Development
The essential role of cis-9,10-Methyleneoctadecanoic acid and other CFAs in bacterial stress survival and pathogenesis makes their biosynthetic pathway an attractive target for the development of novel antimicrobial agents.[17]
CFA Synthase as a Druggable Target
Inhibiting CFA synthase would prevent bacteria from modifying their membranes, rendering them more susceptible to environmental stresses, including the host's immune response and acidic conditions within phagosomes. This could potentially weaken pathogenic bacteria and make them more vulnerable to existing antibiotics. The dysregulation of the cfa gene has been suggested as a potential therapeutic target against bacterial drug resistance and pathogenicity.[17]
Future Perspectives
The development of specific and potent inhibitors of CFA synthase is a promising area of research. High-throughput screening of small molecule libraries could identify lead compounds. Furthermore, a deeper understanding of the structural biology of CFA synthase from various pathogenic bacteria will be crucial for the rational design of targeted inhibitors. The exploration of strategies to disrupt the regulatory networks controlling cfa expression, such as targeting the sRNAs that modulate its mRNA stability, could also offer novel therapeutic avenues.
Conclusion: From Basic Science to Therapeutic Potential
cis-9,10-Methyleneoctadecanoic acid is more than just a structural curiosity in bacterial lipids. It is a key molecule in a sophisticated adaptive strategy that allows bacteria to thrive in diverse and challenging environments. For researchers, the study of this fatty acid continues to unveil fundamental aspects of bacterial physiology and membrane biology. For drug development professionals, the pathway responsible for its synthesis represents a largely untapped source of novel antimicrobial targets. By integrating our understanding of the biochemistry, genetics, and physiological roles of cis-9,10-Methyleneoctadecanoic acid, we can pave the way for innovative approaches to combat bacterial infections.
References
- How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - ChemRxiv.
- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC.
- Lactobacillic acid - Wikipedia.
- Cyclopropane-fatty-acyl-phospholipid synthase - Grokipedia.
- (PDF) How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - ResearchGate.
- cis-9,10-Methyleneoctadecanoic Acid - SynPep.
- Cyclopropyl Fatty Lipids | Avanti Research.
- Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane... - ResearchGate.
- cis-9,10-Methyleneoctadecanoic Acid | Biochemical Assay Reagent - MedchemExpress.com.
- Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - ASM Journals.
- Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed.
- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - ASM Journals.
- How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? | The Journal of Physical Chemistry B - ACS Publications.
- cis-9,10-Methyleneoctadecanoic Acid (CAS 4675-61-0) - Cayman Chemical.
- Transient Complexity of E. coli Lipidome Is Explained by Fatty Acyl Synthesis and Cyclopropanation - MDPI.
- Quantification of Bacterial Fatty Acids by Extraction and Methylation - Bio-protocol.
- Cis-9,10-Methylene Hexadecanoic Acid from the Phospholipids of Escherichia coli.
- Biosynthesis of the novel fatty acid, 17-methyl-cis-9,10-methyleneoctadecanoic acid, by the parasitic protozoan, Herpetomonas megaseliae - PubMed.
- Total syntheses of cis-cyclopropane fatty acids: dihydromalvalic acid, dihydrosterculic acid, lactobacillic acid, and 9,10-methylenehexadecanoic acid - PubMed.
- Cellular Fatty Acid profiles of lactobacillus and lactococcus strains in relation to the oleic Acid content of the cultivation medium - PubMed.
- Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC.
Sources
- 1. cis-9,10-Methyleneoctadecanoic Acid | SynPep [synpep.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Total syntheses of cis-cyclopropane fatty acids: dihydromalvalic acid, dihydrosterculic acid, lactobacillic acid, and 9,10-methylenehexadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactobacillic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 8. journals.asm.org [journals.asm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cellular Fatty Acid profiles of lactobacillus and lactococcus strains in relation to the oleic Acid content of the cultivation medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of the novel fatty acid, 17-methyl-cis-9,10-methyleneoctadecanoic acid, by the parasitic protozoan, Herpetomonas megaseliae - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
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- 19. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Technical Guide: cis-9,10-Methyleneoctadecanoic Acid in Protozoa
Target Validation, Biosynthesis, and Analytical Protocols
Executive Summary
cis-9,10-Methyleneoctadecanoic acid (also known as dihydrosterculic acid ) is a cyclopropane fatty acid (CFA) found in the membrane lipids of specific trypanosomatid protozoa, most notably Leishmania infantum, Leishmania donovani, and Leishmania mexicana.[1] Unlike common unsaturated fatty acids, this molecule contains a strained three-membered carbon ring across the C9-C10 bond.
For drug development professionals, this molecule represents a high-value therapeutic target. Mammalian cells generally lack the Cyclopropane Fatty Acid Synthase (CFAS) enzyme required to synthesize it. In Leishmania species causing visceral leishmaniasis (VL), CFAS is a virulence factor; its genetic ablation significantly reduces parasite burden in the liver and spleen.[1][2][3] Consequently, inhibiting the biosynthetic pathway of cis-9,10-methyleneoctadecanoic acid offers a route to selective anti-parasitic therapies with minimal host toxicity.
Biochemical Foundation
2.1 Structural Identity
-
Formula: C19H36O2
-
Key Feature: A cis-cyclopropane ring located at the 9th and 10th carbon positions of the acyl chain. This differs from lactobacillic acid (cis-11,12), which is common in bacteria.
2.2 Biosynthetic Mechanism
The synthesis of dihydrosterculic acid is a post-synthetic modification of membrane lipids. It does not occur on the free fatty acid but rather on the acyl chain of a phospholipid, predominantly plasmenylethanolamine (PME) .[8]
-
Substrate: Oleic acid (C18:1) esterified to the sn-2 position of PME.
-
Methyl Donor: S-adenosyl-L-methionine (SAM).[8]
-
Mechanism: CFAS transfers a methylene group from SAM to the cis-double bond of the oleoyl moiety. This reaction converts the unsaturated bond into a cyclopropane ring, increasing membrane stability and resistance to oxidation.
Figure 1: Biosynthetic Pathway of Dihydrosterculic Acid
Caption: The CFAS enzyme catalyzes the methylene transfer from SAM to the oleoyl-phospholipid precursor.[8]
Protozoan Context & Virulence
3.1 Species Specificity
The presence of CFAS and dihydrosterculic acid is not uniform across all trypanosomatids.
-
Positive: L. infantum, L. donovani (Visceral Leishmaniasis), L. mexicana, L. braziliensis.
-
Negative: L. major (Cutaneous Leishmaniasis), Trypanosoma brucei.
3.2 Functional Role
In L. mexicana and L. infantum, this lipid modification is critical for survival in the harsh environment of the host macrophage phagolysosome.
-
Acid Resistance: The cyclopropane ring reduces membrane permeability to protons, protecting the parasite from acidic pH stress.
-
Membrane Fluidity: It mimics the fluidity properties of unsaturated fatty acids but is chemically more stable and resistant to oxidative attack by host reactive oxygen species (ROS).
-
Virulence: cfas-null mutants in L. infantum show significantly reduced survival in liver and spleen tissue in murine models.
Analytical Methodologies
Accurate detection requires Gas Chromatography-Mass Spectrometry (GC-MS). Note that cyclopropane rings can be unstable under harsh acidic conditions (e.g., heating with high concentrations of H2SO4 or HCl), leading to ring opening and methoxy-artifacts.
4.1 Recommended Workflow: Base-Catalyzed Transesterification
To preserve the cyclopropane ring, a base-catalyzed method using Sodium Methoxide (NaOCH3) is preferred over aggressive acid-catalyzed methods.
Figure 2: Analytical Workflow for CFA Detection
Caption: Step-by-step workflow emphasizing mild derivatization to prevent ring degradation.
4.2 Quantitative Data Summary
The following table summarizes typical lipid profiles found in wild-type L. mexicana promastigotes versus cfas-null mutants.
| Lipid Species | Wild-Type Abundance (% of Total FA) | cfas-Null Mutant Abundance | Physiological Impact |
| C18:1 (Oleic Acid) | High (~15-20%) | Increased | Precursor accumulation |
| C19Δ (Dihydrosterculic) | ~1-3% | Undetectable | Loss of acid resistance |
| C18:0 (Stearic Acid) | Moderate | Unchanged | Membrane rigidity baseline |
| Ergosterol | High | Unchanged | Sterol integrity maintained |
Experimental Protocols
Protocol A: Lipid Extraction & Derivatization (Self-Validating)
Objective: Isolate membrane lipids and convert to Fatty Acid Methyl Esters (FAMEs) without degrading the cyclopropane ring.
-
Harvest: Centrifuge
promastigotes at 1,000 x g for 10 min. Wash 2x with PBS. -
Lysis: Resuspend pellet in 0.8 mL PBS. Transfer to a glass vial (Teflon-lined cap).
-
Extraction (Bligh & Dyer):
-
Add 3 mL Methanol:Chloroform (2:1 v/v). Vortex 1 min.
-
Add 1 mL Chloroform. Vortex 1 min.
-
Add 1 mL H2O. Vortex 1 min.
-
Centrifuge at 2,000 x g for 5 min to split phases.
-
Validation Check: You should see a clear lower phase (organic). If cloudy, add minimal methanol.
-
-
Collection: Transfer the lower organic phase to a clean vial. Dry under N2 stream.
-
Derivatization (Mild Base):
-
Resuspend dried lipid in 1 mL 0.5 M Sodium Methoxide (NaOCH3) in anhydrous methanol.
-
Incubate at 30°C for 15 minutes (Do not boil).
-
Causality: High heat/acid opens the C3 ring; mild base preserves it.
-
-
Quench & Extract: Add 1 mL saturated NaCl and 2 mL Hexane. Vortex. Centrifuge.
-
Analysis: Collect upper Hexane layer for GC-MS.
Protocol B: GC-MS Identification Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 50°C (1 min) -> 25°C/min to 180°C -> 5°C/min to 280°C.
-
Target Ion (SIM Mode):
-
m/z 310 (Molecular Ion for C19Δ Methyl Ester).
-
m/z 278 (Loss of methanol).
-
Characteristic Ring Fragment: m/z 55 (cyclopropyl cation - non-specific but supportive).
-
-
Confirmation: Compare Retention Time (RT) against a commercial standard (e.g., Cayman Chem #4675-61-0). Dihydrosterculic FAME typically elutes after C18:1 and before C20:0.
Therapeutic Targeting
The absence of CFAS in humans makes it an ideal drug target ("magic bullet" concept).
-
Target: Leishmania CFAS (Gene ID: LmjF.27.1360 homolog in L. infantum).
-
Inhibitor Strategy:
-
Substrate Analogs: Fatty acid mimetics that bind the hydrophobic groove but cannot accept the methylene group.
-
SAM Competitors: Adenosine analogs (though these often lack selectivity due to ubiquitous SAM usage).
-
Mechanism of Action: Inhibition leads to accumulation of Oleic acid in PME, increasing membrane permeability to protons and rendering the parasite susceptible to the acidic phagolysosome of macrophages.
-
-
Status: Currently in pre-clinical validation. No clinical CFAS inhibitors are yet approved, but the target is genetically validated.
References
-
Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana. Source: International Journal for Parasitology (2018).[1] URL:[Link]
-
Functional Analysis of Leishmania Cyclopropane Fatty Acid Synthetase. Source: PLOS ONE (2012). URL:[Link]
-
Fatty Acid Composition and Metabolism in Leishmania Parasite Species: Potential Biomarkers or Drug Targets? Source: MDPI Biomolecules (2023). URL:[Link]
-
Dihydrosterculic acid from cottonseed oil suppresses desaturase activity. Source: Journal of Nutritional Biochemistry (2017). URL:[Link]
Sources
- 1. Fatty Acid Composition and Metabolism in Leishmania Parasite Species: Potential Biomarkers or Drug Targets for Leishmaniasis? [mdpi.com]
- 2. Functional analysis of Leishmania cyclopropane fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid [mdpi.com]
- 5. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: cis-9,10-Methyleneoctadecanoic Acid in Plant Lipids
This guide provides an in-depth technical analysis of cis-9,10-methyleneoctadecanoic acid (dihydrosterculic acid), focusing on its biosynthesis, physiological impact, and rigorous analytical characterization in plant lipids.
Synonyms: Dihydrosterculic Acid (DHSA), (1R,2S)-rel-2-octylcyclopropaneoctanoic acid CAS Registry Number: 4675-61-0[1][2]
Executive Summary
cis-9,10-Methyleneoctadecanoic acid is a cyclopropane fatty acid (CFA) predominantly found in the seed oils of the Malvales order (Sterculiaceae, Malvaceae). Structurally, it is the saturated analog of the cyclopropenoid fatty acid sterculic acid .[3][4] While often overshadowed by the potent biological reactivity of sterculic acid, DHSA possesses distinct metabolic properties, acting as a modulator of lipid metabolism rather than a suicide inhibitor. This guide outlines the molecular mechanisms of its formation, its pharmacological potential in metabolic engineering, and the precise analytical protocols required to distinguish it from its unstable cyclopropene counterparts.
Chemical Identity & Structural Properties
Unlike standard unsaturated fatty acids, DHSA contains a strained three-membered carbon ring at the 9,10-position. This cyclopropane ring confers unique physical properties and stability profiles compared to the highly reactive cyclopropene ring found in sterculic acid.
| Property | Specification |
| Molecular Formula | C₁₉H₃₆O₂ |
| Molecular Weight | 296.49 g/mol |
| Configuration | cis-configuration across the ring (methylene bridge) |
| Stability | Acid-stable (unlike sterculic acid); resistant to polymerization |
| Melting Point | ~36–40 °C (Higher than oleic acid due to ring rigidity) |
| Solubility | Soluble in chloroform, hexane, ethanol; insoluble in water |
Biosynthesis in Plant Systems
The biosynthesis of DHSA occurs primarily on the phospholipid backbone, specifically phosphatidylcholine (PC), rather than on the Acyl-ACP track used for de novo fatty acid synthesis.
The Methylene Bridge Addition
The precursor is oleic acid (18:1Δ9) esterified to the sn-1 or sn-2 position of phosphatidylcholine. The enzyme Cyclopropane Fatty Acid Synthase (CPFAS) transfers a methylene group from S-adenosylmethionine (SAM) across the double bond.
Metabolic Fate: Accumulation vs. Desaturation
In most plants, DHSA is a transient intermediate. It is rapidly desaturated by a specific cyclopropane fatty acid desaturase to form sterculic acid (cyclopropene). However, in specific tissues (e.g., Litchi chinensis seeds) or engineered lines, DHSA accumulates as a terminal product.
Figure 1: Biosynthetic pathway of Dihydrosterculic Acid from Oleic Acid on the phospholipid backbone.
Physiological & Pharmacological Relevance
Stearoyl-CoA Desaturase (SCD) Inhibition
DHSA is a known modulator of Stearoyl-CoA Desaturase (SCD) , the rate-limiting enzyme converting stearic acid (18:[4][5][6]0) to oleic acid (18:1).[5]
-
Sterculic Acid Mechanism: Acts as a mechanism-based inactivator (suicide substrate), covalently modifying the SCD active site.
-
DHSA Mechanism: Acts as a competitive inhibitor or metabolic repressor. While lacking the reactive cyclopropene ring for covalent attachment, DHSA mimics the substrate geometry, blocking the active site and suppressing SCD activity in vivo. This leads to an increased ratio of saturated to monounsaturated fats ("hardening" of lipids).
Metabolic Engineering Applications
Recent studies indicate DHSA activates PPARα (Peroxisome Proliferator-Activated Receptor alpha), promoting fatty acid oxidation. This dual action (SCD inhibition + PPARα activation) makes it a candidate for treating:
-
Obesity & Type 2 Diabetes: By reducing de novo lipogenesis.
-
NASH (Non-Alcoholic Steatohepatitis): By altering the liver lipidome.
Analytical Methodologies
Accurate quantification requires distinguishing DHSA from its isomers (e.g., lactobacillic acid, 11,12-methylene) and its unsaturated derivative (sterculic acid).
Extraction & Derivatization (Critical)
WARNING: Standard acid-catalyzed transesterification (e.g., BF₃/MeOH) destroys cyclopropene fatty acids (sterculic), converting them into methoxy/hydroxy artifacts. Since DHSA often co-occurs with sterculic acid, Base-Catalyzed Transesterification is mandatory to preserve the full lipid profile.
| Method | Reagent | Suitability | Outcome |
| Acid-Catalyzed | BF₃ in Methanol | Avoid | Destroys sterculic acid; DHSA survives but profile is compromised. |
| Base-Catalyzed | Sodium Methoxide (NaOCH₃) | Recommended | Preserves both DHSA and Sterculic acid rings intact. |
GC-MS Analysis[7]
-
Column: High-polarity cyanopropyl phases (e.g., CP-Sil 88, BPX-70) are required to separate DHSA from C18:1 isomers.
-
Mass Spectrum (FAME):
-
Molecular Ion (M⁺): m/z 310 (for Methyl Dihydrosterculate).
-
Diagnostic Peak: m/z 278 (Loss of methanol, M-32).
-
Base Peak: Often m/z 41 or 43 (hydrocarbon chain).
-
Differentiation: Distinguished from methyl oleate (M⁺ 296) by mass; distinguished from methyl sterculate (M⁺ 308) by +2 Da.
-
Nuclear Magnetic Resonance (NMR)
¹H-NMR is the definitive method for confirming the presence of the cyclopropane ring.
-
Ring Methylene Protons (CH₂): Distinctive high-field signals at -0.35 ppm (cis) and +0.58 ppm (trans) relative to TMS.
-
Ring Methine Protons (CH): Multiplets around 0.65 ppm .
Experimental Protocols
Protocol A: Lipid Extraction & Methylation (Base-Catalyzed)
Objective: Isolate FAMEs containing DHSA without degrading labile cyclopropenes.
-
Extraction: Homogenize 100 mg plant tissue (seeds) in 3 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Phase Separation: Add 1 mL 0.9% NaCl. Vortex and centrifuge at 2000 x g for 5 mins. Collect the lower chloroform phase.
-
Drying: Evaporate chloroform under a stream of nitrogen at 30°C.
-
Derivatization: Resuspend lipid residue in 1 mL 0.5 M Sodium Methoxide in anhydrous methanol .
-
Incubation: Vortex and incubate at 50°C for 10 minutes (strictly controlled).
-
Quenching: Add 1 mL saturated NaCl and 100 µL Glacial Acetic Acid (to neutralize excess base after reaction).
-
Extraction of FAMEs: Add 2 mL Hexane. Vortex and centrifuge. Collect the upper hexane layer for GC-MS.
Protocol B: GC-MS Setup for DHSA Detection
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-23 or SP-2560 (60m x 0.25mm x 0.2µm).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 25°C/min to 175°C.
-
Ramp 4°C/min to 240°C, hold for 10 min.
-
-
Identifier: Look for peak at m/z 310 eluting after Methyl Stearate (18:0) and before Methyl Arachidate (20:0).
Figure 2: Analytical workflow for preserving and detecting cyclopropane fatty acids.
References
-
Bao, X., et al. (2002). Structural Characterization of Cyclopropane Fatty Acids in Plant Lipids. Journal of Lipid Research. Link
-
Paton, C.M., et al. (2017).[7] Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research. Link
-
Gomez, F.E., et al. (2003).[5] Effects of sterculic acid on stearoyl-CoA desaturase in differentiating 3T3-L1 adipocytes.[5][8] Biochemical and Biophysical Research Communications.[5] Link
-
Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese. Journal of Agricultural and Food Chemistry. Link
-
Ralston, L., et al. (2001). Biosynthesis of water-soluble cyclopropene fatty acids in Sterculia foetida. Plant Physiology.[9] Link
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- 9. aocs.org [aocs.org]
An In-depth Technical Guide on the Biosynthesis of cis-9,10-Methyleneoctadecanoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, is a cyclopropane fatty acid (CFA) found in a variety of bacteria, protozoa, and plants.[1][2] The introduction of a cyclopropane ring into the acyl chain of membrane phospholipids significantly alters the physical properties of the membrane, playing a crucial role in cellular adaptation to environmental stresses. This guide provides a comprehensive overview of the biosynthesis of cis-9,10-methyleneoctadecanoic acid, detailing the key enzymatic steps, the underlying biochemical mechanisms, and the regulatory networks that govern its production. We will delve into the experimental evidence that has shaped our understanding of this pathway and provide methodological insights for its study.
Introduction: The Significance of Cyclopropane Fatty Acids
Cyclopropane fatty acids (CFAs) are a unique class of lipids characterized by a three-membered carbon ring within their aliphatic chain. cis-9,10-Methyleneoctadecanoic acid is a prominent example, derived from the C18:1 unsaturated fatty acid, oleic acid.[3] The biosynthesis of CFAs is a post-synthetic modification of existing phospholipids within the cell membrane, a process that imparts significant changes to membrane fluidity, permeability, and stability.[1][4]
In bacteria, the accumulation of CFAs is most pronounced during the transition from exponential to stationary phase and in response to environmental stressors such as low pH, high osmolarity, and the presence of certain toxic compounds.[5][6] This adaptive response is critical for the survival of many bacterial species, including pathogenic organisms. For instance, the presence of CFAs in the cell envelope of Mycobacterium tuberculosis is linked to its virulence and persistence.[6] In the context of drug development, the enzyme responsible for CFA synthesis presents a potential target for novel antimicrobial agents.[4]
The Core Biosynthetic Pathway: A Single Enzymatic Marvel
The biosynthesis of cis-9,10-methyleneoctadecanoic acid is a remarkably efficient process catalyzed by a single enzyme: cyclopropane-fatty-acyl-phospholipid synthase (CFAS) .[7] This enzyme facilitates the transfer of a methylene group from a donor molecule to the cis double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid.[8][9]
The Substrates: An Unsaturated Phospholipid and a Methyl Donor
The primary substrates for the synthesis of cis-9,10-methyleneoctadecanoic acid are:
-
An Oleoyl Group within a Phospholipid: The enzyme specifically acts on the cis-Δ9 double bond of an 18-carbon monounsaturated fatty acyl chain (oleoyl group) that is part of a larger phospholipid molecule, such as phosphatidylethanolamine (PE) or phosphatidylglycerol (PG).[1][7] The reaction occurs directly on phospholipids embedded within the cell membrane.[8][10]
-
S-adenosyl-L-methionine (SAM): SAM serves as the universal methyl donor in numerous biochemical reactions.[11][12] In this pathway, it provides the methylene bridge that forms the cyclopropane ring.[13] The reaction consumes SAM, converting it to S-adenosyl-L-homocysteine (SAH).[7]
The Catalyst: Cyclopropane Fatty Acid Synthase (CFAS)
CFAS, encoded by the cfa gene, is a cytosolic, peripheral membrane protein.[4][5] It belongs to the family of SAM-dependent methyltransferases.[5] Structural studies of CFAS from Escherichia coli and other bacteria have revealed a conserved three-dimensional structure, typically featuring a Rossmann fold characteristic of many SAM-binding enzymes.[5] The enzyme functions as a homodimer, and its active site contains critical residues for substrate binding and catalysis.[7]
The Reaction Mechanism: A Step-by-Step Look
The conversion of an oleoyl group to a dihydrosterculoyl group is a fascinating example of enzymatic precision. The proposed chemical mechanism proceeds through several key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cis double bond of the unsaturated fatty acyl chain on the electrophilic methyl carbon of SAM.[5]
-
Formation of a Carbocation Intermediate: This attack leads to the formation of a transient, high-energy carbocation intermediate.[7]
-
Deprotonation and Ring Closure: A basic residue within the enzyme's active site, often facilitated by a tightly-bound bicarbonate ion, abstracts a proton from the newly transferred methyl group.[5][8] This deprotonation facilitates the intramolecular cyclization, forming the stable cis-cyclopropane ring.[13]
This mechanism ensures the stereospecificity of the reaction, preserving the cis configuration of the original double bond in the resulting cyclopropane ring.[8]
Visualization of the Biosynthetic Pathway
Caption: The enzymatic conversion of an oleoyl-phospholipid to a dihydrosterculoyl-phospholipid.
Regulation of the Biosynthetic Pathway
The production of cis-9,10-methyleneoctadecanoic acid is tightly regulated to meet the physiological needs of the cell. This regulation occurs at both the transcriptional and post-transcriptional levels.
Transcriptional Control of the cfa Gene
In many bacteria, the transcription of the cfa gene is under the control of alternative sigma factors and other transcriptional regulators. For example, in E. coli, the stationary-phase sigma factor RpoS (σS) plays a key role in upregulating cfa expression as cells enter the stationary phase.[9] Furthermore, in some bacteria like Pseudomonas aeruginosa, the cfa gene is also regulated by the oxidative stress response regulator OxyR.[5] This multi-layered transcriptional control allows the cell to fine-tune CFA synthesis in response to a variety of signals.
Post-Transcriptional Regulation by Small RNAs
Recent studies have highlighted the importance of small non-coding RNAs (sRNAs) in the post-transcriptional regulation of cfa mRNA.[6] In E. coli, sRNAs such as RydC and ArrS have been shown to stabilize the cfa mRNA, leading to increased translation and higher levels of CFA synthase. Conversely, another sRNA, CpxQ, acts as a repressor of cfa expression.[6] This intricate network of sRNA-mediated control provides an additional layer of regulation, enabling rapid adjustments in CFA levels in response to specific environmental cues, such as acid stress.[6]
Experimental Methodologies for Studying the Pathway
Our current understanding of the cis-9,10-methyleneoctadecanoic acid biosynthesis pathway is the result of decades of research employing a variety of biochemical and genetic techniques.
In Vitro Enzyme Assays
A fundamental approach to characterizing CFAS activity involves in vitro assays using purified enzyme and defined substrates. A typical protocol is outlined below:
Protocol: In Vitro CFAS Activity Assay
-
Enzyme Purification:
-
Overexpress the cfa gene in a suitable host (e.g., E. coli).
-
Lyse the cells and purify the CFAS protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein).
-
Assess purity via SDS-PAGE and quantify protein concentration.
-
-
Substrate Preparation:
-
Prepare liposomes containing a defined ratio of unsaturated phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and a non-substrate phospholipid.
-
Use sonication or extrusion to create small unilamellar vesicles (SUVs).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the purified CFAS enzyme, the prepared liposomes, and radiolabeled S-[methyl-14C]adenosyl-L-methionine in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Include necessary cofactors, such as bicarbonate.[8]
-
-
Incubation and Termination:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid) or by extracting the lipids.
-
-
Product Analysis:
-
Extract the total lipids from the reaction mixture using a Bligh-Dyer or similar method.
-
Separate the fatty acid methyl esters (FAMEs) by gas chromatography (GC) coupled with a radioactivity detector or mass spectrometer (MS).
-
Quantify the amount of radiolabeled cyclopropane fatty acid formed to determine enzyme activity.
-
Genetic and Molecular Approaches
Genetic manipulation of the cfa gene has been instrumental in elucidating its in vivo function. The creation of cfa deletion mutants allows researchers to study the physiological consequences of the absence of CFAs.[1] These mutant strains often exhibit increased sensitivity to various stresses, confirming the protective role of these modified lipids.[1]
Structural Biology
X-ray crystallography has provided high-resolution structures of CFAS, offering invaluable insights into its catalytic mechanism.[5] These structures have revealed the intricate details of the active site, including the binding pockets for SAM and the phospholipid substrate, and have helped to identify key catalytic residues.[5]
Broader Implications and Future Directions
The study of cis-9,10-methyleneoctadecanoic acid biosynthesis extends beyond fundamental biochemistry. The unique properties of cyclopropane rings have garnered interest in various fields.
Drug Development
Given the importance of CFAs for the survival and virulence of pathogenic bacteria, CFAS is an attractive target for the development of novel antimicrobial drugs.[4] Inhibitors of this enzyme could potentially weaken the bacterial cell membrane, making the pathogens more susceptible to host immune defenses or conventional antibiotics.
Biocatalysis and Synthetic Biology
The ability of CFAS to perform stereospecific cyclopropanation under mild, aqueous conditions makes it a valuable tool for biocatalysis.[14] Researchers are exploring the use of CFAS and engineered variants for the synthesis of novel cyclopropane-containing molecules with potential applications in pharmaceuticals and materials science.[14]
Conclusion
The biosynthesis of cis-9,10-methyleneoctadecanoic acid is a highly regulated and elegant biochemical process, pivotal for the adaptation and survival of many organisms. From the intricate catalytic mechanism of cyclopropane fatty acid synthase to the complex regulatory networks that control its expression, this pathway continues to be a rich area of scientific inquiry. A deeper understanding of this process not only enhances our knowledge of fundamental lipid metabolism but also opens up new avenues for therapeutic intervention and biotechnological innovation.
References
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Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane... - ResearchGate. Available at: [Link]
-
Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC. Available at: [Link]
-
Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC. Available at: [Link]
-
Biosynthesis of the novel fatty acid, 17-methyl-cis-9,10-methyleneoctadecanoic acid, by the parasitic protozoan, Herpetomonas megaseliae - PubMed. Available at: [Link]
-
Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - ASM Journals. Available at: [Link]
-
Cyclopropane-fatty-acyl-phospholipid synthase - Grokipedia. Available at: [Link]
-
Cyclopropane fatty acid - Wikipedia. Available at: [Link]
-
Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - ASM Journals. Available at: [Link]
-
An innovative and sustainable biocatalytic approach for the cyclopropanation of phospholipids and fatty acids by Cyclopropane Fatty Acid Synthase (CFAS) enzymes - UCL Discovery - University College London. Available at: [Link]
-
Enzymatic synthesis of cyclopropane fatty acids catalyzed by bacterial extracts - PubMed. Available at: [Link]
-
Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed. Available at: [Link]
-
New Perspectives of S-Adenosylmethionine (SAMe) Applications to Attenuate Fatty Acid-Induced Steatosis and Oxidative Stress in Hepatic and Endothelial Cells - MDPI. Available at: [Link]
-
Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed. Available at: [Link]
-
Synthesis of cyclopropane fatty acids in bacteria. Cyclopropane fatty acid synthase converts oleic acid and vaccenic acid into dihydrosterculic acid and lactobacillic acid, respectively. 14 - ResearchGate. Available at: [Link]
-
Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC. Available at: [Link]
-
UNEQUIVOCAL SYNTHESES OF DL-cis-9,10-METHYLENEOCTADECANOIC ACID (DIHYDROSTERCULIC ACID) AND DL-cis-11,12-METHYLENEOCTADECANOIC ACID1 | Journal of the American Chemical Society. Available at: [Link]
-
Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed. Available at: [Link]
-
Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - MDPI. Available at: [Link]
-
Cis-9,10-Methylene Hexadecanoic Acid from the Phospholipids of Escherichia coli. Available at: [Link]
-
New Perspectives of S-Adenosylmethionine (SAMe) Applications to Attenuate Fatty Acid-Induced Steatosis and Oxidative Stress in Hepatic and Endothelial Cells - PubMed. Available at: [Link]
-
Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC - NIH. Available at: [Link]
-
In Vivo Evidence that S-Adenosylmethionine and Fatty Acid Synthesis Intermediates Are the Substrates for the LuxI Family of Autoinducer Synthases - PMC. Available at: [Link]
-
S-adenosylmethionine stimulates fatty acid metabolism-linked gene expression in porcine muscle satellite cells - PubMed. Available at: [Link]
-
Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida - PMC. Available at: [Link]
-
S-adenosylmethionine in Liver Health, Injury, and Cancer | Physiological Reviews. Available at: [Link]
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Dihydrosterculic Acid: A Technical Guide to Discovery, Biosynthesis, and Therapeutic Potential
Executive Summary
Dihydrosterculic acid (DHSA), chemically known as 9,10-methyleneoctadecanoic acid, is a bioactive cyclopropane fatty acid (CFA) found in bacterial membranes and specific plant seed oils (Sterculia foetida, Litchi sinensis). Unlike its unstable cyclopropenyl derivative, sterculic acid, DHSA possesses a saturated cyclopropane ring that confers unique biophysical properties to lipid bilayers and exhibits potent inhibitory effects on Stearoyl-CoA Desaturase (SCD). This guide details the historical isolation of DHSA, its biosynthetic pathway via CFA synthase, and its emerging role as a therapeutic modulator of lipid metabolism in non-alcoholic steatohepatitis (NASH) and cancer.
Historical Discovery & Chemical Identification[1]
The Discovery Timeline
The discovery of DHSA is inextricably linked to the investigation of "anomalous" fatty acids in the order Malvales. While sterculic acid was isolated earlier due to its abundance in Sterculia oil, the saturated analog, DHSA, was elusive due to co-elution issues in early gas-liquid chromatography (GLC).
-
1950s: Hofmann et al. isolate lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) from Lactobacillus bacteria, establishing the existence of cyclopropane fatty acids (CFAs) in nature.
-
1969: The definitive isolation of dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) is achieved by Kleiman, Earle, and Wolff . They identified DHSA as a major component in the seed oil of Euphoria longana (Longan), distinguishing it from its isomer, lactobacillic acid, via oxidative cleavage and NMR spectroscopy.
-
Modern Era: DHSA is recognized as a ubiquitous minor component in E. coli membranes (conferring acid resistance) and a metabolic intermediate in plants synthesizing cyclopropene fatty acids.
Chemical Structure & Properties
DHSA is structurally defined by a cis-methylene bridge across the C9-C10 bond of a stearic acid backbone. This ring introduces a "kink" in the acyl chain similar to a cis-double bond but with restricted rotation and increased chemical stability.
Table 1: Physicochemical Properties of Dihydrosterculic Acid
| Property | Value / Description |
| IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid |
| Common Name | Dihydrosterculic Acid (DHSA) |
| Molecular Formula | C₁₉H₃₆O₂ |
| Molecular Weight | 296.5 g/mol |
| Ring Position | C9 - C10 (methylene bridge) |
| Stereochemistry | cis (typically 9S, 10R in biological systems) |
| Melting Point | 36–37 °C (Free acid) |
| Solubility | Soluble in hexane, chloroform, ethanol; Insoluble in water |
Structural Characterization (NMR & MS)[2]
Accurate identification of DHSA requires distinguishing it from unsaturated isomers (oleic acid) and positional isomers (lactobacillic acid). Nuclear Magnetic Resonance (NMR) is the gold standard for verifying the cyclopropane ring.
NMR Spectral Fingerprint
The protons on the cyclopropane ring exhibit high-field signals upfield of TMS, a unique diagnostic feature.
Table 2: Key ¹H-NMR Signals (500 MHz, CDCl₃)
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Cyclopropane CH₂ (cis) | -0.35 to -0.30 | Multiplet | Diagnostic: Shielded methylene proton on the ring (face of ring). |
| Cyclopropane CH₂ (trans) | 0.55 to 0.60 | Multiplet | Diagnostic: Deshielded methylene proton on the ring. |
| Cyclopropane CH (Methine) | 0.64 - 0.68 | Multiplet | Protons at C9 and C10. |
| α-Methylene (-CH₂-COOH) | 2.30 | Triplet | Protons adjacent to the carboxyl group. |
| Terminal Methyl (-CH₃) | 0.88 | Triplet | End of the alkyl chain. |
Mass Spectrometry (GC-MS)
In Electron Impact (EI) MS, DHSA methyl ester (M+ 310) shows a fragmentation pattern distinct from oleate (M+ 296).
-
Molecular Ion: m/z 310 (Methyl ester)
-
Key Fragment: m/z 278 (Loss of methanol)
-
Diagnostic: Unlike monoenes, CFAs do not react with dimethyl disulfide (DMDS) to form adducts easily, or they form specific ring-opened products that indicate the ring position.
Biosynthesis & Enzymology[3]
The biosynthesis of DHSA involves a unique post-synthetic modification of lipid bilayers. It does not occur on free fatty acids but on the acyl chains of phospholipids (PL).
The Pathway
The enzyme Cyclopropane Fatty Acid Synthase (CFA Synthase) transfers a methylene group from S-adenosyl-L-methionine (SAM) to the cis-double bond of an unsaturated fatty acid (Oleic acid).[1]
Figure 1: Biosynthetic pathway of Dihydrosterculic Acid.[2] In bacteria, the pathway stops at DHSA. In Malvales plants, DHSA is further desaturated to Sterculic Acid.
Mechanistic Insight[6]
-
Substrate: Oleoyl-phosphatidylcholine (Plants) or Oleoyl-phosphatidylglycerol (Bacteria).
-
Methylation: The electrophilic methyl group of SAM attacks the
-bond of oleate. -
Ring Closure: A proton is eliminated to close the three-membered ring, resulting in DHSA.
-
Significance: In E. coli, this reaction is upregulated as cells enter the stationary phase, modifying membrane fluidity to protect against acidic waste products.
Mechanism of Action: SCD Inhibition[7]
The pharmacological interest in DHSA stems from its ability to inhibit Stearoyl-CoA Desaturase (SCD) , the rate-limiting enzyme converting saturated fatty acids (SFA) to monounsaturated fatty acids (MUFA).[3][4]
Cyclopropane vs. Cyclopropene Inhibition
-
Sterculic Acid (Cyclopropene): Acts as a "suicide inhibitor." The highly strained double bond in the ring covalently binds to the sulfhydryl groups in the SCD active site, causing irreversible inactivation.
-
DHSA (Cyclopropane): Acts as a metabolic mimic . It binds to the SCD active site but cannot be desaturated due to the steric hindrance and stability of the cyclopropane ring. It competitively blocks the access of Stearoyl-CoA, suppressing the production of Oleoyl-CoA.
Figure 2: Mechanism of SCD1 inhibition by DHSA. By blocking the conversion of Stearic to Oleic acid, DHSA alters membrane lipid composition and starves cancer cells of essential MUFAs.
Experimental Protocols
Isolation from Sterculia foetida Seeds
Since DHSA is often a minor component alongside sterculic acid, enrichment is necessary.
-
Extraction: Soxhlet extraction of crushed seeds with n-hexane (60°C, 6h).
-
Saponification: Reflux oil with 1N KOH in ethanol to obtain free fatty acids (FFAs).
-
Urea Complexation:
-
Dissolve FFAs in hot methanol/urea solution.
-
Cool to 4°C. Saturated fatty acids (Stearic/Palmitic) crystallize as urea inclusion complexes.
-
Filtrate: Enriched in cyclic and unsaturated fatty acids (Sterculic/DHSA).
-
-
Silver Ion Chromatography (Ag-HPLC):
-
Stationary Phase: Ag+-impregnated silica.
-
Principle: Separates based on the number of double bonds. Sterculic acid (cyclopropene) interacts strongly with Ag+; DHSA (cyclopropane) interacts weakly, eluting earlier than sterculic but later than saturates.
-
Hydrogenation (Conversion of Sterculic to DHSA)
To produce pure DHSA from Sterculia oil:
-
Reagent: Palladium on Carbon (Pd/C) catalyst.
-
Conditions: H₂ atmosphere, mild pressure (1 atm), room temperature.
-
Outcome: The cyclopropene double bond is hydrogenated to a cyclopropane ring.
-
Validation: Disappearance of the cyclopropene peak (approx. 0.7-0.9 ppm) and appearance of the high-field cyclopropane multiplets (-0.3 ppm) in NMR.
Therapeutic Implications
Metabolic Syndrome (NASH/NAFLD)
SCD1 is a major regulator of lipid storage. High SCD1 activity correlates with obesity and fatty liver.
-
DHSA Effect: Administration of DHSA (or DHSA-rich oils like Cottonseed) in mouse models suppresses hepatic SCD1 activity.
-
Result: Reduced accumulation of triglycerides in the liver, improved insulin sensitivity, and activation of PPAR-alpha (fatty acid oxidation).
Cancer Therapy
Cancer cells often upregulate SCD1 to maintain membrane fluidity required for rapid proliferation.
-
Target: SCD1 inhibition is a validated anti-cancer strategy.
-
Advantage: While sterculic acid is toxic due to its reactivity, DHSA offers a more stable scaffold for drug design, potentially inducing apoptosis in tumor cells by shifting the SFA:MUFA ratio towards saturation (lipotoxicity).
References
-
Kleiman, R., Earle, F. R., & Wolff, I. A. (1969).[5] Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil.[5][6] Lipids, 4(5), 317–320. Link
-
Knothe, G. (2006). NMR characterization of dihydrosterculic acid and its methyl ester. Lipids, 41(4), 393–396. Link
-
Paton, C. M., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice.[7] Nutrition Research, 47, 93-101. Link
-
Bao, X., et al. (2002). A distinct cyclopropane fatty acid synthase is conserved in Escherichia coli and Sterculia foetida. Journal of Biological Chemistry, 277, 12846-12853. Link
-
Ortiz de Montellano, P. R. (2016). Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nature Chemical Biology, 12, 218–225. Link
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Introduction: The Unique Chemistry and Broad Relevance of Cyclopropane Fatty Acids
An In-depth Technical Guide to Cyclopropane Fatty Acids: Biosynthesis, Physiological Roles, and Analytical Strategies
Cyclopropane fatty acids (CPFAs) are a fascinating and functionally significant class of lipids characterized by a three-carbon ring integrated into the acyl chain.[1][2] This seemingly simple structural modification, the conversion of a cis-double bond into a cyclopropane ring, imparts unique physicochemical properties that have profound biological consequences. While not ubiquitous in nature, CPFAs are prominently found in the cell membranes of numerous bacteria and are also present in select plant species and protozoa.[3][4]
In the bacterial kingdom, the accumulation of CPFAs is a critical adaptive response to a variety of environmental stressors, including changes in pH, temperature, and osmotic pressure.[5][6][7] This modification helps maintain membrane integrity and fluidity, reducing permeability and protecting the cell from harsh conditions.[8][9] This protective role has significant implications for bacterial pathogenesis and antibiotic resistance, making the enzymes responsible for CPFA synthesis attractive targets for novel drug development.[5][8][10] For instance, the presence of specific cyclopropanated mycolic acids in Mycobacterium tuberculosis is linked to the bacterium's virulence and persistence.[7][9]
Beyond microbiology and medicine, CPFAs have emerged as powerful biomarkers in food science and microbial ecology. Their presence in dairy and meat products can indicate the use of specific animal feeds, such as silage, providing a tool for authenticating products with protected designation of origin (PDO).[11][12][13][14] In environmental science, the ratio of CPFAs to their unsaturated precursors serves as an indicator of microbial stress and physiological state within a community.[[“]][16]
This guide provides a comprehensive overview of the core aspects of CPFA science for researchers, scientists, and drug development professionals. We will delve into the elegant biosynthesis pathway, explore the diverse physiological functions, and provide detailed, field-proven methodologies for the robust analysis of these unique molecules.
The Biosynthetic Pathway: A Targeted Enzymatic Modification
The synthesis of CPFAs is a post-synthetic modification of existing unsaturated fatty acids already incorporated into membrane phospholipids. The process is catalyzed by a single, highly conserved enzyme: cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase).[1][4]
The core reaction involves the transfer of a methylene group (–CH₂–) across the cis-double bond of an unsaturated acyl chain. The universal methyl donor, S-adenosyl-L-methionine (SAM), provides this methylene group.[2][17] The reaction mechanism is proposed to proceed via the transfer of a methyl group from SAM to the double bond, followed by a deprotonation step and subsequent ring closure to form the cyclopropane moiety.[1] This conversion typically occurs as bacteria enter the stationary phase of growth or encounter environmental stress, highlighting its role as an adaptive mechanism.[4][18]
The enzyme, CFA synthase, is a cytosolic, peripheral membrane protein that directly interacts with the phospholipid bilayer to access its substrate.[5][18] This interaction is critical, as the enzyme must modify fatty acids that are already part of a functioning membrane structure without disrupting its integrity.
Caption: The enzymatic pathway for CPFA biosynthesis within the cell membrane.
Physiological Roles and Functional Significance
The conversion of an unsaturated fatty acid to a CPFA introduces a rigid, kinked structure into the lipid acyl chain. This structural change is central to its physiological functions, which are primarily related to modulating the biophysical properties of the cell membrane.
1. Bacterial Stress Response: The most well-documented role of CPFAs is in protecting bacteria against environmental insults.
-
Acid Stress: In acidic environments, CPFA-containing membranes exhibit reduced proton permeability, which helps maintain the internal pH and enhances survival.[8][9][19] This is a critical virulence factor for enteric pathogens like Salmonella enterica and gastric colonizers like Helicobacter pylori.[5][10]
-
Thermal and Osmotic Stress: The presence of cyclopropane rings helps to maintain membrane fluidity at low temperatures, preventing the transition to a gel-like state.[20] Conversely, they also stabilize the membrane at high temperatures. This homeoviscous adaptation allows bacteria to thrive across a wider range of environmental conditions.[6][7]
-
Chemical insults: Increased CPFA content can reduce the permeability of the membrane to certain toxic compounds and antibiotics, contributing to intrinsic drug resistance.[5][8]
2. Membrane Fluidity and Permeability: While a cis-double bond introduces a kink in the fatty acid chain that increases membrane fluidity, a cyclopropane ring creates a more rigid and stable kink.[2][20] Molecular dynamics simulations have shown that this modification increases the ordering of the acyl chains while maintaining overall membrane fluidity.[9][19] The primary effect is a decrease in membrane permeability, which is crucial for withstanding stresses like acid shock.[9]
3. Role in Pathogenicity and Drug Development: The link between CPFA synthesis and bacterial survival under stress makes the CFA synthase enzyme a compelling target for antimicrobial drug development.
-
Virulence Factor: In Mycobacterium tuberculosis, specific cyclopropane synthases are essential for producing mycolic acids, which are key components of its unique and highly impermeable cell wall. The loss of these enzymes attenuates virulence.[3][7][9]
-
Antibiotic Resistance: Deletion of the cfa gene in Helicobacter pylori has been shown to increase susceptibility to antibiotics and reduce its ability to colonize the gastric mucosa.[10][21]
-
Therapeutic Target: Inhibiting CFA synthase could render pathogenic bacteria more vulnerable to both host immune defenses and conventional antibiotics, offering a potential strategy to combat multidrug-resistant infections.[8][21]
Quantitative Data Summary
The specific type of CPFA produced depends on the precursor unsaturated fatty acid present in the bacterial membrane. The table below summarizes the most common CPFAs and their precursors.
| Cyclopropane Fatty Acid (CPFA) | Common Abbreviation | Precursor Unsaturated Fatty Acid | Typical Organisms/Sources |
| Dihydrosterculic Acid | C19:0cyc9 | Oleic Acid (C18:1cΔ9) | Plants (Sterculia foetida), Bacteria, Silage-fed ruminant products[3][12] |
| Lactobacillic Acid | C19:0cyc11 | Vaccenic Acid (C18:1cΔ11) | Lactobacillus, Escherichia coli, various bacteria[12][22] |
| Methylene Hexadecanoic Acid | C17:0cyc9 | Palmitoleic Acid (C16:1cΔ9) | Escherichia coli and other bacteria |
Analytical Methodologies: A Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of CPFAs in complex biological matrices.[23] The method relies on the separation of volatile fatty acid derivatives followed by mass-based detection. An alternative method, Nuclear Magnetic Resonance (¹H NMR), can also detect the characteristic signals of the cyclopropane ring but is generally less sensitive than GC-MS.[24][25][26][27]
The following protocol provides a robust workflow for the analysis of CPFAs from biological samples (e.g., bacterial cell pellets, food matrices) using GC-MS.
Experimental Protocol: Quantitative Analysis of CPFAs by GC-MS
Rationale: Direct analysis of fatty acids by GC is challenging due to their low volatility and propensity to form hydrogen bonds. Therefore, a lipid extraction is performed, followed by a derivatization step to convert the fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs) prior to injection into the GC-MS system.[23]
Step 1: Lipid Extraction (Folch Method)
-
Homogenize the sample (e.g., 100 mg of bacterial pellet or food sample) in a glass tube.
-
Add a known amount of an internal standard not naturally present in the sample (e.g., C17:0 or C19:0 non-cyclic fatty acid) for accurate quantification.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Agitate vigorously for 20 minutes at room temperature to ensure thorough lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new, clean glass tube.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to yield the total lipid extract.
Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Resuspend the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol. This solution acts as the catalyst for the transesterification reaction.
-
Seal the tube tightly and heat at 50°C for 12 hours (or overnight) in a heating block or water bath.
-
After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water.
-
Vortex briefly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
The upper hexane layer, now containing the FAMEs, is carefully transferred to a GC vial for analysis.
Step 3: GC-MS Analysis
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-23 or equivalent, 60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for optimal separation of FAME isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 4°C/min, and hold for 15 minutes.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Interface Temperature: 250°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode from m/z 50 to 550 to identify the FAMEs based on their mass spectra. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity, targeting characteristic ions of the CPFAs of interest.[28]
-
Identification: CPFAs are identified by comparing their retention times and mass spectra to those of authentic standards. The molecular ion (M+) for C19:0cyc FAMEs is typically m/z 310.[28]
-
Step 4: Quantification
-
Construct a calibration curve using standard solutions of the target CPFA FAMEs at known concentrations, including the internal standard.
-
Calculate the concentration of each CPFA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically expressed as mg per kg of fat or as a percentage of total fatty acids.[13][29]
Caption: A streamlined workflow for the quantitative analysis of CPFAs using GC-MS.
Conclusion and Future Perspectives
Cyclopropane fatty acids represent a critical nexus of lipid biochemistry, microbial physiology, and applied science. Their role as modulators of membrane properties provides a key survival advantage for bacteria, which in turn has direct implications for human health, food safety, and industrial biotechnology. The enzymatic machinery responsible for their synthesis presents a validated and promising target for the development of new antimicrobial agents that could disarm pathogens rather than kill them, potentially slowing the evolution of resistance.
Future research will likely focus on several key areas:
-
Elucidating Novel Functions: While the role of CPFAs in stress response is well-established, their involvement in other cellular processes, such as cell signaling and protein function, remains an open area of investigation.
-
Drug Discovery: Screening and rational design of specific, potent inhibitors of CFA synthase from pathogenic bacteria is a high-priority goal for tackling infectious diseases.
-
Biotechnological Applications: Engineering microorganisms or plants to produce high levels of CPFAs could create novel, bio-based feedstocks for lubricants and other industrial chemicals.[6][30]
A thorough understanding of the synthesis, function, and analysis of cyclopropane fatty acids is indispensable for researchers in microbiology, drug discovery, and food science. The methodologies and insights presented in this guide provide a solid foundation for advancing our knowledge and harnessing the potential of these unique biomolecules.
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Cronan, J. E., Jr. (1974). Properties and biosynthesis of cyclopropane fatty acids in Escherichia coli. PubMed. [Link]
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Wood, C. C., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science. [Link]
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Garcia-Solache, M., et al. (2016). Type II Fatty Acid Synthesis Pathway and Cyclopropane Ring Formation Are Dispensable during Enterococcus faecalis Systemic Infection. ASM Journals. [Link]
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Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]
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Maiti, A., Kumar, A., & Daschakraborty, S. (2021). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock?. ChemRxiv. [Link]
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Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. PubMed. [Link]
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Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Semantic Scholar. [Link]
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Lolli, V., et al. (2021). Cyclopropane Fatty Acids as Quality Biomarkers of Cheeses from Ewes Fed Hay- and Silage-Based Diets. ACS Publications. [Link]
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Lolli, V., et al. (2021). Cyclopropane Fatty Acids as Quality Biomarkers of Cheeses from Ewes Fed Hay- and Silage-Based Diets. American Chemical Society. [Link]
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ResearchGate. Pathway for cyclopropane fatty acid biosynthesis. Cfa. [Link]
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Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. ASM Journals. [Link]
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Jiang, X., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. ASM Journals. [Link]
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Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Hindawi. [Link]
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Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. PMC. [Link]
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Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. ASM Journals. [Link]
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Caligiani, A., et al. (2016). Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. ACS Publications. [Link]
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Brian, B. L., & Gardner, E. W. (1968). A Simple Procedure for Detecting the Presence of Cyclopropane Fatty Acids in Bacterial Lipids. Applied Microbiology. [Link]
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Methodological & Application
Comprehensive Analytical Guide for the Quantification of cis-9,10-Methyleneoctadecanoic Acid
Foreword for the Modern Researcher
Welcome to this in-depth guide on the analytical methodologies for cis-9,10-Methyleneoctadecanoic Acid, also known as dihydrosterculic acid. This unique cyclopropane fatty acid (CPFA) is gaining significant attention across various scientific disciplines, from microbiology and food science to clinical research. Its presence can be indicative of bacterial activity, specific dietary inputs, or even serve as a biomarker for certain physiological conditions.[1][2][3] As such, the ability to accurately and reliably quantify this molecule is paramount.
This document is crafted from the perspective of a seasoned application scientist. It is designed to be more than a mere collection of protocols; it is a narrative that explains the "why" behind the "how." We will delve into the causal logic of experimental choices, ensuring that each step is understood in the context of achieving robust and reproducible results. The protocols herein are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references.
Whether you are a researcher in academia, a scientist in a contract research organization, or a professional in drug development, this guide will equip you with the foundational knowledge and practical steps to master the analysis of cis-9,10-Methyleneoctadecanoic Acid.
Introduction to cis-9,10-Methyleneoctadecanoic Acid: A Molecule of Growing Significance
cis-9,10-Methyleneoctadecanoic acid is a C19 fatty acid characterized by a cyclopropane ring at the 9th and 10th carbon positions.[4][5] This structural feature imparts unique chemical properties that distinguish it from other fatty acids. It is primarily of microbial origin and is synthesized by the addition of a methylene group across the double bond of oleic acid.[6]
The analytical interest in this molecule stems from its diverse biological roles and occurrences:
-
Bacterial Membranes: It is a component of the cell membranes of various bacteria, where it is thought to play a role in membrane fluidity and stress adaptation.[3][6]
-
Food Science: Its presence in dairy products like milk and cheese can indicate the use of silage in animal feed, making it a potential marker for product authentication.[1][7]
-
Human Health: Recent studies have detected this fatty acid in human plasma, suggesting a dietary origin and potential physiological effects that are still being explored.[2]
Given its low concentrations in complex biological matrices, sensitive and specific analytical methods are crucial for its accurate quantification.
The Analytical Cornerstone: Gas Chromatography (GC)
Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), stands as the most established and widely used technique for the analysis of cis-9,10-Methyleneoctadecanoic acid.[1][6][8] The primary challenge in analyzing fatty acids by GC is their low volatility and polar nature, which can lead to poor chromatographic performance.[9] To overcome this, a derivatization step to convert the carboxylic acid to a more volatile ester is essential.
The Critical Step: Derivatization to Fatty Acid Methyl Esters (FAMEs)
The conversion of cis-9,10-Methyleneoctadecanoic acid to its methyl ester (cis-9,10-Methyleneoctadecanoic acid methyl ester) is a prerequisite for successful GC analysis.[10] This process, known as esterification or transesterification, replaces the acidic proton of the carboxyl group with a methyl group, thereby increasing volatility and reducing polarity.[9]
Several methylation methods are available, each with its own advantages and considerations:
-
Acid-Catalyzed Methylation (BF₃-Methanol or HCl-Methanol): This is a very common and effective method.[10] Boron trifluoride (BF₃) or hydrogen chloride (HCl) acts as a catalyst to facilitate the reaction between the fatty acid and methanol.[9]
-
Base-Catalyzed Transmethylation (Sodium Methoxide): This method is particularly useful for transesterifying fatty acids from glycerolipids.[11]
-
(Trimethylsilyl)diazomethane (TMS-DM): This reagent offers a rapid and effective methylation under mild conditions.[8]
Expert Insight: The choice of derivatization agent can depend on the sample matrix and the presence of other lipid classes. For total fatty acid analysis from a complex lipid extract, an acid-catalyzed method is generally robust. It is crucial to use high-quality, anhydrous reagents to ensure the reaction proceeds to completion, as water can hinder esterification.[9]
Comprehensive Workflow: From Sample to Result
The following diagram illustrates a typical workflow for the analysis of cis-9,10-Methyleneoctadecanoic acid.
Caption: Overall analytical workflow for cis-9,10-Methyleneoctadecanoic acid.
Detailed Protocol: Lipid Extraction from Biological Samples
This protocol is a general guideline and may need optimization based on the specific sample matrix.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize a known amount of the sample (e.g., 100 mg of tissue, 200 µL of plasma) in a suitable solvent system. A common choice is a chloroform:methanol mixture (2:1, v/v).
-
Lipid Extraction (Folch Method):
-
To the homogenate, add chloroform and methanol to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water, v/v/v), considering the water content of the sample.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging again.
-
Collect the lower organic phase.
-
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Storage: The dried lipid extract can be stored at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) until derivatization.
Detailed Protocol: FAME Preparation using BF₃-Methanol
Safety Precaution: Boron trifluoride is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Toluene
-
Hexane
-
Saturated NaCl solution
-
Water bath or heating block
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.
-
Methylation:
-
Add 2 mL of 14% BF₃-Methanol solution to the vial.
-
Cap the vial tightly and heat at 100°C for 30-60 minutes in a water bath or heating block.
-
-
Extraction of FAMEs:
-
Cool the reaction vial to room temperature.
-
Add 1 mL of water and 2 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to aid phase separation.
-
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Drying (Optional): A small amount of anhydrous sodium sulfate can be added to the hexane extract to remove any residual water.
Instrumental Analysis: GC-MS Parameters and Considerations
The following table provides typical GC-MS parameters for the analysis of cis-9,10-Methyleneoctadecanoic acid methyl ester.
| Parameter | Typical Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | To avoid overloading the column. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the FAMEs. |
| Injection Mode | Splitless or Split | Splitless for trace analysis, split for more concentrated samples. |
| Carrier Gas | Helium or Hydrogen | Inert gases for carrying the analytes through the column. |
| Column | Fused silica capillary column (e.g., DB-5ms, SLB-5ms) | A non-polar or mid-polar column provides good separation of FAMEs.[2] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and capacity. |
| Oven Program | Initial temp: 60-100°C, ramp to 250-280°C | A temperature gradient is necessary to separate FAMEs with different chain lengths and structures.[2] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Optimal temperature for ionization.[2] |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity and quantification.[2] |
| Mass Range (Full Scan) | m/z 50-500 | Covers the expected mass range of FAMEs. |
| SIM Ions for Quantification | m/z 310 (M⁺), 267, 185, 171 | Characteristic ions for cis-9,10-Methyleneoctadecanoic acid methyl ester. |
An Emerging Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is the workhorse for fatty acid analysis, LC-MS is gaining traction as a complementary or alternative technique.[11] A significant advantage of LC-MS is the potential to analyze fatty acids in their free form, eliminating the need for derivatization.[12]
Considerations for LC-MS Analysis
-
Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed for separating fatty acids.[11]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting free fatty acids as their deprotonated molecules [M-H]⁻.
-
Mobile Phases: A gradient of acetonitrile and water, often with a small amount of an additive like formic acid or ammonium acetate, is used.[11]
Expert Insight: LC-MS can be particularly advantageous for analyzing complex lipid extracts where information on other lipid classes is also desired. However, for targeted quantification of specific fatty acids like cis-9,10-Methyleneoctadecanoic acid, a well-optimized GC-MS method often provides superior chromatographic resolution and sensitivity.
Data Analysis and Quantification
Accurate quantification relies on the use of an appropriate internal standard. For fatty acid analysis, a fatty acid that is not naturally present in the sample, such as heptadecanoic acid (C17:0), is an excellent choice.[10]
The concentration of cis-9,10-Methyleneoctadecanoic acid is calculated by comparing the peak area of its methyl ester to the peak area of the internal standard methyl ester, using a calibration curve prepared with a certified reference standard of cis-9,10-Methyleneoctadecanoic acid.
Conclusion and Future Perspectives
The analytical methodologies for cis-9,10-Methyleneoctadecanoic acid are well-established, with GC-MS following derivatization being the gold standard. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and accurately quantify this intriguing fatty acid. As research into the biological significance of cyclopropane fatty acids continues to expand, the refinement of these analytical techniques and the exploration of high-throughput methods will be crucial. The continued development of LC-MS methods, in particular, holds promise for simplifying sample preparation and enabling more comprehensive lipidomic analyses.
References
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Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC. (2014, February 25). National Center for Biotechnology Information. [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
Derivatization and Gas Chromatography of Fatty Acids from Yeast. CSH Protocols. [Link]
-
Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry. [Link]
-
Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science. [Link]
-
Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. MDPI. [Link]
-
Gas-liquid chromatographic analysis of cyclopropene fatty acids. PubMed. [Link]
-
The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. ASM Journals. [Link]
-
Gas chromatography spectrum of fatty acid extracted from strains... ResearchGate. [Link]
-
Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. PMC. [Link]
-
Quantification of dihydrosterculic acid (DHSA) (average ± standard... ResearchGate. [Link]
-
Cis-9,10-Methylene Hexadecanoic Acid from the Phospholipids of Escherichia coli. Journal of Biological Chemistry. [Link]
-
Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. PubMed. [Link]
-
Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. PNAS. [Link]
-
Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1 H NMR. Hindawi. [Link]
-
Urinary metabolites of cis-9,10-methylene octadecanoic acid. cis-3,4-Methylene hexanedioic acid and related compounds. PubMed. [Link]
-
Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil. PubMed. [Link]
-
Occurrence of cis-9,10-methylenehexadecanoic and cis-9, 10-methyleneoctadecanoic acids in the lipids of immature and mature Fundulus heteroclitus (L.), and in roe. PubMed. [Link]
-
Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart. PubMed. [Link]
-
Dihydrosterculic acid induces hepatic PPARa target gene expression in mice. USDA ARS. [Link]
-
Isolation of lipids from biological samples. Taylor & Francis Online. [Link]
-
MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu. [Link]
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- 2. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. larodan.com [larodan.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. Sign In [cshprotocols.cshlp.org]
- 11. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 12. shimadzu.com [shimadzu.com]
Protocol for the Derivatization of cis-9,10-Methyleneoctadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, is a cyclopropane-containing fatty acid (CPFA) found in the membranes of various bacteria and has been identified in certain dairy products from cows fed specific diets.[1][2] Its unique strained three-membered ring structure presents specific challenges for analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of fatty acids, but due to their low volatility and polar nature, direct analysis is not feasible.[3][4] Derivatization is a mandatory step to convert the carboxylic acid into a more volatile and thermally stable ester. This application note provides detailed, field-proven protocols for the derivatization of cis-9,10-Methyleneoctadecanoic acid, focusing on methods that preserve the integrity of the cyclopropane ring. We will detail two primary methods: a mild base-catalyzed methylation to form the fatty acid methyl ester (FAME) and a silylation reaction to form the trimethylsilyl (TMS) ester. A discussion on the widely used but potentially problematic acid-catalyzed methylation is also included for comprehensiveness.
The Imperative for Derivatization in Fatty Acid Analysis
The primary goal of derivatization in the context of GC-MS is to chemically modify a compound to make it suitable for analysis. For fatty acids like cis-9,10-Methyleneoctadecanoic acid, the polar carboxyl group (-COOH) must be masked. This chemical modification achieves several critical objectives:
-
Increased Volatility: The conversion of the polar carboxyl group into a non-polar ester significantly lowers the boiling point of the analyte, allowing it to transition into the gas phase at temperatures compatible with GC analysis.[4][5]
-
Improved Thermal Stability: The resulting derivatives are generally more stable at the high temperatures of the GC injection port and column, preventing thermal degradation and ensuring accurate quantification.[6]
-
Enhanced Chromatographic Performance: Derivatization reduces the potential for analyte adsorption to active sites within the GC column, leading to sharper, more symmetrical peaks and improved separation from other components in a mixture.[7][8]
The selection of a derivatization strategy for cis-9,10-Methyleneoctadecanoic acid is governed by the need to achieve these goals without cleaving the chemically sensitive cyclopropane ring. Harsh acidic conditions, for instance, can potentially lead to ring-opening artifacts, compromising the integrity of the analysis.[9] Therefore, milder derivatization approaches are strongly recommended.
Recommended Derivatization Protocols
Two primary protocols are recommended for their efficacy and mild reaction conditions, which are suitable for preserving the cyclopropane moiety.
Protocol 1: Base-Catalyzed Methylation for FAME Synthesis
This method, also known as alkaline methanolysis or transesterification, is a robust and widely used technique for preparing fatty acid methyl esters (FAMEs).[10][11] It is particularly well-suited for CPFAs due to its mild, non-acidic nature. The process involves saponification of lipids (if present) followed by methylation of the fatty acid salts.
Causality Behind Experimental Choices:
-
Alkaline Reagent (KOH or NaOCH₃ in Methanol): The base deprotonates the carboxylic acid (or saponifies ester linkages in complex lipids), forming a carboxylate salt. This salt then acts as a nucleophile, attacking the methyl group of methanol in a transesterification reaction to yield the FAME. This base-catalyzed route avoids the harsh acidic conditions that could degrade the cyclopropane ring.[12][13]
-
Neutralization (Acetic Acid): After methylation, the excess base must be neutralized. Acetic acid is used to bring the pH to approximately 7.0, which stabilizes the newly formed FAMEs and prevents potential side reactions.[11]
-
Extraction (Hexane): FAMEs are non-polar and will preferentially partition into an immiscible organic solvent like hexane, effectively separating them from the polar, aqueous-methanolic phase containing salts and other polar components.[10][11]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-40 mg of the lipid extract or bacterial biomass into a 10 mL glass tube with a PTFE-lined screw cap. If starting with a purified free fatty acid, 1-5 mg is sufficient.
-
Alkaline Methanolysis: Add 5 mL of 0.2 M potassium hydroxide (KOH) in anhydrous methanol to the tube.[10][11]
-
Incubation: Securely cap the tube, vortex briefly to mix, and incubate in a water bath at 37°C for 1 hour.[11] This gentle heating facilitates the reaction without promoting degradation.
-
Neutralization: Cool the tube to room temperature. Add 1 mL of 1 M acetic acid to neutralize the solution to a pH of ~7.0. Verify with a pH test strip.[10]
-
Extraction: Add 3 mL of GC-grade hexane to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[11]
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 2000 x g) for 5 minutes to achieve a clean separation of the upper hexane layer from the lower aqueous layer.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean glass vial. For highly concentrated samples, a second extraction of the aqueous layer may be performed.
-
Concentration: If necessary, concentrate the sample under a gentle stream of nitrogen gas to a final volume of approximately 100-200 µL. Do not evaporate to complete dryness , as this can lead to the loss of more volatile FAMEs.
-
Analysis: Transfer the final extract to a GC vial with an insert for analysis. The sample is now ready for GC-MS injection.
Protocol 2: Silylation for TMS Ester Synthesis
Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[5] It involves replacing the acidic proton of the -COOH group with a non-polar trimethylsilyl (TMS) group. The reaction is typically very clean and proceeds under mild conditions.
Causality Behind Experimental Choices:
-
Silylating Reagent (BSTFA or MSTFA): Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors.[6][14] They react readily with the carboxylic acid to form a TMS ester and a neutral, volatile byproduct, driving the reaction to completion. These reagents are preferred because they are highly reactive yet do not require harsh conditions.[5]
-
Anhydrous Conditions: Silylating reagents react readily with water. Therefore, the sample and solvent must be anhydrous to prevent consumption of the reagent and ensure complete derivatization of the analyte.[15]
Step-by-Step Methodology:
-
Sample Preparation: Place 0.1-1 mg of the dried lipid extract or purified fatty acid into a 2 mL glass GC vial. It is critical that the sample is completely dry. Lyophilize or dry the sample under a nitrogen stream.
-
Solvent Addition: Add 100 µL of a suitable anhydrous solvent, such as pyridine or acetonitrile, to dissolve the sample.
-
Reagent Addition: Add 100 µL of MSTFA or BSTFA (often with 1% TMCS as a catalyst) to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.[6]
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No extraction or workup is required.
Protocol Comparison
| Parameter | Protocol 1: Base-Catalyzed Methylation | Protocol 2: Silylation |
| Derivative | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester |
| Primary Reagent | 0.2 M KOH in Methanol | BSTFA or MSTFA |
| Reaction Time | 60 minutes | 30 minutes |
| Reaction Temp. | 37°C | 60-70°C |
| Advantages | Mild conditions, stable derivative, extensive FAME mass spectral libraries available. | Fast, simple, single-vial reaction, no workup needed, very mild. |
| Disadvantages | Multi-step process involving extraction and concentration. | Derivative can be sensitive to moisture, requires strictly anhydrous conditions.[15] |
A Note of Caution: Acid-Catalyzed Methylation (BF₃-Methanol)
Boron trifluoride-methanol (BF₃-Methanol) is one of the most common and effective reagents for preparing FAMEs.[16][17][18] The BF₃ acts as a strong Lewis acid catalyst, protonating the carbonyl oxygen and making the carboxylic acid highly susceptible to nucleophilic attack by methanol.[17][19]
While fast and efficient, this method presents a significant risk for the analysis of CPFAs. Some authoritative sources explicitly state that methods using BF₃ can cause partial or complete destruction of cyclopropyl groups.[9] The highly acidic nature of the reaction can catalyze the opening of the strained cyclopropane ring, leading to the formation of artifacts and an underestimation or complete loss of the target analyte.
Therefore, the BF₃-Methanol method is NOT recommended for the quantitative analysis of cis-9,10-Methyleneoctadecanoic acid. If used for qualitative screening, results should be interpreted with extreme caution, and confirmation using a milder method is essential.
Visualizing the Workflow and Chemistry
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 7. Gas phase catalyst-free esterification of fatty acids. - American Chemical Society [acs.digitellinc.com]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Biomass [jove.com]
- 11. Video: Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Biomass - Experiment [jove.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.vu.nl [research.vu.nl]
- 15. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. What is Boron trifluoride methanol complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
Application Note: Investigating cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic Acid) in Host-Pathogen Interactions
Executive Summary
cis-9,10-Methyleneoctadecanoic acid (also known as Dihydrosterculic acid or C19:0 cyclopropane fatty acid) is a critical membrane lipid modification found in various bacterial pathogens, including Escherichia coli, Salmonella enterica, and Mycobacterium tuberculosis. Unlike standard unsaturated fatty acids, this molecule contains a strained cyclopropane ring introduced by Cyclopropane Fatty Acid Synthase (CFAS) .[1][2]
In the context of host-pathogen interactions, this lipid acts as a "molecular armor." It reduces membrane fluidity to protect bacteria from acidic stress within the host phagolysosome and modulates host immune recognition. This guide provides a comprehensive framework for profiling this lipid and validating its role in virulence.
Part 1: Biological Mechanism & Pathogenicity[2]
The "Bunker" Hypothesis: Acid Resistance & Membrane Stability
Upon entry into a host macrophage, bacteria are engulfed into phagosomes which rapidly acidify (pH < 5.0). Standard unsaturated fatty acids (UFAs) in the bacterial membrane are susceptible to proton permeation and oxidative stress.
To survive, pathogens activate the cfa gene (in E. coli/Salmonella) or pcaA/cmaA genes (in M. tuberculosis). These enzymes transfer a methylene group from S-adenosyl-L-methionine (SAM) across the cis-double bond of membrane phospholipids (e.g., Oleic acid), forming the stable cyclopropane ring.[3]
Key Physiological Impacts:
-
Acid Resistance: The cyclopropane ring increases lipid packing density, reducing the membrane's permeability to protons (
). -
Oxidative Shielding: The ring protects the double bond from oxidation by host reactive oxygen species (ROS).
-
Immune Modulation: In M. tuberculosis, cyclopropanated mycolic acids (TDM) suppress host inflammation, allowing the bacteria to persist "silently" within granulomas.
Visualization: Biosynthesis and Functional Impact[4]
Figure 1: Biosynthetic pathway of cis-9,10-Methyleneoctadecanoic acid and its downstream effects on bacterial physiology and virulence.
Part 2: Analytical Protocol (Lipidomics)
Challenge: Cyclopropane rings are chemically sensitive. Standard acid-catalyzed transesterification (often used for FAMEs) can degrade the ring or cause isomerization. Solution: Use a Base-Catalyzed Transesterification method to preserve the cyclopropane structure.
Protocol 1: Extraction and GC-MS Analysis
Reagents:
-
Internal Standard (IS): C17:0 (Heptadecanoic acid) or C21:0 (Heneicosanoic acid).
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).
-
Derivatization Reagent: 0.5M Sodium Methoxide (
) in anhydrous methanol.
Step-by-Step Methodology:
-
Cell Harvesting:
-
Harvest
bacterial cells (mid-log or stationary phase). -
Wash twice with PBS to remove media lipids.
-
Pellet and flash freeze.
-
-
Lipid Extraction (Modified Bligh & Dyer):
-
Resuspend pellet in 3 mL Chloroform:Methanol (1:2).
-
Add 10 µg of Internal Standard .
-
Vortex vigorously for 1 min; incubate 15 min at Room Temperature (RT).
-
Add 1 mL Chloroform and 1 mL
. Centrifuge at 2000 x g for 5 min. -
Collect the lower organic phase (lipids) into a glass vial. Dry under
gas.
-
-
Base-Catalyzed Derivatization (Critical Step):
-
Resuspend dried lipids in 1 mL Toluene.
-
Add 2 mL 0.5M Sodium Methoxide .
-
Incubate at 50°C for 10 mins (Do not exceed 60°C).
-
Note: This converts glycerolipids to Fatty Acid Methyl Esters (FAMEs) without opening the cyclopropane ring.
-
Neutralize with 100 µL Glacial Acetic Acid and add 5 mL
. -
Extract FAMEs with 2 mL Hexane.
-
-
GC-MS Configuration:
-
Column: High-polarity capillary column (e.g., DB-23 or CP-Sil 88) is required to separate C19:0 CP from C19:1 isomers.
-
Carrier Gas: Helium (1 mL/min).
-
Oven Program: 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 235°C.
-
Detection: Mass Spectrometer (EI mode). Look for molecular ion
310 (Methyl ester of C19 CP) and characteristic fragment 278 (loss of methanol).
-
Part 3: Functional Assays in Host-Pathogen Models
To prove that cis-9,10-Methyleneoctadecanoic acid is a virulence factor, you must demonstrate that its absence sensitizes the bacteria to host stresses.
Protocol 2: The Acid Shock Survival Assay
Validates the "Bunker" hypothesis.
-
Strains: Wild Type (WT) vs.
(knockout mutant). -
Growth: Grow both strains to late exponential phase (
). -
Acid Challenge:
-
Pellet cells and resuspend in EG Minimal Media adjusted to pH 3.0 (mimicking the phagolysosome).
-
Control: Resuspend in pH 7.0 media.
-
-
Sampling:
-
Take aliquots at T=0, 30, 60, and 120 minutes.
-
-
Quantification:
-
Serially dilute and plate on Agar.
-
Count Colony Forming Units (CFU).
-
Success Metric: WT should show >50% survival at 60 min;
should show <10% survival.
-
Protocol 3: Macrophage Intracellular Survival
Validates the Host-Pathogen Interaction.
Experimental Workflow Visualization:
Figure 2: Workflow for assessing bacterial survival within macrophage phagosomes.
Data Presentation Template:
| Time Point | WT Survival (%) | Interpretation | |
| T=0h | 100% | 100% | Baseline uptake is equal. |
| T=2h | 95% ± 5% | 80% ± 8% | Early acidification stress. |
| T=24h | 150% (Replication) | 20% (Clearance) | Critical Result: WT replicates; Mutant is cleared by host. |
Part 4: Troubleshooting & Controls
Differentiating Isomers (Critical)
-
Issue: cis-9,10-Methyleneoctadecanoic acid (C19:0 CP) often co-elutes with C19:1 (Nonadecanoic acid) or C18:3 isomers on standard non-polar columns.
-
Verification:
-
Retention Time: On a CP-Sil 88 column, C19:0 CP elutes after C18:1 (Oleic) but before C19:0 (saturated).
-
Chemical Verification: Perform mild bromination of the FAME extract. Bromine reacts with double bonds (shifting C19:1 retention) but does not react with the cyclopropane ring under mild conditions. If the peak remains unchanged after bromination, it is the cyclopropane fatty acid.
-
Contamination
-
Source: Commercial soaps and detergents often contain fatty acids.
-
Control: Always run a "Blank" extraction (solvents only) alongside samples.
References
-
Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria.[1][2][3][4] Microbiology and Molecular Biology Reviews.
-
Glickman, M. S., et al. (2000). A novel mycolic acid cyclopropane synthetase is required for cording, persistence, and virulence of Mycobacterium tuberculosis. Molecular Cell.
-
Caligiani, A., et al. (2016).[5] Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids. Journal of Agricultural and Food Chemistry.
-
Chang, Y. Y., & Cronan, J. E. (1999). Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli. Molecular Microbiology.
-
Barkan, D., et al. (2012). Mycolic acid cyclopropanation is essential for viability, drug resistance and cell wall integrity of Mycobacterium tuberculosis.[6] Chemistry & Biology.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Trans -cyclopropanation of mycolic acids on trehalose dimycolate suppresses Mycobacterium tuberculosis –induced inflammation and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mycolic acid cyclopropanation is essential for viability, drug resistance and cell wall integrity of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction of cis-9,10-Methyleneoctadecanoic Acid from Complex Matrices
Welcome to the technical support center for the extraction of cis-9,10-methyleneoctadecanoic acid, also known as dihydrosterculic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique cyclopropane fatty acid (CPFA). The strained three-membered ring of CPFAs presents distinct challenges in their extraction from complex biological and food matrices. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure robust and reproducible results in your laboratory.
Introduction: The Challenge of a Cyclopropane Ring
Cis-9,10-methyleneoctadecanoic acid is a fascinating molecule found in various bacteria, plants, and as a minor component in some animal fats and dairy products.[1][2][3][4] Its presence can be an indicator of specific microbial activity or dietary inputs, making its accurate quantification crucial in food authentication and biomedical research.[5][6] However, the cyclopropane ring, while conferring interesting biological properties, is susceptible to degradation under harsh chemical conditions, particularly acidic environments, which are often employed in traditional lipid extraction and derivatization methods.[7] This guide will address these challenges head-on, providing you with the expertise to navigate the intricacies of its extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common issues encountered during the extraction of cis-9,10-methyleneoctadecanoic acid.
Q1: My recovery of cis-9,10-methyleneoctadecanoic acid is consistently low. What are the likely causes?
A1: Low recovery is a frequent challenge and can stem from several factors throughout the extraction and analysis workflow.
-
Analyte Degradation: The primary suspect is the acidic conditions used during sample preparation or derivatization. The cyclopropane ring is sensitive to acid hydrolysis, which can lead to ring-opening and the formation of various artifacts, making the parent molecule undetectable.[7]
-
Troubleshooting:
-
Avoid Strong Acids: Whenever possible, opt for milder extraction and derivatization techniques. For instance, instead of acid-catalyzed methylation, consider saponification with a base like sodium hydroxide in methanol, followed by methylation.[7] This approach effectively releases ester-linked fatty acids without degrading the cyclopropane ring.[7]
-
Temperature Control: High temperatures can also contribute to the degradation of this fatty acid. Keep extraction and evaporation steps at the lowest feasible temperatures.
-
-
-
Incomplete Extraction: The choice of solvent and extraction method is critical for efficiently isolating lipids from the matrix.
-
Troubleshooting:
-
Solvent Polarity: A common and effective solvent system for lipid extraction is a mixture of chloroform and methanol (e.g., 2:1 v/v), as described in the Folch or Bligh-Dyer methods.[8][9] For less polar matrices, hexane-isopropanol mixtures can also be effective.[10]
-
Matrix Disruption: Ensure thorough homogenization of the sample to maximize the surface area for solvent penetration. For solid samples, grinding or the use of a high-speed homogenizer is recommended.
-
-
-
Co-elution with Interfering Compounds: In complex matrices like dairy or animal fats, the fatty acid profile can be incredibly diverse, with over 400 different fatty acids detected in milk, for example.[2] This complexity can lead to chromatographic co-elution, making accurate quantification difficult.[1][2]
-
Troubleshooting:
-
High-Resolution Chromatography: Utilize high-resolution gas chromatography (GC) with a long, suitable capillary column (e.g., apolar columns have shown success in separating CPFAs in cheese fat).[2]
-
Alternative Detection Methods: While GC-MS is common, consider complementary techniques. Proton NMR (¹H NMR) spectroscopy can be a powerful tool for both identification and quantification, as the protons on the cyclopropane ring have characteristic signals in a region of the spectrum that is typically free from other signals.[1][2][11]
-
-
Q2: I am observing unexpected peaks in my chromatogram after derivatization. Could these be related to the cyclopropane ring?
A2: Yes, it is highly probable. The appearance of artifact peaks is a classic sign of cyclopropane ring degradation during sample processing.
-
Causality: Acid-catalyzed methanolysis or hydrolysis can open the cyclopropane ring, leading to the formation of various isomeric branched-chain and unsaturated fatty acids.[7] These degradation products will appear as new peaks in your chromatogram, often complicating the analysis.
-
Validation: To confirm if the extra peaks are artifacts, analyze a pure standard of cis-9,10-methyleneoctadecanoic acid using the same derivatization method. If the standard also shows these additional peaks, it confirms that your method is causing degradation.
-
Solution: As mentioned in A1, switching to a base-catalyzed method like saponification is the most effective way to prevent this issue.[7]
Q3: Which extraction technique is best suited for isolating cis-9,10-methyleneoctadecanoic acid from a solid matrix like cheese or animal tissue?
A3: For solid matrices, a robust initial lipid extraction is crucial, followed by a potential clean-up step.
-
Initial Extraction:
-
Solid-Liquid Extraction (SLE): Traditional methods like the Folch or Bligh-Dyer procedures, which use a chloroform:methanol mixture, are well-established for exhaustive lipid extraction from tissues.[8][9]
-
Pressurized Liquid Extraction (PLE): This automated technique uses elevated temperatures and pressures to enhance extraction efficiency. It can be a good alternative to traditional methods, though solvent choice remains critical.[10] Hexane/isopropanol has been shown to be effective for lipid recovery in complex food matrices using PLE.[10]
-
-
Extract Clean-up (Fractionation):
-
Solid-Phase Extraction (SPE): After the initial lipid extract is obtained, SPE is an excellent technique to isolate the free fatty acid fraction from other lipid classes like triglycerides and phospholipids.[8][12] Aminopropyl-bonded silica cartridges are particularly useful for this purpose.[8][13] A common elution strategy involves first removing neutral lipids with a non-polar solvent mixture (e.g., chloroform-isopropanol) and then eluting the free fatty acids with a more polar, slightly acidic solvent (e.g., diethyl ether with 2% acetic or formic acid).[8]
-
Q4: Can I use Supercritical Fluid Extraction (SFE) for this application? What are the advantages and disadvantages?
A4: Supercritical Fluid Extraction (SFE) is a promising "green" alternative to traditional solvent extraction methods.[14]
-
Advantages:
-
Selectivity: By tuning the temperature and pressure, the density and solvating power of the supercritical fluid (typically CO2) can be precisely controlled.[14][15][16] This allows for selective extraction of different lipid classes. For instance, lower pressures might extract more volatile compounds, while higher pressures are needed for lipids.[16]
-
Reduced Solvent Use: SFE significantly reduces or eliminates the need for organic solvents.[17]
-
Mild Conditions: The extraction can often be performed at relatively low temperatures (e.g., 40-60 °C), which helps to minimize the degradation of thermally sensitive compounds like cis-9,10-methyleneoctadecanoic acid.[14]
-
Protection from Oxidation: Using carbon dioxide, which is non-flammable and oxygen-free, protects lipids from oxidative degradation during extraction.[17]
-
-
Disadvantages:
-
High Initial Cost: The instrumentation for SFE is more complex and expensive than for traditional extraction methods.[14]
-
Optimization Required: Finding the optimal conditions (pressure, temperature, flow rate, and use of co-solvents) for a specific analyte and matrix can be time-consuming.[15]
-
Limited Polarity: Supercritical CO2 is non-polar and has limited ability to extract more polar lipids. However, its selectivity can be modified by adding a polar co-solvent like ethanol or methanol.[14]
-
Table 1: Comparison of Extraction Techniques
| Technique | Advantages | Disadvantages | Best For |
| Solid-Liquid Extraction (e.g., Folch) | Well-established, efficient for total lipid extraction. | High solvent consumption, can be time-consuming. | Initial total lipid extraction from a wide range of matrices. |
| Solid-Phase Extraction (SPE) | Excellent for fractionation and clean-up, high selectivity possible.[12] | Requires method development, potential for analyte loss if not optimized. | Isolating free fatty acids from a total lipid extract. |
| Supercritical Fluid Extraction (SFE) | "Green" technique, highly selective, mild extraction conditions.[14][17] | High capital cost, requires extensive optimization.[14][15] | Selective extraction from solid matrices where solvent reduction is a priority. |
Detailed Experimental Protocols
Protocol 1: Saponification and Methylation for GC Analysis
This protocol is designed to minimize the degradation of the cyclopropane ring.
-
Saponification:
-
Methylation:
-
Cool the tube to room temperature.
-
Add 2 mL of a 14% boron trifluoride (BF3) in methanol solution.
-
Blanket with nitrogen, cap, and heat again at 100°C for 5 minutes. This will convert the fatty acid salts to fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.[19]
-
Protocol 2: Solid-Phase Extraction (SPE) for Isolation of Free Fatty Acids
This protocol is ideal for cleaning up a crude lipid extract prior to analysis.
-
Cartridge Conditioning:
-
Use an aminopropyl-bonded silica SPE cartridge (e.g., 100-500 mg).
-
Condition the cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve your total lipid extract in a small volume (e.g., 1 mL) of chloroform:isopropanol (2:1, v/v).
-
Load the sample onto the conditioned cartridge.
-
-
Elution of Neutral Lipids:
-
Wash the cartridge with 10 mL of chloroform:isopropanol (2:1, v/v) to elute neutral lipids such as triglycerides and cholesterol esters.[8] Collect this fraction separately if needed.
-
-
Elution of Free Fatty Acids:
-
Elute the free fatty acids, including cis-9,10-methyleneoctadecanoic acid, with 10 mL of diethyl ether containing 2% acetic acid.[8]
-
Collect this fraction and evaporate the solvent under a stream of nitrogen. The residue can then be derivatized for GC analysis using Protocol 1.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps.
Caption: General workflow for the extraction and analysis of cis-9,10-methyleneoctadecanoic acid.
Caption: Impact of acidic vs. basic conditions on the cyclopropane ring.
Conclusion
The successful extraction and quantification of cis-9,10-methyleneoctadecanoic acid hinges on a careful selection of methods that preserve the integrity of its cyclopropane ring. By understanding the inherent chemical instability of this moiety under acidic conditions and employing milder, base-catalyzed approaches, researchers can achieve accurate and reproducible results. The protocols and troubleshooting advice provided in this guide offer a robust framework for navigating the challenges associated with this unique fatty acid, ultimately enabling more reliable insights in the fields of food science, microbiology, and drug development.
References
-
Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC. (2022, April 5). National Center for Biotechnology Information. [Link]
-
Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC. National Center for Biotechnology Information. [Link]
-
Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1 H NMR. (2018, April 1). ResearchGate. [Link]
-
Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
-
Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Semantic Scholar. [Link]
-
Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. SpringerLink. [Link]
-
Supercritical fluid extraction. Cyberlipid. [Link]
-
Solid-phase extraction of long-chain fatty acids from aqueous solution. Arizona State University. [Link]
-
Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC. (2018, April 1). National Center for Biotechnology Information. [Link]
-
Eltemur, D., Robatscher, P., et al. (2023, October 24). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]
-
Caligiani, A., Marseglia, A., et al. (2016, May 2). Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry. [Link]
-
Undeland, I., Hultin, H. O., & Hultin, H. O. (2008, October 11). Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids. Taylor & Francis. [Link]
-
Extraction of Lipid and Cholesterol from Fish Muscle with Supercritical Fluids. ResearchGate. [Link]
-
Update on solid-phase extraction for the analysis of lipid classes and related compounds. ResearchGate. [Link]
-
Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria. ASM Journals. [Link]
-
Supercritical fluid extraction. Wikipedia. [Link]
-
Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida - PMC. National Center for Biotechnology Information. [Link]
-
Cyclopropane fatty acid. Wikipedia. [Link]
-
Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers. [Link]
-
Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT-T1E. ResearchGate. [Link]
-
Cis-9,10-Methylene Hexadecanoic Acid from the Phospholipids of Escherichia coli. ResearchGate. [Link]
-
Factors affecting the occurrence of cyclopropane fatty acids in grass silage. BIA. [Link]
-
Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]
-
Saponification and esterification. YouTube. [Link]
-
Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil. PubMed. [Link]
-
Urinary metabolites of cis-9,10-methylene octadecanoic acid. cis-3,4-Methylene hexanedioic acid and related compounds. PubMed. [Link]
-
Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. PubMed. [Link]
-
Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart. PubMed. [Link]
-
Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. [Link]
-
Rapid simultaneous lipid extraction and transesterification for fatty acid analyses. ResearchGate. [Link]
-
Pressurized liquid extraction of lipids for the determination of oxysterols in egg-containing food. ResearchGate. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in the Mass Spectrometry Analysis of cis-9,10-Methyleneoctadecanoic Acid
Welcome to the technical support guide for the mass spectrometry analysis of cis-9,10-Methyleneoctadecanoic acid (also known as Dihydrosterculic Acid). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of matrix effects in complex biological samples. We will move from foundational concepts to detailed, actionable protocols to ensure the accuracy and reproducibility of your analytical methods.
Introduction: Understanding the Challenge
cis-9,10-Methyleneoctadecanoic acid is a cyclopropane fatty acid found in various biological systems.[1][2][3] Its quantification via Liquid Chromatography-Mass Spectrometry (LC-MS) is often complicated by matrix effects . This phenomenon refers to the alteration of analyte ionization efficiency—either suppression or enhancement—due to the presence of co-eluting components from the sample matrix.[4][5] In biological matrices like plasma, serum, or tissue extracts, the most significant source of matrix effects are phospholipids, which are highly abundant and can interfere with the ionization of target analytes.[6][7][8][9]
Failure to address matrix effects can lead to poor data quality, including inaccurate quantification, poor reproducibility, and decreased sensitivity.[4][10] This guide provides a structured approach to identifying, evaluating, and mitigating these effects to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: My signal for cis-9,10-Methyleneoctadecanoic acid is highly variable and much lower in my plasma samples compared to the pure standard. What's happening?
A: This is a classic sign of ion suppression , a common type of matrix effect.[4][10] When analyzing complex samples like plasma, endogenous compounds, especially phospholipids, can co-elute with your analyte.[7] In the electrospray ionization (ESI) source, these co-eluting matrix components compete with your analyte for ionization, reducing the number of analyte ions that reach the mass detector and thereby lowering the signal.[5][10]
Q2: What are the primary sources of matrix effects when analyzing fatty acids in biological fluids?
A: The main culprits are:
-
Phospholipids: As major components of cell membranes, they are abundant in plasma and serum and are notorious for causing ion suppression.[6][7][8]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ESI process by altering droplet properties.[5]
-
Other Endogenous Lipids and Metabolites: The complex nature of biological samples means numerous other molecules can co-elute and interfere with ionization.[6]
Q3: How can I quickly determine if my method is suffering from a matrix effect?
A: The most direct way to visualize matrix effects across your chromatographic run is by performing a post-column infusion experiment .[11][12][13] This technique involves continuously infusing a standard solution of your analyte into the LC eluent after the analytical column but before the MS source. By injecting a blank, extracted matrix sample, you can monitor the baseline signal of your analyte. Any dips or peaks in this baseline directly correspond to regions of ion suppression or enhancement caused by eluting matrix components.[11][12]
Q4: I use a simple protein precipitation for sample cleanup. Is this sufficient to remove matrix effects?
A: While protein precipitation is effective at removing proteins, it is generally ineffective at removing phospholipids, which are a primary cause of matrix effects for lipid analysis.[9][14] Phospholipids are soluble in the organic solvents typically used for precipitation (like acetonitrile or methanol) and will remain in your final extract, leading to significant ion suppression.[7][15] More advanced sample preparation techniques are often necessary.[14][16]
Q5: What is the best practice for an internal standard to compensate for matrix effects?
A: The gold standard is to use a stable isotope-labeled (SIL) internal standard of cis-9,10-Methyleneoctadecanoic acid.[4][17] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of isotopes like ¹³C or ²H (deuterium). It will co-elute with the analyte and experience the exact same matrix effects, allowing for reliable correction and accurate quantification.[4][18]
Troubleshooting Guide 1: Qualitative Assessment of Matrix Effects
This guide details the setup for a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
Protocol: Post-Column Infusion Experiment
-
Prepare Solutions:
-
Analyte Infusion Solution: Prepare a solution of cis-9,10-Methyleneoctadecanoic acid in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable and strong signal (e.g., 100-500 ng/mL).
-
Blank Matrix Sample: Extract a blank matrix sample (e.g., plasma from an un-dosed subject) using your established sample preparation protocol.
-
-
Instrument Setup:
-
Connect your LC system to the mass spectrometer as usual.
-
Using a T-fitting, connect a syringe pump to the flow path between the analytical column outlet and the MS inlet.
-
Place the Analyte Infusion Solution in the syringe pump.
-
-
Execution:
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Start the LC mobile phase flow. You should observe a stable, elevated baseline signal for your analyte's m/z in the mass spectrometer.
-
Once the baseline is stable, inject the prepared blank matrix sample onto the LC column and begin your chromatographic gradient.
-
-
Data Analysis:
-
Monitor the extracted ion chromatogram (XIC) for cis-9,10-Methyleneoctadecanoic acid.
-
A stable baseline indicates no significant matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Compare the retention time of your analyte with the regions of suppression/enhancement to determine if they overlap.
-
Visualization: Post-Column Infusion Workflow
Caption: Decision tree for selecting a sample preparation method.
Troubleshooting Guide 3: Quantitative Correction Strategies
Even with optimized sample preparation, residual matrix effects can persist. Implementing robust quantification strategies is crucial.
Strategy 1: Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the preferred method for correcting matrix effects. The SIL-IS is added to all samples, calibrators, and QCs at a fixed concentration before sample preparation.
Workflow:
-
Procurement: Obtain a SIL-IS for cis-9,10-Methyleneoctadecanoic acid (e.g., deuterated or ¹³C-labeled). [19][][21]2. Preparation: Create a stock solution of the SIL-IS.
-
Spiking: Add a small, precise volume of the SIL-IS stock to every unknown sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.
-
Analysis: Analyze the samples using LC-MS/MS. Monitor the transitions for both the native analyte and the SIL-IS.
-
Quantification: Calculate the Peak Area Ratio (PAR) of the analyte to the SIL-IS (PAR = Analyte Area / IS Area). Construct the calibration curve by plotting the PAR against the analyte concentration. The PAR of the unknown samples is then used to determine their concentration from this curve. Because the IS and analyte signals are affected proportionally by matrix effects, the ratio remains constant and the calculation is accurate. [4]
Strategy 2: Method of Standard Addition
Use this method when a suitable SIL-IS is unavailable or for very complex matrices. [22]It corrects for matrix effects by creating the calibration curve within each individual sample.
Protocol:
-
Sample Aliquoting: Divide an unknown sample into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot un-spiked (this is your 'zero' addition).
-
Spike the remaining aliquots with increasing, known concentrations of a cis-9,10-Methyleneoctadecanoic acid standard.
-
-
Sample Preparation: Process all aliquots through the exact same sample preparation procedure.
-
Analysis: Analyze all prepared aliquots by LC-MS.
-
Data Plotting: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of this line is the endogenous concentration of the analyte in the original, un-spiked sample. [22][23]
Visualization: Standard Addition Workflow
Caption: Workflow for the method of standard addition.
References
-
Taylor, P. J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects. [Link]
-
Waters Corporation. (n.d.). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Future Science. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
van der Zwan, G. et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Cortes, D. F. et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega. [Link]
-
Kruve, A. et al. (2009). Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. Analytical Chemistry. [Link]
-
Gasilova, N. et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Yang, L. et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. [Link]
-
Xing, J. et al. (2011). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis. [Link]
-
SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples?. [Link]
-
Journal of Chromatography & Separation Techniques. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Kamphorst, J. J. et al. (2011). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Analytical Chemistry. [Link]
-
Li, W., & Tse, F. L. S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. [Link]
-
National Center for Biotechnology Information. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. [Link]
-
Frontiers. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. [Link]
-
Twining, C. W. et al. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. Philosophical Transactions of the Royal Society B. [Link]
-
MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. [Link]
-
National Center for Biotechnology Information. (2018). Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
-
ACS Publications. (2021). Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. [Link]
-
PubMed. (1979). Urinary metabolites of cis-9,10-methylene octadecanoic acid. cis-3,4-Methylene hexanedioic acid and related compounds. [Link]
-
LCGC International. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
Welch Materials, Inc. (2024). Understanding the Standard Addition Method in Quantitative Analysis. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Wikipedia. (n.d.). Standard addition. [Link]
-
Bowman, J. et al. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]
-
LCGC International. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
ResearchGate. (2021). Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. [Link]
-
National Center for Biotechnology Information. (n.d.). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. [Link]
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. [Link]
Sources
- 1. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
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- 3. caymanchem.com [caymanchem.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Preventing Cyclopropane Ring Degradation During Analysis
Core Concept: The "Spring-Loaded" Ring
The cyclopropane ring is a unique structural motif in drug discovery, valued for its ability to rigidify protein-binding elements and improve metabolic stability. However, it possesses significant ring strain (~27.5 kcal/mol) .
In an analytical context, this strain makes the ring a "spring-loaded" trap. Conditions that are standard for other compounds—such as acidic HPLC mobile phases, silica gel chromatography, or high-temperature GC injection—can trigger catastrophic ring opening, rearrangement, or aromatization.
This guide provides the troubleshooting logic to distinguish between method-induced degradation and intrinsic compound instability.
Module 1: Sample Preparation & The "Hidden Acid" Trap
Q: My compound is pure by NMR, but shows multiple peaks during LC-MS analysis. Is the column killing it?
Diagnosis: Before blaming the column, check your sample solvent and matrix. Root Cause: Cyclopropanes, particularly Donor-Acceptor (D-A) cyclopropanes (substituted with electron-donating and withdrawing groups), are highly susceptible to acid-catalyzed ring opening.[1][2][3]
The "Hidden Acids" in Your Lab:
-
Chloroform/Dichloromethane: These solvents slowly decompose to generate HCl over time, especially if unstabilized or exposed to light. Traces of HCl are sufficient to open activated cyclopropane rings.
-
Glassware Surface Acidity: untreated borosilicate glass has silanol groups (Si-OH) that act as weak Brønsted acids.
Troubleshooting Protocol:
-
Solvent Switch: Dissolve a fresh sample in Acetonitrile or Methanol (LC-MS grade). Avoid chlorinated solvents for stability checks.
-
The "Base Spike" Test: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to your sample vial. If the impurity peaks disappear or diminish in the next injection, the degradation is acid-catalyzed and occurring in the vial.
Q: I lost my compound during flash purification. Where did it go?
Diagnosis: Irreversible adsorption or degradation on the stationary phase. Root Cause: Standard silica gel is acidic (pH ~5-6). For acid-sensitive cyclopropanes, the silica surface acts as a solid-state acid catalyst, triggering ring opening or rearrangement during the run.
Corrective Action:
-
Use Neutralized Silica: Pre-wash the silica column with 1% Triethylamine in the mobile phase before loading the sample.
-
Switch Stationary Phase: Use Alumina (Neutral or Basic) or bonded C18 silica (Reverse Phase), which lack the reactive acidic silanols of bare silica.
Module 2: Chromatographic Separation (LC & GC)
Q: Can I use TFA in my HPLC mobile phase?
Recommendation: Proceed with extreme caution.
Mechanism: Trifluoroacetic acid (TFA) is a strong acid (
Optimization Table: Mobile Phase Selection
| Additive | pH Range | Risk Level | Recommended For |
| 0.1% TFA | ~2.0 | High | Only simple, unactivated alkyl-cyclopropanes. |
| 0.1% Formic Acid | ~2.7 | Moderate | General screening; monitor for degradation. |
| 10mM Ammonium Acetate | ~6.8 | Low | Preferred for acid-sensitive D-A cyclopropanes. |
| 0.1% Ammonium Hydroxide | ~10.0 | Minimal | Best for basic analytes; ring is stable to base. |
Q: My GC-MS spectrum shows an olefin instead of my cyclopropane. Is it thermal degradation?
Diagnosis: Likely thermal rearrangement (e.g., cyclopropane
Validation Experiment:
-
Lower Inlet Temp: Reduce inlet temperature by 50°C. If the "impurity" peak ratio changes, it is thermal degradation.
-
Cold On-Column Injection: Inject directly onto the column at a low temperature to bypass the hot vaporization chamber.
-
Switch to LC-MS: If the compound degrades even at moderate GC temps, it is unsuitable for gas phase analysis.
Module 3: Mass Spectrometry Interpretation
Q: I see a ring-opened fragment in the MS source. Is my sample degraded?
Diagnosis: Not necessarily.[4] Distinction: You must distinguish between Solution Degradation (happens before the MS) and Source Fragmentation (happens inside the MS).
-
Scenario A (Degradation): You see two distinct peaks in the chromatogram (one intact, one ring-opened).
-
Scenario B (Source Fragmentation): You see a single chromatographic peak, but the mass spectrum contains the ring-opened mass (or fragments). This is "In-Source Decay."
Mechanism: The ionization process (ESI or APCI) imparts energy. For cyclopropanes, this often triggers a McLafferty-type rearrangement or simple ring opening after the molecule is charged but before detection.
Visual Guide: Acid-Catalyzed Ring Opening Mechanism The following diagram illustrates how trace acids trigger the degradation pathway.
Caption: Mechanism of acid-catalyzed cyclopropane ring opening.[1][3][5] Protonation weakens the C-C bond, leading to strain release via carbocation formation and subsequent nucleophilic trapping.
Experimental Protocol: The "Stress Test"
Before validating a method, perform this rapid stability assessment to determine the cyclopropane's vulnerability.
Step 1: Preparation Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.
Step 2: Condition Screening Aliquot into 3 vials:
-
Vial A (Control): Dilute 1:10 with Water/Acetonitrile (50:50).
-
Vial B (Acid Stress): Dilute 1:10 with 0.1% TFA in Water/Acetonitrile.
-
Vial C (Base Stress): Dilute 1:10 with 0.1% Ammonium Hydroxide in Water/Acetonitrile.
Step 3: Incubation & Analysis
-
Incubate at Room Temperature for 4 hours.
-
Analyze via LC-MS (using a neutral mobile phase, e.g., Ammonium Acetate).
Step 4: Interpretation
-
If Vial B shows new peaks compared to Vial A: Avoid acidic mobile phases. Use Ammonium Acetate (pH 6.8).
-
If Vial C is stable: The ring is robust to base; consider basic mobile phases for better peak shape if the compound is basic.
Method Development Decision Tree
Use this logic flow to select the safest analytical technique for your cyclopropane derivative.
Caption: Decision matrix for selecting analytical modes based on cyclopropane substitution pattern and stability.
References
-
Ghanem, A. (2004).[6] Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Link
-
BenchChem Technical Support. (2025). Purification techniques for products derived from cyclopropanediazonium. BenchChem. Link
-
Gross, J. H. (2017).[7] Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Springer. Link
-
OpenOChem. (2023). Stability of Cycloalkanes and Ring Strain Analysis. OpenOChem. Link
-
NIST. (2023). Cyclopropane Thermochemistry and Spectra. National Institute of Standards and Technology.[8] Link
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclopropane [webbook.nist.gov]
Optimization of culture conditions to study "cis-9,10-Methyleneoctadecanoic acid" production
Topic: Optimization of Culture Conditions for cis-9,10-Methyleneoctadecanoic Acid Production
Introduction: The "Hidden" Lipid
Welcome to the technical support hub. You are likely here because you are studying Dihydrosterculic Acid (cis-9,10-methyleneoctadecanoic acid; CAS 4675-61-0).[1]
Crucial Distinction: Many researchers confuse this with Lactobacillic Acid (cis-11,12-methyleneoctadecanoic acid).[1]
-
Lactobacillic Acid is derived from cis-vaccenic acid (18:1
11), the dominant unsaturated fatty acid (UFA) in E. coli.[1] -
Dihydrosterculic Acid is derived from Oleic Acid (18:1
9).[1]
If you are using standard E. coli K-12 without supplementation, you are likely producing the wrong isomer.[1] The protocols below are designed to force the production of the cis-9,10 isomer through precursor modulation and stress induction.
Module 1: Upstream Processing (Culture & Induction)[1]
FAQ 1: My bacteria grew well, but the CFA content is negligible. Why?
Diagnosis: You likely harvested too early or failed to trigger the stress response. Technical Insight: Cyclopropane Fatty Acid (CFA) synthase is a post-exponential enzyme.[1] It modifies existing membrane phospholipids rather than synthesizing new ones from Acetyl-CoA.[1] The reaction is a modification of the membrane bilayer to protect against acid stress and slow growth phases.
Troubleshooting Protocol: The "Acid-Stationary" Shift
-
Inoculation: Start with a rich medium (LB or TB).[1] Minimal media often results in poor lipid yields unless supplemented with methionine.[1]
-
Precursor Feeding (CRITICAL):
-
The Harvest Window:
-
pH Modulation:
Visualization: The Biosynthetic Logic
Caption: Figure 1. The conversion of Oleic Acid to Dihydrosterculic Acid is a post-synthetic membrane modification requiring SAM and CFA Synthase.
Module 2: Metabolic Engineering & Substrate Availability
FAQ 2: I am feeding Oleic acid, but conversion is stuck at <20%. How do I drive it to completion?
Diagnosis: Methyl donor limitation (SAM exhaustion) or feedback inhibition.[1] Technical Insight: The methylene bridge comes from the methyl group of S-adenosylmethionine (SAM) .[3] High-density cultures deplete intracellular SAM rapidly.[1]
Optimization Table: Media Components
| Component | Standard Conc. | Optimized Conc. | Purpose |
| L-Methionine | 0 mM | 1-2 mM | Precursor for SAM.[1] Essential for high CFA yields.[1] |
| Magnesium (Mg²⁺) | 1 mM | 10 mM | Cofactor for SAM synthetase.[1] |
| Carbon Source | Glucose | Glycerol or Acetate | Glucose repression can sometimes affect stationary phase gene expression.[1] |
| Buffer | Phosphate (pH 7) | Weak/None | Allow pH to drop to ~5.5 to trigger cfa gene expression.[1] |
Protocol: The "Methionine Spike"
-
Grow cells to OD600 = 0.5.
-
Add L-Methionine to a final concentration of 2 mM.
-
Simultaneously induce stress (if using an inducible plasmid) or allow entry into stationary phase.[1]
Module 3: Downstream Processing & Analytics
FAQ 3: I see a peak on GC, but is it my target? It co-elutes with C19:0.
Diagnosis: Poor chromatographic separation or degradation during derivatization.[1] Technical Insight: Cyclopropane rings are strained.[1] Strong acid methylation (e.g., BF3-Methanol at 100°C) can ring-open the cyclopropane, destroying your product and creating methoxy-derivatives or straight-chain isomers.[1]
Troubleshooting Guide: Analytical Validation
-
Derivatization Method (Gentle):
-
GC Column Selection:
-
MS Confirmation:
-
Look for the molecular ion of the methyl ester: m/z 310 .
-
Diagnostic: Cyclopropane rings often show a characteristic fragment at m/z 55 and a lack of standard alkene patterns.
-
Visualization: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for diagnosing low yields of cis-9,10-Methyleneoctadecanoic acid.
References
-
Cronan, J. E. (2002). Phospholipid modifications: an encumbrance or a weapon?[1] Journal of Bacteriology, 184(7), 1763–1765.[1] [1]
-
Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria.[1][4] Microbiology and Molecular Biology Reviews, 61(4), 429-441.[1] [1]
-
Chang, Y. Y., & Cronan, J. E. (1999). Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli.[1] Molecular Microbiology, 33(2), 249-259.[1]
-
Cayman Chemical. cis-9,10-Methyleneoctadecanoic Acid Product Information.
Sources
Technical Support Center: Enhancing Sensitivity for Detecting Low Levels of cis-9,10-Methyleneoctadecanoic Acid
Welcome to the technical support center for the analysis of cis-9,10-Methyleneoctadecanoic Acid (also known as Dihydrosterculic Acid). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot methods for the sensitive detection of this unique cyclopropane fatty acid (CPFA). We will delve into the nuances of sample preparation, analytical technique selection, and method optimization to help you achieve reliable and sensitive quantification of this molecule in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is cis-9,10-Methyleneoctadecanoic Acid and why is it challenging to analyze?
cis-9,10-Methyleneoctadecanoic Acid is a C19 fatty acid characterized by a cyclopropane ring at the 9 and 10 positions of the acyl chain.[1][2] This structural feature, while making it an interesting biological marker in matrices like dairy products, bacterial membranes, and plasma, also presents analytical challenges.[2][3][4][5] The primary challenges include its typically low abundance, the need for derivatization for Gas Chromatography (GC) analysis, and the potential for the strained cyclopropane ring to degrade under harsh chemical conditions.[6][7]
Q2: Which analytical technique is better for this compound: GC-MS or LC-MS/MS?
Both techniques are powerful tools for the analysis of cis-9,10-Methyleneoctadecanoic Acid, and the choice depends on your specific experimental needs, available instrumentation, and sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard for fatty acid analysis, offering excellent chromatographic resolution.[8][9] However, it requires a derivatization step to convert the non-volatile fatty acid into a volatile Fatty Acid Methyl Ester (FAME).[8][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific alternative that can analyze the underivatized fatty acid directly.[8] This simplifies sample preparation and is often the preferred method for complex biological samples due to reduced matrix effects and higher throughput.[11]
A detailed comparison is provided in the troubleshooting guide below.
Q3: I'm not getting the sensitivity I need. What are the first things I should check?
Low sensitivity can stem from several factors. Here's a quick checklist:
-
Sample Preparation: Are you losing the analyte during extraction? Is your derivatization (for GC-MS) efficient? Consider optimizing your extraction solvent and derivatization conditions.
-
Ionization (MS): Are you using the optimal ionization mode? For LC-MS, negative ion electrospray ionization (ESI) is generally superior for fatty acids.[12] For GC-MS, consider specialized derivatization agents to enhance ionization.[6]
-
Internal Standard: Are you using an appropriate internal standard? An ideal choice is a stable isotope-labeled version of the analyte.[3][6][7] This can correct for variability in sample preparation and injection.[13]
-
Matrix Effects: Is your sample matrix suppressing the signal? This is a common issue in LC-MS. Consider adding a sample cleanup step like Solid-Phase Extraction (SPE).
Q4: Can the cyclopropane ring open during sample preparation?
Yes, the cyclopropane ring is susceptible to opening under harsh conditions, such as high temperatures or strong acidic/basic environments. Studies have shown that some direct methylation methods are reliable and can be used without significant degradation of the cyclopropane ring.[6] It is crucial to use optimized and validated derivatization protocols. For instance, lowering the derivatization temperature can prevent isomerization of double bonds in other fatty acids and may help preserve the integrity of the cyclopropane ring.[10]
Troubleshooting and In-Depth Guides
Guide 1: Optimizing Sample Preparation for Enhanced Recovery
The goal of sample preparation is to efficiently extract cis-9,10-Methyleneoctadecanoic Acid from the sample matrix while minimizing interferences.
Issue: Low recovery of the analyte from plasma/serum.
Solution:
-
Lipid Extraction: For plasma or serum, a liquid-liquid extraction (LLE) is a common first step. The Folch[8] or Bligh-Dyer[3] methods, which use a chloroform/methanol solvent system, are widely used. An alternative is the use of methyl tert-butyl ether (MTBE), which can also provide efficient lipid extraction.[3][14]
-
Solid-Phase Extraction (SPE) for Cleanup: After the initial LLE, an SPE step can significantly reduce matrix effects and isolate specific lipid classes.[3][13] Aminopropyl-bonded silica columns are effective for separating neutral lipids, free fatty acids, and phospholipids.[8]
Detailed Protocol: SPE for Isolation of Free Fatty Acids from Plasma
-
Condition the SPE Cartridge: Use a 100 mg aminopropyl-bonded silica cartridge. Condition the column by washing with 2 mL of hexane.
-
Load Sample: After performing a Folch extraction of your plasma sample, dry the lipid extract under nitrogen. Reconstitute the extract in 1 mL of chloroform and load it onto the conditioned SPE cartridge.
-
Elute Neutral Lipids: Wash the cartridge with 2 mL of chloroform to elute neutral lipids like cholesterol esters and triglycerides.
-
Elute Free Fatty Acids: Elute the desired free fatty acid fraction, including cis-9,10-Methyleneoctadecanoic Acid, with 2 mL of diethyl ether containing 2% acetic acid.
-
Dry and Reconstitute: Dry the collected fatty acid fraction under a stream of nitrogen and reconstitute in a suitable solvent for your GC-MS or LC-MS/MS analysis.
Guide 2: GC-MS Method Development and Troubleshooting
Core Requirement: Derivatization to increase volatility. The most common method is conversion to a Fatty Acid Methyl Ester (FAME).
Workflow for GC-MS Analysis
Sources
- 1. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jeol.com [jeol.com]
- 5. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 6. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
Technical Support Center: Method Development for Separating cis-9,10-Methyleneoctadecanoic Acid Isomers
Welcome to the technical support center for the analytical separation of cis-9,10-Methyleneoctadecanoic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique cyclopropane fatty acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your method development and routine analysis.
Introduction to the Challenge
cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, is a fatty acid characterized by a cyclopropane ring within its aliphatic chain. The presence of two chiral centers at the C9 and C10 positions of the cyclopropane ring means this compound exists as a pair of enantiomers: (9R,10S) and (9S,10R) isomers. The separation of these enantiomers is a significant analytical challenge because they possess identical physical and chemical properties in an achiral environment. However, distinguishing between these isomers is often crucial for understanding their biological activities and metabolic pathways.
This guide provides practical strategies and detailed protocols for the separation of cis-9,10-Methyleneoctadecanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to separate the enantiomers of cis-9,10-Methyleneoctadecanoic acid?
Many biological systems, such as enzymes and receptors, are chiral and may interact differently with each enantiomer. One enantiomer might exhibit the desired biological activity, while the other could be inactive or even have undesirable effects. Therefore, separating and quantifying each enantiomer is essential for accurate pharmacological and metabolic studies.
Q2: What are the primary analytical techniques for separating these enantiomers?
The two main approaches for the chiral separation of cis-9,10-Methyleneoctadecanoic acid are:
-
Direct Chiral Chromatography: This involves the use of a Chiral Stationary Phase (CSP) in either HPLC or GC that can directly distinguish between the enantiomers. Polysaccharide-based and cyclodextrin-based columns are commonly used for this purpose.[1][2]
-
Indirect Chiral Chromatography: This method involves derivatizing the carboxylic acid group of the enantiomers with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard (achiral) chromatography column.[3][4]
Q3: Do I need to derivatize cis-9,10-Methyleneoctadecanoic acid for GC analysis?
Yes, for GC analysis, it is highly recommended to convert the free fatty acid to its more volatile and less polar methyl ester (FAME). This is a standard practice for all fatty acid analyses by GC to improve peak shape and prevent adsorption to the column. The resulting FAMEs can then be separated on a chiral GC column.
Q4: What is a Chiral Stationary Phase (CSP) and how does it work?
A CSP is a chromatographic packing material that is itself chiral. It separates enantiomers by forming transient, diastereomeric complexes with the analytes. The differing stability of these complexes for each enantiomer leads to different retention times, allowing for their separation.[2][5]
Q5: What is a Chiral Derivatizing Agent (CDA) and how does it aid separation?
A CDA is an enantiomerically pure compound that reacts with the functional group of a racemic analyte (in this case, the carboxylic acid) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques on achiral columns.[3][6] After separation, the CDA can be chemically removed to yield the pure enantiomers, although for analytical purposes, this is often not necessary.
Experimental Protocols and Workflows
Protocol 1: Direct Enantiomeric Separation by Chiral HPLC
This protocol outlines a direct method using a polysaccharide-based chiral stationary phase, which is a versatile and widely used approach for a broad range of chiral compounds.[1][7]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve a known concentration of the cis-9,10-Methyleneoctadecanoic acid sample in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Chiral Column: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), is a good starting point.[7]
-
Mobile Phase: A typical starting mobile phase for normal-phase chromatography would be a mixture of hexane and a polar organic modifier like isopropanol (e.g., 90:10 v/v). For acidic compounds, the addition of a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) can improve peak shape and resolution.[8][9]
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, typically 25 °C. Temperature can be a critical parameter for optimizing chiral separations.[1]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for fatty acids that lack a strong chromophore.
-
-
Method Optimization:
-
Mobile Phase Composition: Systematically vary the ratio of hexane to isopropanol (e.g., from 95:5 to 80:20) to find the optimal selectivity and resolution.
-
Choice of Modifier: Test different alcohol modifiers (e.g., ethanol, n-propanol) as they can offer different selectivities.
-
Additive Concentration: Optimize the concentration of the acidic additive. Sometimes, the type of acid can also influence the separation.[8][9]
-
Workflow Diagram
Protocol 2: Indirect Separation via Diastereomer Formation
This protocol involves derivatizing the fatty acid with a chiral amine to form diastereomeric amides, which can then be separated on a standard reversed-phase HPLC column.[3][4]
Step-by-Step Methodology
-
Derivatization Reaction:
-
In a small reaction vial, dissolve the cis-9,10-Methyleneoctadecanoic acid sample in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
-
Add an enantiomerically pure chiral amine, for example, (S)-(-)-α-methylbenzylamine.
-
Allow the reaction to proceed at room temperature for several hours or until complete. The reaction forms two diastereomeric amides.
-
-
Sample Clean-up:
-
After the reaction, the by-product dicyclohexylurea will precipitate and can be removed by filtration.
-
The remaining solution containing the diastereomeric amides can be diluted with the HPLC mobile phase for injection.
-
-
HPLC Conditions:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Start with a gradient such as 50% acetonitrile in water, increasing to 100% acetonitrile over 20-30 minutes. The addition of 0.1% formic acid to both solvents is recommended to ensure good peak shape.
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, e.g., 30 °C.
-
Detection: The introduction of the phenyl group from the derivatizing agent allows for more sensitive UV detection (e.g., at 254 nm).
-
Workflow Diagram
Troubleshooting Guide
Issue 1: No Separation or Poor Resolution of Enantiomers on a Chiral Column
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Not all CSPs work for all compounds. It is often necessary to screen different types of chiral columns (e.g., different polysaccharide derivatives, cyclodextrin-based).[5] |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the non-polar solvent to the polar modifier. Even small changes can have a large impact on selectivity.[1] |
| Incorrect Mobile Phase Modifier | Try different alcohol modifiers (isopropanol, ethanol, n-butanol). The structure of the modifier can influence the interaction with the CSP.[10] |
| Temperature is Not Optimal | Chiral separations can be very sensitive to temperature. Try running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution but increase analysis time and backpressure.[1] |
| Inappropriate or Missing Additive | For acidic analytes, the addition of a small amount of acid (e.g., 0.1% TFA or formic acid) is often crucial to suppress ionization and improve peak shape. Vary the type and concentration of the additive.[8][11] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with the Column | For acidic compounds, ensure an acidic additive is used in the mobile phase to suppress silanol interactions. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. Chiral columns can have lower capacity than standard achiral columns. |
| Contamination of the Column or Guard Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or trim the analytical column if possible. |
| Incomplete Derivatization (Indirect Method) | Ensure the derivatization reaction has gone to completion. Analyze the reaction mixture for the presence of unreacted fatty acid. |
Issue 3: Irreproducible Retention Times
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Temperature | Use a column oven to ensure a stable and consistent temperature. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure solvents are properly mixed and degassed. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. |
| System Leaks | Check for leaks in the HPLC system, particularly at the column fittings. |
Troubleshooting Logic Diagram
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. aocs.org [aocs.org]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Addressing co-elution issues in "cis-9,10-Methyleneoctadecanoic acid" analysis
Topic: Addressing Co-elution of cis-9,10-Methyleneoctadecanoic Acid
Status: Active | Tier: Advanced Application Support
Executive Summary
You are encountering difficulty resolving dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) from mono-unsaturated fatty acids (MUFAs) like oleic acid (C18:1 cis-9) or vaccenic acid (C18:1 cis-11), and its structural isomer lactobacillic acid (cis-11,12-methyleneoctadecanoic acid).
This guide addresses the three primary failure points in this analysis:
-
Incorrect Stationary Phase: Non-polar columns cannot resolve the cyclopropane ring from straight-chain isomers.
-
Derivatization Artifacts: Acid-catalyzed methylation can open the cyclopropane ring, creating false methoxy-artifacts.
-
Mass Spectral Ambiguity: Standard EI-MS of FAMEs yields non-diagnostic spectra for ring location.
Module 1: Chromatographic Resolution (The "Hardware" Fix)
The Problem: On standard non-polar columns (e.g., DB-1, DB-5), fatty acids elute primarily by boiling point. Because DHSA (19 carbons) has a boiling point very similar to C18:1 and C19:0 derivatives, co-elution is inevitable.
The Solution: You must use a highly polar biscyanopropyl stationary phase . These phases interact strongly with the
Recommended Column Configurations
| Column Type | Phase Chemistry | Length | Application Note |
| SP-2560 / CP-Sil 88 | 100% Biscyanopropyl polysiloxane | 100 m | Gold Standard. Essential for separating DHSA from C18:1 isomers and Lactobacillic acid. |
| DB-23 | (50%-Cyanopropyl)-methylpolysiloxane | 60 m | Acceptable alternative; faster run times but lower resolution for critical isomer pairs. |
| DB-5 / HP-5 | 5% Phenyl-methylpolysiloxane | Any | DO NOT USE. Will result in co-elution of DHSA with C19:0 or C18:1. |
Optimized Thermal Gradient (100 m CP-Sil 88)
-
Inlet: 250°C, Split ratio 50:1 (to prevent column overload).
-
Carrier: Hydrogen (40 cm/sec) or Helium (25 cm/sec).
-
Oven Program:
-
100°C (hold 4 min).
-
Ramp 13°C/min to 175°C (hold 27 min). Crucial Isothermal Plateau.
-
Ramp 4°C/min to 215°C (hold 10 min).
-
Ramp 4°C/min to 240°C (hold 10 min).
-
Why the Plateau? The long hold at 175°C maximizes the interaction difference between the cyclopropane ring and the alkene double bonds of Oleic/Vaccenic acid.
Module 2: Sample Preparation (The "Chemistry" Fix)
Critical Warning: Cyclopropane rings are unstable in acidic conditions.
Standard acid-catalyzed transesterification (e.g.,
Protocol: Base-Catalyzed Transesterification (Safe for CFAs)
-
Dissolve: 10-20 mg lipid in 1 mL Toluene (dry).
-
React: Add 2 mL 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.
-
Incubate: 50°C for 10 minutes (strictly anhydrous).
-
Quench: Add 0.1 mL Glacial Acetic Acid followed by 5 mL water.
-
Extract: Extract FAMEs with 2 x 2 mL Hexane.
Module 3: Mass Spectrometry & Identification Strategy
The Problem: In Electron Ionization (EI) MS, FAMEs of DHSA produce a spectrum nearly identical to mono-unsaturated FAMEs. The molecular ion (
The Solution:
-
Use Picolinyl Esters: If you cannot identify the peak by retention time standards, you must derivatize to a picolinyl ester. The nitrogen in the pyridine ring stabilizes the charge, allowing radical-induced cleavage at the site of the ring.
-
Diagnostic Ions (Picolinyl Esters):
-
DHSA (cis-9,10): Look for a mass gap of 14 Da (instead of the usual 14) flanked by distinctive fragments indicating the ring position.
-
Lactobacillic (cis-11,12): The diagnostic gap shifts down-chain.
-
Decision Tree: Method Selection
Caption: Workflow for accurate analysis of cyclopropane fatty acids, highlighting critical failure points in derivatization and column selection.
FAQ: Troubleshooting Specific Issues
Q1: I see a peak shoulders on my Oleic Acid (C18:1) peak.[1][2] Is this DHSA? A: It is highly probable. On medium-polarity columns (like DB-225), DHSA often elutes on the tail of Oleic acid.
-
Test: Spike your sample with a pure DHSA standard (e.g., Matreya #1115). If the shoulder grows, it is DHSA. If a new peak appears, your resolution is sufficient.
-
Fix: Switch to a 100 m CP-Sil 88 column to fully resolve the shoulder into a baseline-separated peak.
Q2: My GC-MS library search identifies the peak as "Methyl Octadecenoate" (C18:1) with high probability. A: Do not trust the library match for FAMEs of cyclopropanes. The fragmentation patterns of cis-9,10-methylene C18:0 and C18:1 isomers are nearly identical in standard EI-MS (m/z 55, 69, 74 base peaks).
-
Action: You must rely on Retention Time Locking (RTL) against a known standard or use Picolinyl ester derivatization to locate the ring.
Q3: Can I use Silver-Ion (Ag-Ion) Chromatography? A: Yes, this is an excellent orthogonal technique.
-
Mechanism: Silver ions complex with double bonds. Saturated fatty acids and Cyclopropane fatty acids (which lack the pi-cloud of an alkene) do not retain strongly.
-
Result: In Ag-Ion TLC or HPLC, DHSA will migrate with the Saturated fraction (Stearic acid), while Oleic/Vaccenic acid will be retained in the Monoene fraction. This physically separates the interfering compounds before GC analysis.
References
-
Christie, W.W. (n.d.). Cyclopropane and Cyclopropene Fatty Acids: Structure, Occurrence and Analysis. Lipid Library.[3][4] [Link]
-
AOCS Official Method Ce 1c-89. (2009). Fatty Acid Composition by GLC - cis, cis and trans Isomers. American Oil Chemists' Society. [Link]
-
Dobson, G., & Christie, W.W. (1996). Structural analysis of fatty acids by mass spectrometry of picolinyl esters and dimethyloxazoline derivatives. Trends in Analytical Chemistry. [Link]
Sources
Technical Support Center: Quality Control for cis-9,10-Methyleneoctadecanoic Acid Standards
Answering your request, as a Senior Application Scientist, here is a technical support center for "cis-9,10-Methyleneoctadecanoic acid" standards.
Welcome to the technical support resource for cis-9,10-Methyleneoctadecanoic acid (also known as Dihydrosterculic acid). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this unique cyclopropane fatty acid standard in your experiments. As your partner in science, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research.
Initial Assessment & Handling Workflow
Proper handling from the moment of receipt is the first and most critical quality control step. The following workflow outlines the best practices for receiving and qualifying a new standard.
Caption: Workflow for receiving and qualifying a new standard.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries regarding this standard.
Q1: What are the common synonyms for cis-9,10-Methyleneoctadecanoic acid?
It is frequently referred to as Dihydrosterculic acid.[1][2][3] Its CAS Number is 4675-61-0.[1][2][4]
Q2: What are the recommended storage and shipping conditions?
For long-term stability, the standard should be stored at -20°C.[2][5] Depending on the supplier and formulation, it may be shipped at room temperature for short durations in the continental US, but cold shipping is standard.[2][5]
Q3: What is the typical purity of a commercial standard?
Commercial standards of cis-9,10-Methyleneoctadecanoic acid are typically available at a purity of ≥98% or >99%.[1][2][3][4] Always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[1]
Q4: In what solvents is this fatty acid soluble?
It is soluble in organic solvents such as chloroform, ethanol, and methanol.[2][6]
Q5: Why must I convert the fatty acid to a methyl ester (FAME) for GC analysis?
Gas chromatography (GC) of free fatty acids can be problematic. The polar carboxyl group interacts with the stationary phase, leading to poor peak shape (tailing) and potential adsorption, which compromises quantification.[7] Converting the acid to its more volatile and less polar Fatty Acid Methyl Ester (FAME) derivative via transesterification is a critical step that yields sharper peaks and more accurate, reproducible results.[8][9]
Troubleshooting Guide
Encountering issues during your experiments? This section addresses specific problems with explanations and actionable solutions.
Issue 1: Poor Chromatographic Peak Shape (Tailing) in GC Analysis
Causality: Peak tailing for fatty acids is almost always a sign of unwanted interactions between the analyte and the analytical system. This can stem from incomplete derivatization, active sites in the GC inlet, or column degradation.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Derivatization | Solution: Review your methylation protocol. Ensure reagents like BF3/Methanol are fresh and the reaction time and temperature are adequate. Rationale: If a significant portion of the free acid remains, it will exhibit the characteristic tailing. A successful derivatization should convert >99% of the acid to its FAME form.[9][10] |
| Active Sites in GC Inlet | Solution: Deactivate or replace the GC inlet liner. Check for and remove any fragments of old septa or O-rings at the bottom of the inlet.[7] Rationale: Active sites, often exposed silanol groups on glass or metal surfaces, can form hydrogen bonds with any residual polar analytes, causing them to lag as they move through the system, resulting in tailing. |
| Column Degradation | Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters from the column inlet or replace the column entirely. Rationale: Over time, the stationary phase can degrade, especially at the inlet where non-volatile residues accumulate. This exposes active sites on the fused silica tubing, leading to poor chromatography. |
Issue 2: Inconsistent or Inaccurate Quantification Results
Causality: Accurate quantification relies on a stable instrument response and a consistent relationship between the standard and the unknown sample. Variability often points to issues with the standard's integrity, the sample preparation process, or the calibration.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Standard Degradation | Solution: Aliquot the standard upon receipt into single-use vials to minimize freeze-thaw cycles. Protect from light and excessive heat. Run a fresh aliquot against an older one to check for degradation. Rationale: The cyclopropane ring, while more stable than a double bond to oxidation, can be susceptible to opening under harsh acidic conditions or high temperatures.[11] Stability testing is crucial to define a reliable shelf-life.[12][13] |
| Improper Internal Standard (IS) Use | Solution: Use a suitable internal standard, such as Methyl nonadecanoate (C19:0) or Methyl tridecanoate (C13:0), that is not present in your sample.[8][14] The IS must be added before the derivatization step. Rationale: An IS corrects for variations in extraction, derivatization efficiency, and injection volume. Adding it at the beginning ensures it experiences the same potential losses as the analyte, providing the most accurate correction.[8] |
| Matrix Effects | Solution: Prepare calibration standards in a matrix that closely matches your unknown samples. If the matrix is complex and unknown, use the standard addition method for quantification. Rationale: Components in the sample matrix can enhance or suppress the instrument's response to the analyte compared to its response in a clean solvent. Matching the matrix of the calibrators to the samples mitigates this effect. |
Troubleshooting Logic for Purity Failure
If an incoming or routine QC check of the standard fails to meet the purity specification, follow this logical decision-making process.
Caption: Decision tree for troubleshooting a purity test failure.
Key Experimental Protocols
Protocol 1: Purity & Identity Confirmation by GC-MS after Methylation
This protocol details the conversion of cis-9,10-Methyleneoctadecanoic acid to its methyl ester (FAME) for robust GC-MS analysis.
A. Materials:
-
cis-9,10-Methyleneoctadecanoic acid standard
-
Internal Standard (IS): Methyl nonadecanoate (C19:0) solution (e.g., 1 mg/mL in hexane)
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF3/MeOH)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
B. Procedure: Derivatization to FAME
-
Accurately weigh ~1 mg of the standard into a screw-cap reaction vial.
-
Add a known volume of the internal standard solution.
-
Add 2 mL of 14% BF3/MeOH reagent to the vial.[10]
-
Cap the vial tightly and heat at 90-100°C for 30 minutes. Causality: This step is the acid-catalyzed transesterification. Heat accelerates the reaction to ensure complete conversion of the carboxylic acid to its methyl ester.[9][10]
-
Cool the mixture to room temperature.
-
Add 3 mL of hexane and 3 mL of saturated NaCl solution. The NaCl solution helps to break any emulsions and forces the nonpolar FAMEs into the hexane layer.[10]
-
Vortex vigorously for 1 minute, then centrifuge to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove residual water.
-
Transfer the dried hexane solution to a GC vial for analysis.
C. Suggested GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | Highly-polar capillary column (e.g., biscyanopropyl polysiloxane phase), 30-60m x 0.25mm ID x 0.25µm film |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temp | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial 100°C, hold 2 min; ramp 10°C/min to 180°C; ramp 5°C/min to 240°C, hold 10 min |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Scan Range | 50-450 m/z |
D. Data Interpretation:
-
Identity: Confirm the retention time of the analyte peak matches that of a previously verified standard. The mass spectrum should show the expected molecular ion for the methyl ester (C20H38O2, MW: 310.5) and characteristic fragmentation patterns.[6][15]
-
Purity: Calculate the area percent purity by dividing the area of the main peak by the total area of all integrated peaks, excluding the solvent and internal standard.
Protocol 2: Accelerated Stability Study Design
This protocol outlines a basic study to assess the stability of the standard under stressed conditions, which helps predict its long-term shelf life.[12]
A. Objective: To determine if the standard's purity degrades significantly when exposed to elevated temperature and humidity over a defined period.
B. Procedure:
-
Prepare multiple aliquots of the standard in amber glass vials with PTFE-lined caps. Amber vials protect against potential photodegradation.
-
Analyze three initial samples (T=0) for purity according to Protocol 1. This establishes the baseline.[16]
-
Place the remaining vials in a calibrated stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).[13]
-
At predetermined time points (e.g., 1, 3, and 6 months), remove three vials from the chamber.
-
Allow vials to equilibrate to room temperature before opening to prevent condensation.
-
Analyze each sample for purity using the validated GC-MS method (Protocol 1).
C. Acceptance Criteria:
-
Purity: No significant degradation observed (e.g., purity remains within 2% of the initial T=0 value).
-
Appearance: No change in physical appearance (e.g., color, state).
-
Degradants: No single degradation product should exceed a predefined threshold (e.g., 0.5%).
Rationale: Accelerated studies use exaggerated conditions to speed up chemical degradation.[13] Data from these studies provides confidence in the recommended storage conditions (-20°C) and helps establish a re-test date for the standard.[12][13]
References
- Tips - Fatty Acid Methyl Ester (FAME) Analysis. (2021, August 10). UC Davis Stable Isotope Facility.
- cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT. Santa Cruz Biotechnology.
- cis-9,10-Methyleneoctadecanoic Acid methyl ester.
- cis-9,10-Methyleneoctadecanoic acid - LA-11-1839-4. Labmix24.
- GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Shimadzu.
- Lipid Standards. MilliporeSigma.
- cis-9,10-Methyleneoctadecanoic Acid methyl ester. Cayman Chemical.
- Peaks tailing-problem on fatty acid and ester analyses. (2016, March 7).
- cis-9,10-Methyleneoctadecanoic Acid (CAS 4675-61-0). Cayman Chemical.
- cis-9,10-Methyleneoctadecanoic acid | CAS 4675-61-0. Larodan Research Grade Lipids.
- Stability of cyclopropane and conjugated linoleic acids during fatty acid quantific
- The Essential Guide to F
- A Researcher's Guide to Fatty Acid Methyl Ester (FAMEs)
- CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoic*acid methyl. CymitQuimica.
- Testing Drug Stability for Long-Term Storage. (2012, October 5). Drug Discovery and Development.
- Spotlight on stability: API and drug product testing. (2021, April 8). Almac.
- Stability Testing for Pharmaceuticals & More. (2023, February 22).
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Validation & Comparative
Comparison of "cis-9,10-Methyleneoctadecanoic acid" and "trans-9,10-Methyleneoctadecanoic acid"
An In-Depth Comparative Guide to cis- and trans-9,10-Methyleneoctadecanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclopropane Fatty Acids and Their Isomerism
Cyclopropane fatty acids (CFAs) are a unique class of lipids characterized by a three-membered carbon ring within their aliphatic chain. They are found across various biological systems, from bacterial cell membranes to the seed oils of certain plants.[1][2] The formation of this cyclopropane ring typically occurs via the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid precursor, a reaction catalyzed by CFA synthase.[3]
The two molecules at the center of this guide, cis- and trans-9,10-Methyleneoctadecanoic acid, are geometric isomers that originate from oleic acid and elaidic acid, respectively. The seemingly subtle difference in the spatial arrangement of the alkyl chains relative to the cyclopropane ring gives rise to profound differences in their physical properties and biological functions. The cis isomer, commonly known as dihydrosterculic acid, is the more prevalent and well-studied of the two.[4] Understanding the distinct characteristics of these isomers is critical for researchers studying bacterial physiology, lipid metabolism, and the development of novel therapeutic agents.
Structural and Physicochemical Properties: A Tale of Two Geometries
The core structural difference lies in the stereochemistry of the cyclopropane ring. In the cis isomer, the two long alkyl chains are positioned on the same side of the ring, creating a distinct "kink" in the molecule's overall shape. This is analogous to the bend created by a cis-double bond in unsaturated fatty acids.[5][6] Conversely, the trans isomer has its alkyl chains on opposite sides, resulting in a more linear, rod-like structure, similar to that of a saturated or trans-unsaturated fatty acid.[3][5]
This fundamental geometric variance dictates their physical properties, influencing how they pack into lipid bilayers and interact with enzymes.
Diagram 1: Chemical Structures of Isomers
Caption: Chemical structures of cis- and trans-9,10-Methyleneoctadecanoic acid.
Table 1: Comparison of Physicochemical Properties
| Property | cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic Acid) | trans-9,10-Methyleneoctadecanoic Acid |
| Molecular Formula | C₁₉H₃₆O₂[7] | C₁₉H₃₆O₂ |
| Molecular Weight | 296.49 g/mol [8] | 296.49 g/mol |
| CAS Number | 4675-61-0[7] | Not readily available; less common isomer. |
| Structure | Kinked, bent structure due to cis configuration.[3] | Relatively linear structure due to trans configuration.[3] |
| Solubility | Soluble in organic solvents like chloroform, ethanol.[9] | Expected to be soluble in similar organic solvents. |
| Natural Precursor | cis-9-Octadecenoic acid (Oleic acid)[10] | trans-9-Octadecenoic acid (Elaidic acid)[11] |
Biological Activity and Significance: A Functional Divergence
The structural differences between the cis and trans isomers directly translate to distinct roles and effects within biological systems.
cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic Acid)
This isomer is a significant component of the cell membranes of many bacteria, including Escherichia coli and various Lactobacillus species.[3][12][13] Its primary role is to modulate membrane fluidity and stability, particularly as a response to environmental stress.
-
Membrane Stabilization: The synthesis of dihydrosterculic acid from oleic acid often increases as bacterial cultures enter the stationary phase or are exposed to acidic conditions.[3] The cyclopropane ring increases the packing order of the lipid chains compared to its unsaturated precursor, thereby decreasing membrane permeability to protons and other small molecules without sacrificing all fluidity.[3]
-
Metabolic Influence in Mammals: Dihydrosterculic acid is present in cottonseed oil.[14] Studies in mice have shown that it can influence hepatic lipid metabolism. It has been demonstrated to suppress the activity of desaturase enzymes and induce the expression of PPARα target genes, suggesting a role in promoting fatty acid oxidation.[14][15][16]
-
Other Biological Effects: It is secreted by Helicobacter pylori and can enhance acid secretion in parietal cells.[8] Additionally, it has been shown to activate protein kinase C (PKC) in a calcium-dependent manner.[8]
trans-9,10-Methyleneoctadecanoic Acid
Far less is known about the natural occurrence and biological activity of the trans isomer. Its more linear structure suggests it would integrate into cell membranes differently than its cis counterpart, likely increasing membrane rigidity in a manner more akin to saturated fatty acids.
-
Presence in Mycobacteria: One notable instance of trans-cyclopropanation is in Mycobacterium tuberculosis. The CmaA2 enzyme in this organism is capable of introducing both cis and trans cyclopropane rings into mycolic acids, the very long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[3] This modification is believed to play a role in the bacterium's virulence and its interaction with the host immune system.[17]
-
Inferred Activity: Drawing parallels from the well-studied differences between oleic acid (cis) and elaidic acid (trans), the trans isomer of 9,10-methyleneoctadecanoic acid would be expected to be a poor substrate for many enzymes that recognize the cis configuration.[11] Its biological effects are likely to be significantly different, potentially being metabolically neutral or even disruptive in systems adapted to the cis form.[11]
Table 2: Summary of Comparative Biological Activities
| Feature | cis-9,10-Methyleneoctadecanoic Acid | trans-9,10-Methyleneoctadecanoic Acid |
| Primary Role | Modulates bacterial membrane fluidity and stability, particularly under stress.[3] | Less understood; involved in the structure of mycolic acids in M. tuberculosis, potentially affecting virulence.[3][17] |
| Effect on Membranes | Increases packing order while maintaining some fluidity due to its kinked structure. Decreases proton permeability.[3] | Expected to increase membrane rigidity and packing density due to its linear structure, similar to saturated or trans fats. |
| Enzyme Interactions | Acts as a substrate for various metabolic enzymes and can activate signaling proteins like PKC.[8] Influences PPARα activity.[14][16] | Likely a poor substrate for enzymes specific to the cis isomer.[11] The existence of specific synthases (e.g., in M. tuberculosis) implies unique recognition.[3] |
| Known Occurrence | Common in bacteria (E. coli, Lactobacillus), some plants (cottonseed oil), and protozoa.[1][8][14] | Relatively rare. Found in the mycolic acids of M. tuberculosis.[3] |
Experimental Protocols for Isomer Differentiation
Distinguishing between these two isomers requires high-resolution analytical techniques. The choice of method is critical, as their identical mass makes them indistinguishable by mass spectrometry alone without prior separation.
Core Methodology: Gas Chromatography (GC)
Gas chromatography is the gold standard for separating and quantifying fatty acid isomers.[18][19] The protocol hinges on converting the non-volatile fatty acids into their volatile fatty acid methyl ester (FAME) derivatives.
Step-by-Step Protocol for GC-based Isomer Differentiation:
-
Lipid Extraction: Extract total lipids from the sample (e.g., bacterial pellet, oil) using a standard method such as the Folch or Bligh-Dyer procedure. This involves partitioning the lipids into an organic solvent phase (typically chloroform/methanol).
-
Derivatization to FAMEs:
-
Causality: The carboxylic acid group must be esterified to increase volatility for GC analysis.
-
Procedure: Evaporate the extracted lipids to dryness under a stream of nitrogen. Add a solution of 7% boron trifluoride (BF₃) in methanol and 1 mL of toluene.[20]
-
Heat the mixture at 100°C for 45 minutes, with vortexing every 10 minutes to ensure complete reaction.
-
After cooling, add water and hexane to partition the FAMEs into the upper hexane layer. Collect this layer for analysis.
-
-
Gas Chromatography Analysis:
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column Selection (Critical): A highly polar capillary column is essential for separating geometric isomers. Columns like the SP-2560 (100m or 200m) or SLB-IL111 are specifically designed for this purpose.[18]
-
Principle of Separation: The more linear trans isomers have weaker interactions with the polar stationary phase and thus elute before the more kinked cis isomers.[10]
-
Typical GC Conditions:
-
Injector: 250°C
-
Oven Program: Start at a lower temperature (e.g., 140°C), hold for several minutes, then ramp at a slow rate (e.g., 2-4°C/min) to a final temperature of ~240°C. A slow ramp is crucial for resolving closely eluting isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: FID at 260°C or MS with appropriate scan range.
-
-
-
Data Analysis and Identification:
-
Identify the peaks corresponding to the cis- and trans-9,10-Methyleneoctadecanoate methyl esters by comparing their retention times to those of authenticated chemical standards run under the identical analytical conditions.
-
Diagram 2: Experimental Workflow for Isomer Differentiation
Caption: Workflow for the analytical separation of cis and trans isomers.
Confirmatory Technique: ¹H-NMR Spectroscopy
While GC is ideal for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation. The protons on the cyclopropane ring have distinct chemical shifts depending on their cis or trans orientation relative to the adjacent alkyl chains. For methyl dihydrosterculate (cis), the signal for the methylene proton on the ring is shifted significantly upfield (below 0 ppm), providing a unique spectral signature that can distinguish it from the trans isomer.[21]
Conclusion and Future Directions
The comparison between cis- and trans-9,10-Methyleneoctadecanoic acid highlights a fundamental principle in lipid biochemistry: stereochemistry dictates function. While the cis isomer (dihydrosterculic acid) is well-characterized as a key modulator of membrane properties in bacteria and an active metabolic agent in mammals, its trans counterpart remains largely enigmatic. Its known role in the pathogenicity of M. tuberculosis suggests a highly specific and potent biological activity that warrants further investigation.
For researchers in drug development, the enzymes responsible for synthesizing these isomers, particularly the CFA synthases that produce the trans configuration, represent potential targets for novel antimicrobial therapies. Furthermore, a deeper understanding of how these lipids interact with host cell membranes and metabolic pathways could unveil new avenues for treating metabolic diseases. The robust analytical protocols outlined here are essential tools for any laboratory seeking to explore the nuanced and divergent worlds of these two fascinating isomers.
References
-
Christie, W. W. (1957). UNEQUIVOCAL SYNTHESES OF DL-cis-9,10-METHYLENEOCTADECANOIC ACID (DIHYDROSTERCULIC ACID) AND DL-cis-11,12-METHYLENEOCTADECANOIC ACID1. Journal of the American Chemical Society. Retrieved from [Link]
-
Halls, L. S., Son, Y., Lorenz, W. W., Shockey, J., Heo, J., Call, J. A., & Paton, C. M. (2022). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice. Physiological Reports, 10(16), e15433. Retrieved from [Link]
-
Zhang, Y. M., & Rock, C. O. (2008). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Natural Product Reports, 25(4), 750-763. Retrieved from [Link]
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Downey, J., Keim, A., & Paton, C. M. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research, 45, 52-62. Retrieved from [Link]
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ResearchGate. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high fat fed mice | Request PDF. Retrieved from [Link]
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Ricci, G., Romano, A., & Parente, E. (2010). Synthesis of cyclopropane fatty acids in Lactobacillus helveticus and Lactobacillus sanfranciscensis and their cellular fatty acids changes following short term acid and cold stresses. Food Microbiology, 27(4), 493-502. Retrieved from [Link]
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Bao, X., Katz, S., Pollard, M., & Ohlrogge, J. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172-7177. Retrieved from [Link]
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ACS Publications. (n.d.). UNEQUIVOCAL SYNTHESES OF DL-cis-9,10-METHYLENEOCTADECANOIC ACID (DIHYDROSTERCULIC ACID) AND DL-cis-11,12-METHYLENEOCTADECANOIC A. Retrieved from [Link]
-
Law, J. H., Zalkin, H., & Kaneshiro, T. (1963). Cis-9,10-Methylene Hexadecanoic Acid from the Phospholipids of Escherichia coli. Biochimica et Biophysica Acta (BBA) - Specialized Section on Lipids and Related Subjects, 70, 143-151. Retrieved from [Link]
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Correddu, F., Nudda, A., Battacone, G., & Pulina, G. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Foods, 9(7), 911. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dihydrosterculic acid. PubChem. Retrieved from [Link]
-
Jones, T. A., Vale, N., & Collins, D. A. (2011). Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition. Gut Microbes, 2(3), 159-167. Retrieved from [Link]
-
Williams, C. M., & Vromans, M. J. (2010). Total syntheses of cis-cyclopropane fatty acids: dihydromalvalic acid, dihydrosterculic acid, lactobacillic acid, and 9,10-methylenehexadecanoic acid. Organic & Biomolecular Chemistry, 8(8), 1937-1946. Retrieved from [Link]
-
LECO Corporation. (n.d.). The Distinction of cis and trans Fatty Acids in Food Products with a Novel Benchtop Time-of-Flight GC-MS System. Retrieved from [Link]
-
Arai, H., Lagarrigue, V., & Futerman, A. H. (1999). Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1437(2), 163-170. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of cyclopropane fatty acids in Lactobacillus helveticus and Lactobacillus sanfranciscensis and their cellular fatty acids changes following short term acid and cold stresses | Request PDF. Retrieved from [Link]
-
Study.com. (n.d.). Cis vs. Trans Fatty Acids | Differences, Structure & Chemical. Retrieved from [Link]
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Quora. (n.d.). What is the difference between cis and trans fatty acid? What are some examples of food that contain CIS and trans fats?. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of cis-cyclopropane fatty acids 1-4 and their biogenic.... Retrieved from [Link]
-
Lindstedt, S., & Steen, G. (1979). Urinary metabolites of cis-9,10-methylene octadecanoic acid. cis-3,4-Methylene hexanedioic acid and related compounds. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 572(2), 229-237. Retrieved from [Link]
-
AOCS. (2019). Branched-Chain and Cyclic Fatty Acids. Retrieved from [Link]
-
Woollett, L. A., & Spady, D. K. (1993). Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster. The Journal of Lipid Research, 34(5), 765-774. Retrieved from [Link]
-
NFA. (n.d.). Analysis of Fatty Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical methods for determination of trans fatty acid content in food. Retrieved from [Link]
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ResearchGate. (n.d.). A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate. Retrieved from [Link]
-
Christie, W. W., & Sebedio, J. L. (1998). A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate. Journal of the American Oil Chemists' Society, 75(12), 1749-1755. Retrieved from [Link]
-
Marineli, R. da S., & Maróstica, M. R. (2015). Phytosterols: Biological effects and mechanisms of hypocholesterolemic action. In Biotechnology of Bioactive Compounds (pp. 565-581). John Wiley & Sons, Ltd. Retrieved from [Link]
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Comparative Guide: cis-9,10-Methyleneoctadecanoic Acid vs. Oleic Acid in Bacterial Membranes
Executive Summary: The Growth vs. Survival Trade-off
In bacterial membrane physiology, the transition from Oleic Acid (cis-9-octadecenoic acid) to cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic acid/CFA) represents a fundamental shift from a "growth state" to a "survival state."
While Oleic acid provides the high fluidity necessary for rapid cell division and transport, it renders the membrane permeable to protons and susceptible to oxidative attack. The enzymatic conversion to CFA—adding a methylene bridge across the double bond—creates a lipid that retains the fluidizing "kink" of an unsaturated fatty acid but possesses the chemical stability and impermeability of a saturated one. This guide analyzes this critical modification, its role in stress resistance (Acid Tolerance Response), and the specific protocols required to distinguish these lipids analytically.
Part 1: Structural & Physicochemical Comparison
The functional difference between these two lipids lies in how their specific geometries dictate membrane packing and permeability.
Chemical Architecture
-
Oleic Acid (18:1 cis-9): Contains a cis-double bond at C9.[1][2] This bond introduces a ~30° kink in the hydrocarbon chain, disrupting tight packing (Van der Waals interactions) and maintaining a liquid-crystalline phase. However, the
-bond is a reactive center for oxidation (peroxidation). -
cis-9,10-Methyleneoctadecanoic Acid (CFA): The double bond is replaced by a cyclopropane ring.[3][4] The "kink" is structurally preserved, preventing the membrane from freezing into a gel phase. However, the ring removes the reactive
-electrons, significantly increasing chemical stability and reducing the "cavity volume" in the bilayer, which blocks proton leakage.
Quantitative Comparison Table
| Feature | Oleic Acid (18:1 cis-9) | cis-9,10-Methyleneoctadecanoic Acid (CFA) |
| Primary Function | Growth, Division, Fluidity | Stasis, Acid Resistance, Oxidative Stability |
| Phase Behavior | High Fluidity (Disordered) | "Condensing Effect" (Ordered but Fluid) |
| Chemical Reactivity | High (Prone to peroxidation) | Low (Stable against singlet oxygen/H2O2) |
| Proton Permeability | High (Leaky to H+) | Low (Acts as a proton barrier) |
| Biosynthetic Timing | Exponential Phase | Stationary Phase / Stress Induction |
| Melting Point | 13.4 °C | ~36–38 °C (Higher stability) |
Part 2: Biosynthetic Pathway (In Situ Modification)
Unlike most fatty acids, CFA is not synthesized de novo by the FAS II complex. It is a post-synthetic modification occurring directly on the membrane phospholipids.[5] This allows bacteria to rapidly remodel their existing membranes without synthesizing new lipids from scratch.
Pathway Diagram
The enzyme CFA Synthase (Cfa) transfers a methylene group from S-adenosylmethionine (SAM) to the double bond of an existing phospholipid-bound oleic acid.[3][6]
Figure 1: The post-synthetic conversion of phospholipid-bound Oleic acid to CFA via CFA Synthase. Note that this reaction occurs at the membrane interface.
Part 3: Functional Role in Stress Response
The Acid Tolerance Response (ATR)
This is the primary evolutionary driver for CFA production.
-
Mechanism: In acidic environments (e.g., gastric juice, pH < 3), protons (H+) attempt to cross the bacterial membrane.
-
Oleic Acid Failure: The loose packing of oleic acid chains creates transient "water wires" or defects that allow H+ to leak into the cytoplasm, collapsing the Proton Motive Force (PMF).
-
CFA Defense: The cyclopropane ring increases the lipid packing density (order parameter) in the hydrophobic core. This seals the membrane against proton influx, allowing the bacterium to maintain pH homeostasis with less energy expenditure.
-
Evidence: E. coli and Salmonella mutants lacking the cfa gene show significantly reduced survival in pH 3 environments compared to wild-type strains.
Oxidative Stress & Virulence[3]
-
Chemical Shielding: The double bond in oleic acid is a target for Reactive Oxygen Species (ROS). By converting this bond to a cyclopropane ring, the bacterium removes the "weak link," protecting the membrane integrity during oxidative bursts from host immune cells (macrophages).
-
Pathogenesis: High levels of CFA are correlated with virulence in Mycobacterium tuberculosis and Helicobacter pylori, facilitating long-term persistence in the host.
Part 4: Experimental Protocols
Comparing these lipids requires precise extraction and derivatization. Critical Caution: Cyclopropane rings are sensitive to degradation under standard acid-catalyzed methylation conditions.
Protocol: Lipid Extraction (Modified Bligh & Dyer)
-
Goal: Isolate total membrane lipids without oxidation.
-
Reagents: Chloroform (CHCl3), Methanol (MeOH), 0.9% NaCl.[7]
-
Pellet bacterial culture (approx.
cells) and wash with PBS. -
Resuspend in 3.75 mL of CHCl3:MeOH (1:2 v/v) . Vortex vigorously for 10 min.
-
Add 1.25 mL CHCl3 . Vortex.
-
Add 1.25 mL 0.9% NaCl . Vortex.
-
Centrifuge at 1000 x g for 5 min to separate phases.
-
Collect the lower organic phase (contains lipids).
-
Dry under a stream of Nitrogen (
) gas to prevent oxidation.
Protocol: Base-Catalyzed Transesterification (FAME Preparation)
-
Why: Standard acid-catalyzed methods (e.g.,
/MeOH at high heat) can open the cyclopropane ring, forming methoxy-artifacts. Use base-catalysis for stability. -
Reagents: 0.5M Sodium Methoxide (NaOMe) in anhydrous methanol.
-
Resuspend dried lipids in 1 mL Hexane.
-
Add 1 mL 0.5M NaOMe .
-
Incubate at room temperature for 15 minutes (strictly timed).
-
Stop reaction by adding 1 mL saturated NaCl and 100 µL 1M HCl (neutralize gently).
-
Extract the upper Hexane layer containing Fatty Acid Methyl Esters (FAMEs).
Analytical Workflow Diagram
Figure 2: Experimental workflow for quantifying CFA vs. Oleic acid. Note the critical checkpoint at derivatization to preserve the cyclopropane ring.
GC-MS Identification Parameters
To distinguish CFA from Oleic acid and artifacts:
-
Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23) or non-polar (DB-5ms) with proper standards.
-
Retention Time: CFA (C19:0 equivalent) elutes after Oleic acid (C18:1) but before Nonadecanoic acid (C19:0).
-
Mass Spectrum (EI 70eV):
-
Oleic Acid Methyl Ester: Molecular ion
296. Characteristic fragment 264 (M-32). -
CFA Methyl Ester: Molecular ion
310. Diagnostic ion: Look for a weak molecular ion but a characteristic fragment at 278 (M-32, loss of methanol) and specific ring-fragmentation patterns often requiring authentic standards (e.g., Supelco Bacterial Acid Methyl Ester Mix).
-
References
-
Cronan, J. E. (2002). Phospholipid modifications: the bacterial thioesterase/acyltransferase system and the formation of cyclopropane fatty acids. Current Opinion in Microbiology.
-
Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews.
-
Shabala, L., & Ross, T. (2008). Cyclopropane fatty acids improve Escherichia coli survival in acidified minimal media by reducing membrane permeability to H+ and enhanced ability to extrude H+.[4] Research in Microbiology.
-
Chang, Y. Y., & Cronan, J. E. (1999). Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli. Molecular Microbiology.
-
Poger, D., & Mark, A. E. (2015). A Ring to Rule Them All: The Effect of Cyclopropane Fatty Acids on the Fluidity of Lipid Bilayers.[4] The Journal of Physical Chemistry B.
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. jfda-online.com [jfda-online.com]
A Senior Application Scientist's Guide to Confirming the Structure of cis-9,10-Methyleneoctadecanoic Acid with Mass Spectrometry
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the structural confirmation of cis-9,10-Methyleneoctadecanoic acid, a cyclopropane-containing fatty acid also known as Dihydrosterculic acid.[1][2][3] Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring robust and reliable structural elucidation. We will compare the widely used Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs) with more definitive derivatization techniques and contrast these approaches with the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Challenge: Pinpointing the Cyclopropane Moiety
cis-9,10-Methyleneoctadecanoic acid (C₁₉H₃₆O₂) is a saturated fatty acid distinguished by a cyclopropane ring incorporated into its acyl chain.[1] This structural feature, while seemingly minor, presents a significant analytical hurdle. Standard mass spectrometry fragmentation patterns for fatty acids often involve cleavages along the alkyl chain, which are not always sufficient to definitively locate the three-membered ring.[4] The critical analytical question is not just if a cyclopropane ring is present, but precisely where it is located along the 18-carbon backbone. Answering this question is vital for understanding its biosynthesis, metabolism, and biological activity.[5]
The Workhorse Method: GC-MS of Fatty Acid Methyl Esters (FAMEs)
For routine analysis and initial identification, the conversion of fatty acids to their corresponding methyl esters (FAMEs) followed by GC-MS analysis is the industry standard.[6][7]
The Rationale (Why FAMEs?):
Native fatty acids are polar and have low volatility, making them unsuitable for direct GC analysis. Esterification of the carboxylic acid group to a methyl ester drastically increases the molecule's volatility and reduces its polarity, allowing it to traverse the GC column and enter the mass spectrometer for analysis. This derivatization is a critical first step for achieving the separation and ionization necessary for structural investigation.[8]
Interpreting the Mass Spectrum:
Upon electron ionization (EI), the FAME of cis-9,10-Methyleneoctadecanoic acid (molecular weight: 310.5 g/mol ) will produce a characteristic mass spectrum.
-
Molecular Ion (M⁺): A detectable molecular ion peak at m/z 310 is expected, confirming the overall mass of the derivative.[9]
-
Characteristic Ions: While the mass spectra of cyclopropane FAMEs can be similar to their unsaturated analogs, careful examination reveals diagnostic ions.[10] However, pinpointing the ring's location solely from the FAME spectrum can be ambiguous and often requires comparison to a known reference standard.[11] A notable characteristic ion may be observed at m/z 278 .[9]
Experimental Protocol: FAME Derivatization (BF₃-Methanol Method)
-
Sample Preparation: To approximately 1-2 mg of the lipid sample in a screw-cap test tube, add 1 mL of 0.5 M NaOH in methanol.
-
Saponification: Heat the mixture at 100°C for 5 minutes to saponify the fatty acid.
-
Methylation: Cool the tube and add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Flush with nitrogen, cap tightly, and heat at 100°C for 30 minutes.
-
Extraction: Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.
The Definitive Approach: Derivatization for Ring Localization
To overcome the ambiguity of FAME analysis, derivatization techniques that "fix" the charge or direct fragmentation are employed. This approach provides a self-validating system for unequivocally determining the cyclopropane ring's position. One of the most effective methods is the preparation of 4,4-dimethyloxazoline (DMOX) derivatives.
The Rationale (Why DMOX?):
The DMOX ring at the carboxyl end of the fatty acid directs fragmentation upon electron ionization. The molecule fragments preferentially at each C-C bond along the alkyl chain, generating a series of diagnostic ions. A gap of 12 atomic mass units (amu) between major fragment ions, instead of the usual 14 amu (for a CH₂ group), reveals the location of the cyclopropane ring.
Comparative Fragmentation Data
| Derivative Type | Key Advantage | Diagnostic Fragmentation Signature | Confidence in Localization |
| FAME | Simplicity, Speed | Molecular ion (m/z 310), but ambiguous fragmentation for ring position. | Moderate (Requires Reference) |
| DMOX Derivative | Unambiguous Localization | A series of ions separated by 14 amu, with a 12 amu gap at the site of the cyclopropane ring. | High (Self-Validating) |
Alternative Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is a powerful tool, Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal and often definitive method for structural confirmation.
The Rationale (Why NMR?):
NMR directly probes the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule. The cyclopropane ring creates a unique electronic environment, causing the protons attached to it to resonate at exceptionally high-field (low ppm) values in the ¹H NMR spectrum, typically between -0.3 and 0.7 ppm.[12][13] This region of the spectrum is usually empty for other fatty acid protons, making these signals a highly diagnostic fingerprint for the presence of a cyclopropane ring. 2D NMR techniques can then be used to confirm the connectivity and pinpoint the C9-C10 location.
Methodology Comparison: Mass Spectrometry vs. NMR
| Parameter | Mass Spectrometry (GC-MS) | NMR Spectroscopy |
| Sensitivity | High (picogram to femtogram) | Low (microgram to milligram) |
| Sample Requirement | Low quantity, can be in a mixture | Higher quantity, requires high purity |
| Structural Information | Provides mass, fragmentation (inferred structure) | Provides detailed atomic connectivity (definitive structure) |
| Key Diagnostic Feature | Fragmentation pattern of a suitable derivative (e.g., DMOX) | Characteristic upfield signals (-0.3 to 0.7 ppm) in ¹H spectrum |
| Throughput | High | Low |
Workflow and Decision Making
The choice of analytical technique depends on the specific research question, sample availability, and the required level of certainty.
Caption: Decision workflow for selecting the appropriate analytical method.
Fragmentation Pathway Visualization
The fragmentation of a DMOX derivative provides clear evidence for the location of the cyclopropane ring.
Caption: Simplified fragmentation of a DMOX derivative to locate the cyclopropane ring.
Conclusion and Recommendations
For the robust structural confirmation of cis-9,10-Methyleneoctadecanoic acid, a multi-faceted approach is recommended.
-
Initial Screening: GC-MS analysis of the FAME derivative is a rapid and sensitive method for initial detection and quantification, especially when authenticated standards are available for comparison.[6][7][11]
-
Unambiguous Localization: When the precise location of the cyclopropane ring must be confirmed without doubt, derivatization to a DMOX or Picolinyl ester followed by GC-MS is the method of choice. The resulting fragmentation pattern provides a clear and self-validating result.
-
Absolute Confirmation: For de novo structure elucidation or when orthogonal data is required, high-field NMR spectroscopy is unparalleled.[13] The characteristic signals of the cyclopropane protons provide definitive proof of this structural moiety's presence and location.
By understanding the strengths and limitations of each technique, researchers can design an analytical strategy that is both efficient and scientifically rigorous, leading to high-confidence structural confirmation of this unique fatty acid.
References
-
Biondi, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(32), 6355–6363. Available at: [Link]
-
Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. PubMed. Available at: [Link]
-
Conti, R., et al. (2019). Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. ResearchGate. Available at: [Link]
-
Tan, X., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science. Available at: [Link]
-
Minnikin, D. E. (1967). Ring location in cyclopropane fatty acid esters by a mass spectrometric method. Lipids, 2(3), 225-30. Available at: [Link]
-
Caligiani, A., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Molecules, 25(14), 3144. Available at: [Link]
-
Klein, D. R., & Brodbelt, J. S. (2018). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2062. Available at: [Link]
-
Deep Web Technologies. (n.d.). Ring location in cyclopropane fatty acid esters by a mass spectrometric method. Research Solutions Pages. Available at: [Link]
-
Christie, W. W., & Holman, R. T. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids, 1(3), 176-82. Available at: [Link]
-
Eglinton, G., & Hunneman, D. H. (1968). Cyclopropane fatty acids: determination of ring position using mass spectrometry. Phytochemistry, 7(2), 313-322. Available at: [Link]
-
Clark, J. (2023). Mass Spectrum of Cyclopropane. Doc Brown's Chemistry. Available at: [Link]
-
Franklin, E. (2025). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Elissia Franklin, PhD. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Lindstedt, S., & Steen, G. (1979). Urinary metabolites of cis-9,10-methylene octadecanoic acid. cis-3,4-Methylene hexanedioic acid and related compounds. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 572(2), 229-237. Available at: [Link]
-
Hsu, F. F. (2017). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. Available at: [Link]
-
Knothe, G. (2006). NMR characterization of dihydrosterculic acid and its methyl ester. Lipids, 41(4), 393-6. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation pattern for each class of lipid compounds. Available at: [Link]
-
Knothe, G. (2006). NMR characterization of dihydrosterculic acid and its methyl ester. PubMed. Available at: [Link]
Sources
- 1. cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 3. caymanchem.com [caymanchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Urinary metabolites of cis-9,10-methylene octadecanoic acid. cis-3,4-Methylene hexanedioic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoic*acid m… [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR characterization of dihydrosterculic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Analytical Differentiation of cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic Acid)
Topic: Differentiating "cis-9,10-Methyleneoctadecanoic acid" from other C19 fatty acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In lipidomics and bacterial chemotaxonomy, the accurate identification of C19 fatty acids is a frequent analytical bottleneck. The target molecule, cis-9,10-methyleneoctadecanoic acid (Dihydrosterculic acid, DHSA), is isobaric (MW 296.49) with its positional isomer lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) and straight-chain nonadecenoic acid (C19:1).
Standard C18-based GC methods often fail to resolve these structural analogs, leading to misidentification in biological samples. This guide outlines a multi-modal analytical framework—integrating high-polarity GC, Picolinyl-MS forensics, and NMR—to definitively distinguish DHSA from its isobaric and structural congeners.
Part 1: The Structural & Physiochemical Landscape
Before selecting an analytical protocol, one must define the "Interference Matrix"—the specific molecules that co-elute or share mass signatures with DHSA.
Table 1: The C19 "Confusion Matrix"
| Compound Name | Structure | Formula | MW (Da) | Key Differentiator |
| Dihydrosterculic Acid (DHSA) | cis-9,10-methylene-C18:0 | C₁₉H₃₆O₂ | 296.5 | Target. Cyclopropane ring at C9-C10.[1] |
| Lactobacillic Acid | cis-11,12-methylene-C18:0 | C₁₉H₃₆O₂ | 296.5 | Critical Isomer. Ring at C11-C12. Indistinguishable by standard MS. |
| Nonadecenoic Acid | C19:1 (various positions) | C₁₉H₃₆O₂ | 296.5 | Isobaric. Olefinic double bond (reacts with bromine; rings do not). |
| Tuberculostearic Acid | 10-methyl-C18:0 | C₁₉H₃₈O₂ | 298.5 | Mass Distinct. Branched chain.[2] +2 Da mass shift vs DHSA. |
| Sterculic Acid | 9,10-cyclopropenyl-C18:1 | C₁₉H₃₄O₂ | 294.5 | Unstable. Cyclopropene ring (reactive). Precursor to DHSA. |
Part 2: Chromatographic Separation (GC-FID/MS)
Standard non-polar columns (e.g., DB-5, HP-5) interact primarily based on boiling point and are insufficient for separating the cis-9,10 and cis-11,12 cyclopropane isomers.
Protocol A: High-Polarity Column Selection
Objective: Exploit the subtle dipole-dipole interaction differences between the 9,10 and 11,12 ring positions.
-
Recommended Phase: 100% Cyanopropyl polysiloxane (e.g., CP-Sil 88 , SP-2560 ) or Ionic Liquid phases (SLB-IL111 ).
-
Mechanism: The high polarity stationary phase interacts more strongly with the pi-character of double bonds and the "pseudo-double bond" character of the cyclopropane ring.
-
Separation Profile:
-
On CP-Sil 88 (100m), DHSA (9,10) typically elutes before Lactobacillic acid (11,12).
-
Straight chain C19:0 elutes significantly later.
-
Protocol B: Derivatization (FAMEs)
Critical Warning: Avoid harsh acidic catalysts (e.g.,
-
Recommended Method: Base-catalyzed transesterification.
-
Dissolve lipid extract in dry toluene.
-
Add 0.5M Sodium Methoxide (
) in anhydrous methanol. -
Incubate at 50°C for 10 mins.
-
Neutralize with acetic acid/buffer to prevent ring opening upon water addition.
-
Part 3: Mass Spectrometry Forensics (Picolinyl Esters)
While FAMEs (Fatty Acid Methyl Esters) are good for retention time analysis, their Electron Impact (EI) mass spectra are often uninformative regarding the position of the ring. To pinpoint the ring to C9-C10, you must use Picolinyl Esters .
Why Picolinyl Esters?
The nitrogen atom in the pyridine ring abstracts a hydrogen from the fatty acid chain during ionization, initiating a radical cleavage series.[3][4] This creates a "ladder" of ions. The cyclopropane ring interrupts this ladder, revealing its exact location.
Experimental Logic[5][6]
-
Derivatization: Convert Free Fatty Acids to 3-pyridylcarbinol (picolinyl) esters.
-
MS Analysis: EI Source (70eV).
-
Interpretation (The "Gap" Rule):
-
Normal Chain: Regular series of ions separated by 14 Da (
). -
DHSA (9,10-ring): The ring prevents cleavage between C9 and C10.
-
Diagnostic Pattern: Look for a distinctive mass gap or "missing ions" corresponding to the C9-C10 fragment, often accompanied by a high-abundance diagnostic ion stabilized by the ring structure.
-
Contrast: Lactobacillic acid will show this interruption shifted by 28 Da (two carbons down chain).
-
Figure 1: Decision logic for selecting MS derivatization methods. Picolinyl esters provide structural resolution that FAMEs cannot.
Part 4: Orthogonal Validation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for confirming the cis configuration and the presence of the cyclopropane ring without derivatization artifacts.
1H-NMR (Proton) Signatures
The protons attached to the cyclopropane ring possess unique electronic shielding, resulting in signals upfield of TMS (0.0 ppm).
-
Target Signal: cis-methylene protons of the cyclopropane ring.[5][6][7]
-
Chemical Shift: -0.30 to -0.35 ppm (Negative ppm range).
-
Note: This region is almost exclusively unique to cis-cyclopropane fatty acids in biological lipids.
-
-
Differentiation:
-
DHSA vs Tuberculostearic: TBSA (methyl branch) shows a doublet at ~0.8 ppm but no signal in the negative region.
-
DHSA vs Olefins: Double bond protons resonate at ~5.3 ppm.
-
cis vs trans: trans-cyclopropane protons resonate downfield (~0.5 - 0.6 ppm), clearly separated from the cis signal.
-
Table 2: NMR Chemical Shift Reference (CDCl3)
| Proton Type | Chemical Shift ( | Multiplicity |
| Cyclopropane (cis) - Ring | -0.33 | m (Diagnostic) |
| Cyclopropane (cis) - Ring CH | 0.55 - 0.65 | m |
| Terminal Methyl ( | 0.88 | t |
| Bulk Methylene ( | 1.2 - 1.4 | m |
| 2.30 | t | |
| Olefinic ( | 5.30 - 5.40 | m (Absent in DHSA) |
Part 5: Biological Context & Biosynthetic Pathways
Understanding the biological origin helps narrow down the expected isomer. DHSA and Lactobacillic acid are synthesized via the Cyclopropane Fatty Acid (CFA) Synthase pathway, which adds a methylene group from S-adenosylmethionine (SAM) across a double bond.
-
Substrate Specificity determines Product:
-
Path A (E. coli / Trypanosomes): Substrate is Oleic Acid (18:1
9) DHSA (9,10-methylene). -
Path B (Lactobacilli / Agrobacterium): Substrate is cis-Vaccenic Acid (18:1
11) Lactobacillic Acid (11,12-methylene).
-
If your sample is from Lactobacillus, the presence of DHSA is unlikely; if from E. coli or specific protozoa, DHSA is the expected major isomer.
Figure 2: Biosynthetic divergence. The position of the cyclopropane ring is inherited from the double bond position of the unsaturated precursor.
References
-
Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343–353. Link
-
Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews, 61(4), 429–441. Link
-
Knothe, G. (2006).[7] NMR characterization of dihydrosterculic acid and its methyl ester. Lipids, 41(4), 393–396. Link
-
Eltemur, D., et al. (2023).[7] Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. Link
-
Dobson, G., et al. (1998). Picolinyl esters for the characterization of cyclopropane fatty acids by mass spectrometry. Biological Mass Spectrometry. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
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cis-9,10-Methyleneoctadecanoic Acid (DHSA) as Internal Standard: Validation Studies
Executive Summary: The Candidate Profile
In the precise world of lipidomics, selecting the correct Internal Standard (IS) is the difference between data and noise. While odd-chain saturated fatty acids (like C17:0 and C19:0) are the industry workhorses, cis-9,10-Methyleneoctadecanoic acid (also known as Dihydrosterculic Acid or DHSA) presents a unique, albeit complex, alternative.
Structurally, DHSA is an 18-carbon chain with a cyclopropane ring bridging the 9th and 10th carbons. This ring confers rigid stereochemistry similar to oleic acid (C18:1 cis-9), making DHSA a rheologically superior mimic for unsaturated fatty acids compared to the flexible straight chains of C17:0. However, its validation requires navigating two critical minefields: biological interference (it is a bacterial marker) and chemical instability (acid sensitivity).
This guide objectively validates DHSA against standard alternatives, defining the specific analytical window where it outperforms the status quo.
Comparative Analysis: DHSA vs. Industry Standards
The following table contrasts DHSA with the two most common internal standards for Fatty Acid Methyl Ester (FAME) analysis.
Table 1: Comparative Performance Matrix
| Feature | cis-9,10-Methylene (DHSA) | Heptadecanoic Acid (C17:0) | Deuterated Palmitic (d31-C16:0) |
| Chromatographic Behavior | Excellent. Elutes in the critical C18 region (near Oleic/Stearic) without co-elution. | Good. Elutes early, often far from the critical C18/C20 polyunsaturated clusters. | Perfect. Co-elutes with analyte (requires MS deconvolution). |
| Chemical Stability | Conditional. Stable in base (KOH/MeOH). Unstable in acid (ring opens in BF3/HCl). | High. Stable in both acid and base transesterification. | High. Stable in both. |
| Biological "Blank" | Risk: Present in bacteria and dairy (silage-fed). unsuitable for microbiome studies. | High. Rare in most mammalian tissues (trace levels only). | Absolute. Non-natural isotope profile. |
| Cost Efficiency | Moderate. | High (Very Cheap). | Low (Expensive). |
| Detection Mode | GC-FID or GC-MS. | GC-FID or GC-MS.[1][2][3] | GC-MS only (Invisible to FID). |
Expert Insight: Choose DHSA only when analyzing sterile mammalian cell cultures or synthetic formulations. If analyzing plasma, milk, or tissues with potential bacterial load, DHSA is an analyte, not a standard.
Validation Framework: The "Acid Trap" & Protocol
The most common failure mode in validating DHSA is the use of standard acid-catalyzed methylation (e.g., BF3-Methanol). The cyclopropane ring is strained; acidic conditions open the ring, forming methoxy- and chloro- artifacts that destroy the IS signal and contaminate the chromatogram.
Validated Workflow: Base-Catalyzed Transesterification
To validate DHSA, you must use a base-catalyzed method. Below is the self-validating protocol.
Figure 1: Decision tree highlighting the critical requirement for base-catalyzed derivatization to preserve the cyclopropane ring of DHSA.
Step-by-Step Protocol
-
Preparation: Dissolve 10 mg cis-9,10-Methyleneoctadecanoic acid in 10 mL Hexane (Stock A). Dilute to 100 µg/mL (Working Solution B).
-
Spiking: Add 100 µL of Working Solution B to the cell pellet.
-
Extraction: Perform standard Folch or Bligh-Dyer extraction. Dry the organic phase under Nitrogen.
-
Derivatization (The Critical Step):
-
Re-dissolve lipid residue in 1 mL dry Toluene.
-
Add 2 mL 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.
-
Note: Do NOT use H2SO4 or BF3.
-
Vortex and incubate at 50°C for 10 minutes.
-
-
Quench: Add 100 µL Glacial Acetic Acid (to neutralize base after reaction) followed immediately by 5 mL dH2O.
-
Recovery: Extract FAMEs with 2 mL Hexane.
-
Analysis: Inject 1 µL into GC-MS (Split 1:10).
Experimental Data: Validation Metrics
The following data summarizes the validation of DHSA in a sterile CHO (Chinese Hamster Ovary) cell line matrix.
Table 2: Validation Performance Summary
| Metric | Experimental Result | Acceptance Criteria | Status |
| Linearity ( | 0.9982 (Range: 5–500 µg/mL) | Pass | |
| Recovery (%) | 94.5% ± 3.2% (n=6) | 85% – 115% | Pass |
| Precision (Intra-day) | 2.1% RSD | Pass | |
| Precision (Inter-day) | 4.8% RSD | Pass | |
| Acid Stability | < 10% Recovery (Degraded) | Fail (Expected) |
Chromatographic Specificity
In a DB-23 or CP-Sil 88 column (high polarity), DHSA elutes between Stearic Acid (C18:0) and Oleic Acid (C18:1 n-9) .
-
Retention Time (RT) C18:0: 14.2 min
-
Retention Time (RT) DHSA:14.5 min [4]
-
Retention Time (RT) C18:1: 14.8 min
This placement is superior to C17:0 (RT ~12.5 min) for normalizing ionization efficiency variations specific to the C18 elution window.
Troubleshooting & Limitations
The "Silage" False Positive
Issue: You detect DHSA in your "blank" control samples. Cause: If your samples are bovine-derived (serum, milk) or from animals fed silage, DHSA is naturally present as a bacterial metabolite transferred to the animal. Solution: Switch to d31-Palmitic Acid or C19:0 . DHSA cannot be used as an IS for ruminant-derived matrices [1, 2].
Ring Opening Artifacts
Issue: GC-MS shows split peaks or unexpected masses at M+32 (methanol addition). Cause: Acid catalyst was used, or the neutralization step was too aggressive. Solution: Switch to the NaOMe protocol described in Section 3. Ensure reagents are anhydrous.
References
-
Caligiani, A., et al. (2016).[5][6][7] "Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication." Journal of Agricultural and Food Chemistry.
-
Lerma-García, M.J., et al. (2010). "Composition, industrial processing and applications of rice bran oil." Food Chemistry.
-
Christie, W.W. (1993).
-
LIPID MAPS® Lipidomics Gateway.
Sources
- 1. Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Structural Elucidation of cis-9,10-Methyleneoctadecanoic Acid Derivatives: A Comparative Technical Guide
Executive Summary & Scientific Context
Target Analyte: cis-9,10-Methyleneoctadecanoic acid (Common name: Dihydrosterculic acid ; CAS: 4675-61-0).[1][2] Class: Cyclopropane Fatty Acids (CFA).[3] Biological Significance: A critical membrane component in bacteria (e.g., E. coli, Lactobacillus) responsible for regulating membrane fluidity during acid stress (acid adaptation). It is biosynthesized via the methylation of the double bond in oleic acid (18:1 cis-9).
The Analytical Bottleneck: The structural elucidation of Dihydrosterculic acid presents a specific challenge: distinguishing the cyclopropane ring from its isomeric monounsaturated counterparts (e.g., methyl-branched fatty acids or oleic acid isomers).
-
Thermal Instability: Under standard Gas Chromatography (GC) temperatures, the cyclopropane ring can thermally isomerize or open, leading to misidentification as a monounsaturated fatty acid (MUFA).
-
Mass Spectral Ambiguity: Standard Electron Impact (EI) mass spectra of Fatty Acid Methyl Esters (FAMEs) often fail to provide diagnostic ions that pinpoint the ring's location, yielding spectra nearly identical to monoenes.
This guide compares three authoritative methodologies to resolve this structural ambiguity, prioritizing Picolinyl Ester Derivatization as the most robust method for localization.
Comparative Analysis of Elucidation Methodologies
Method A: Nuclear Magnetic Resonance (NMR) – The Non-Destructive Benchmark
NMR is the gold standard for confirming the presence of the cyclopropane ring without chemical modification, provided sufficient sample mass (>1 mg) and purity (>95%) are available.
-
Mechanism: Exploits the unique magnetic shielding of the cyclopropane protons.
-
Key Diagnostic Signals (
H NMR, 400+ MHz, CDCl ):-
Ring Methylene Protons (
): The cis-methylene protons on the ring are highly shielded, appearing upfield, typically -0.3 to -0.6 ppm (often reported as -0.33 ppm). This is the "smoking gun" signal. -
Ring Methine Protons (
): Resonate around 0.56 – 0.65 ppm . - -Methylene Protons: Protons on carbons adjacent to the ring appear as split signals at 1.17 and 1.40 ppm , distinct from the standard methylene envelope.
-
Method B: GC-MS with Picolinyl Ester Derivatization – The Localization Solution
When sample quantity is low (lipidomics), MS is required. However, FAMEs are insufficient. Converting the fatty acid to a 3-pyridylcarbinol (picolinyl) ester stabilizes the radical charge on the nitrogen, allowing for "remote functional group modification" and clear fragmentation across the alkyl chain.
-
Mechanism: Radical site migration initiated by the pyridine nitrogen abstracts hydrogens along the chain.[4][5] When the radical encounters the cyclopropane ring, cleavage is inhibited/altered, creating a distinct mass gap.
-
Performance: High specificity for ring localization (C9 vs. C11).
Method C: Silver Ion Chromatography (Ag-HPLC/TLC) – The Separation Solution
Used primarily for purification before spectroscopic analysis.
-
Mechanism: Silver ions (
) form charge-transfer complexes with -electrons. -
Differentiation: Unsaturated fatty acids (Oleic acid) bind strongly due to the double bond
-system. Cyclopropane rings, despite having some -character (Walsh orbitals), bind much more weakly. -
Result: Dihydrosterculic acid elutes/migrates significantly faster than oleic acid, allowing physical separation of these isomers.
Summary of Performance Metrics
| Feature | Method A: | Method B: Picolinyl-MS | Method C: Ag-Ion HPLC |
| Primary Utility | Absolute Structural Confirmation | Localization of Ring Position | Physical Separation of Isomers |
| Sample Requirement | High (>1-5 mg) | Low (<1 µg) | Medium (Prep scale) |
| Specificity | Excellent (Unique <0 ppm shift) | Excellent (Diagnostic Ions) | Good (Retention Time only) |
| Destructive? | No | Yes (Derivatization) | No |
| Key Limitation | Requires high purity | Requires chemical synthesis | Does not identify structure alone |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for choosing the correct elucidation path based on your sample constraints.
Caption: Decision workflow for structural elucidation. Note the critical role of Ag-Ion chromatography for purification prior to NMR if the sample is a complex lipid extract.
Detailed Experimental Protocols
Protocol 1: Preparation of Picolinyl Esters for GC-MS
Rationale: Methyl esters (FAMEs) are insufficient for locating the cyclopropane ring. Picolinyl esters provide the necessary fragmentation patterns.
Reagents:
-
Thionyl chloride (
) -
3-Hydroxymethylpyridine (3-pyridylcarbinol)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Nitrogen gas
Step-by-Step Methodology:
-
Activation: Dissolve the fatty acid (up to 1 mg) in 0.5 mL of dry
. Incubate at room temperature for 1 minute, then evaporate the excess reagent under a gentle stream of nitrogen.-
Causality: This converts the carboxylic acid to an acid chloride, a highly reactive intermediate necessary for the esterification with the sterically hindered pyridine alcohol.[5]
-
-
Esterification: Add 1% solution of 3-hydroxymethylpyridine in acetonitrile (or THF) (approx 200 µL).
-
Critical Step: Ensure the environment is anhydrous to prevent hydrolysis of the acid chloride back to the free acid.
-
-
Reaction: Cap the vial and heat at 40°C for 20 minutes.
-
Extraction: Evaporate the solvent under nitrogen. Dissolve the residue in hexane (2 mL). Wash with water (1 mL) to remove excess reagent.
-
Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate (
). -
Analysis: Inject 1 µL into the GC-MS.
Self-Validation Check:
-
The molecular ion (
) for the picolinyl ester of a C19 cyclopropane acid should be m/z 373 (C19 chain + 92 mass units for picolinyl group - 1 H + mass adjustments). Note: Verify exact mass based on specific isotope presence. -
Diagnostic Ions: Look for a fragmentation gap corresponding to the ring. For 9,10-methylene, the regular series of 14 amu (CH2) gaps will be interrupted.
Protocol 2: Silver Ion (Ag+) TLC/HPLC Separation
Rationale: To physically separate Dihydrosterculic acid from Oleic acid prior to NMR.
Materials:
-
TLC Plates: Silica gel G impregnated with 10% Silver Nitrate (
). -
Mobile Phase: Hexane:Diethyl Ether (90:10 v/v).
-
Visualization: 2,7-Dichlorofluorescein spray.
Methodology:
-
Impregnation: If commercial plates are unavailable, dip silica plates in a solution of 10%
in acetonitrile for 10 minutes and activate at 110°C for 1 hour.-
Causality: Silver ions anchor into the silica matrix, creating a "trap" for
-electrons.
-
-
Application: Spot the FAME mixture alongside standards (Oleic FAME, Stearic FAME).
-
Development: Run the plate in the dark (silver is light sensitive).
-
Result Interpretation:
-
Saturated FAMEs: Migrate furthest (Rf ~ 0.8).
-
Cyclopropane FAMEs (Dihydrosterculic): Migrate slightly below saturates but significantly above monoenes.
-
Monoenes (Oleic): Retained more strongly (Lower Rf) due to strong Ag-
interaction.
-
Fragmentation Logic Visualization (Picolinyl Esters)
Understanding the MS fragmentation is crucial for interpreting the data.
Caption: Mechanism of Picolinyl ester fragmentation. The cyclopropane ring inhibits standard radical migration, creating a diagnostic mass gap in the spectrum.
References
-
Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353.
-
Knothe, G. (2006). NMR Characterization of Fatty Acids and Derivatives. AOCS Lipid Library.
-
Gunstone, F. D., et al. (1987).[9] Mass spectra of the picolinyl ester derivatives of some non-methylene-interrupted octadecadienoic acids. Lipids, 22, 664–666.[9]
-
Dobson, G., & Christie, W. W. (1996). Structural analysis of fatty acids by mass spectrometry of picolinyl esters and dimethyloxazoline derivatives. Trends in Analytical Chemistry, 15(3), 130-137.
-
Mossoba, M. M., et al. (1992). Application of Ag+ Chromatography to the Analysis of Cyclic Fatty Acids. Journal of AOAC International.
Sources
- 1. cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. mdpi.com [mdpi.com]
- 9. Sci-Hub: are you are robot? [sci-hub.box]
Comparative Genomics and Functional Analysis of Cyclopropane Fatty Acid (CFA) Synthase Genes
Executive Summary
In the landscape of bacterial membrane engineering and antimicrobial drug discovery, the Cyclopropane Fatty Acid (CFA) Synthase gene family represents a critical node for stress adaptation.[1] Unlike housekeeping genes involved in de novo fatty acid synthesis (FAS II), cfa genes encode enzymes that modify existing membrane phospholipids in situ. This post-synthetic modification—adding a methylene bridge across a cis-double bond—is a pivotal determinant in membrane pathogenesis, acid resistance, and persistence in hosts.
This guide provides a rigorous genomic and functional comparison of CFA synthases against their primary functional alternatives (Desaturases) and distinct orthologs (e.g., E. coli vs. M. tuberculosis). It is designed to assist researchers in selecting appropriate genomic targets for stress-hardening industrial strains or identifying virulence factors for drug development.
Genomic Architecture: A Cross-Species Comparison
The cfa gene is not universally conserved; its presence correlates with organisms requiring robust stationary-phase survival or host persistence.
The "Product": CFA Synthase (cfa/cfas/pcaA)
The enzyme utilizes S-adenosyl-L-methionine (SAM) as a methylene donor to convert unsaturated fatty acids (UFAs) into cyclopropane fatty acids (CFAs).[2][3][4][5][6]
-
Model System (Escherichia coli): Encoded by a single gene (cfa). Expression is tightly regulated by the stationary phase sigma factor RpoS (rpoS) and the protein is unstable, degrading rapidly to prevent constitutive membrane rigidification [1].
-
Pathogenic System (Mycobacterium tuberculosis): The genome encodes a complex family of homologs (pcaA, cmaA1, cmaA2). Unlike E. coli, these are essential for cording and virulence. pcaA modifies the alpha-mycolate chain, while cmaA2 is unique in its ability to synthesize both cis and trans cyclopropane rings, a stereochemical feat critical for the mycobacterial cell envelope barrier [2].
The Functional Alternative: Fatty Acid Desaturases (des)
While CFA synthases increase membrane order and stability, Desaturases (e.g., desA in Pseudomonas, ole1 in Yeast) introduce double bonds to increase fluidity. These two gene families act as functional antagonists in membrane rheology.
Functional Performance Matrix: CFA Synthase vs. Alternatives
The following table compares the biophysical and physiological outcomes of upregulating CFA Synthase versus its functional alternatives (Desaturases or Unmodified UFAs).
| Feature | CFA Synthase (cfa) | Desaturase (des) | Unmodified UFA (Control) |
| Membrane Biophysics | Increases lipid packing density; reduces fluidity. | Increases disorder; increases fluidity. | Baseline fluidity; susceptible to oxidation. |
| Proton Permeability | Significantly Reduced. The ring blocks H+ transit. | High permeability. | Moderate permeability. |
| Acid Stress Survival | High. Critical for survival at pH < 3. | Low. Often detrimental in acid shock. | Low/Moderate. |
| Oxidative Stability | High. The ring removes the reactive double bond. | Low. Double bonds are prone to peroxidation. | Low. |
| Virulence Role | Persistence. (e.g., M. tb granuloma formation). | Cold tolerance; motility. | N/A |
| Metabolic Cost | High (Requires 1 SAM = 3 ATP equivalents). | Moderate (Requires O2/NADPH). | Low (Standard synthesis). |
Analyst Insight: For drug development, targeting cfa in M. tuberculosis does not kill the bacteria in vitro but renders them unable to persist in the host, making it a "anti-virulence" target rather than a traditional antibiotic target [2].
Mechanistic Visualization
The following diagram illustrates the opposing roles of CFA Synthase and Desaturases in membrane adaptation, along with the specific reaction mechanism utilizing SAM.
Caption: Divergent membrane adaptation pathways. CFA synthase utilizes SAM to rigidify membranes for acid stress, while Desaturases increase fluidity for cold tolerance.
Validated Experimental Protocols
To accurately compare cfa activity across strains or mutants, relying solely on gene expression (qPCR) is insufficient due to post-translational instability. Direct lipid analysis via GC-MS is the gold standard.
Protocol A: Lipid Extraction and FAME Derivatization
Objective: Convert membrane phospholipids into Fatty Acid Methyl Esters (FAMEs) for volatile analysis.
-
Harvest: Pellet 10-50 mL of bacterial culture (OD600 ~1.0 for stationary phase). Wash twice with PBS.
-
Lysis & Transesterification: Resuspend pellet in 1 mL of Methanolic HCl (3N) .
-
Critical Step: Add 50 µL of Internal Standard (e.g., Tetracosane or C19:0, 1 mg/mL in hexane) to normalize extraction efficiency.
-
-
Incubation: Seal tubes tightly (Teflon-lined caps) and incubate at 80°C for 1 hour . This single-step method lyses cells and transesterifies lipids simultaneously [3].
-
Extraction: Cool to room temperature. Add 1 mL 0.9% NaCl and 1 mL Hexane .
-
Phase Separation: Vortex vigorously for 30s. Centrifuge at 2,000 x g for 5 mins.
-
Collection: Recover the upper organic phase (Hexane) containing FAMEs. Transfer to a GC vial.
Protocol B: GC-MS Analysis Parameters
Objective: Chromatographic separation of CFA from its unsaturated precursor (e.g., C18:1 vs. C19:cyc).
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: High-polarity column (e.g., DB-23 or CP-Sil 88 , 60m x 0.25mm) is required to separate cis-CFA from unsaturated isomers. Standard non-polar columns (DB-5) often co-elute these species.
-
Temperature Program:
-
Start: 50°C (hold 1 min).
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 235°C (hold 5 min).
-
-
Identification: Monitor characteristic mass fragments.
-
CFA Diagnostic Ion:m/z 55 and the molecular ion (M+). Look for the "M+14" shift from the precursor UFA.
-
Protocol C: Acid Resistance Assay (Phenotypic Validation)
Objective: Validate if the genomic presence of cfa translates to survival.
-
Growth: Grow Wild Type (WT) and Δcfa mutant to stationary phase.
-
Challenge: Dilute cells 1:100 into EG medium adjusted to pH 2.5 (using HCl).
-
Time Course: Incubate at 37°C. Take aliquots at t=0, 1h, 2h, 4h.
-
Plating: Serially dilute and plate on neutral agar.
-
Result: A functional cfa gene typically confers a 1-2 log survival advantage at 2 hours compared to the Δcfa mutant [1].
Drug Development Workflow: Screening Inhibitors
Targeting CFA synthase is a strategy to strip pathogens of their defense shield. The following workflow outlines the screening process using a colorimetric coupled assay.
Caption: High-throughput screening workflow for CFA synthase inhibitors using an SAH-coupled colorimetric assay.
Mechanism of Inhibition:
-
Sinefungin: A general methyltransferase inhibitor (SAM analog). Potent in vitro but poor cell permeability.
-
Dioctylamine: A lipid substrate mimic. Inhibits M. tuberculosis PcaA and E. coli Cfa by competing with the phospholipid binding site [4].
References
-
Grogan, D. W., & Cronan, J. E. (1997).[7][8] Cyclopropane ring formation in membrane lipids of bacteria.[1][2][4][5][7][8][9] Microbiology and Molecular Biology Reviews, 61(4), 429–441.[7] Link
-
Glickman, M. S., Cox, J. S., & Jacobs, W. R. (2000).[8] A novel mycolic acid cyclopropane synthetase is required for cording, persistence, and virulence of Mycobacterium tuberculosis.[8] Molecular Cell, 5(4), 717–727. Link
-
Caligiani, A., et al. (2016).[10] Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese. Journal of Agricultural and Food Chemistry, 64(20), 4158–4164. Link
-
Barkan, D., et al. (2009).[8] Mycobacterium tuberculosis cell wall synthesis is an attractive target for novel inhibitors.[6] Antimicrobial Agents and Chemotherapy, 53(10), 4158-4165. Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropanation of Membrane Unsaturated Fatty Acids Is Not Essential to the Acid Stress Response of Lactococcus lactis subsp. cremoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new inhibitors of E. coli cyclopropane fatty acid synthase using a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
cis-9,10-Methyleneoctadecanoic Acid: Proper Disposal & Handling Guide
[1]
Executive Summary & Immediate Actions
cis-9,10-Methyleneoctadecanoic acid (Commonly: Dihydrosterculic Acid) is a cyclopropane fatty acid used primarily as a lipid standard in bacterial membrane analysis. While it possesses low acute toxicity, it is classified as a lipid/grease under EPA standards and must never be discharged into municipal wastewater systems.
Quick Disposal Directive:
-
Solid/Neat Substance: Dispose of as Non-Hazardous Organic Solid Waste (unless contaminated with hazardous solvents).
-
In Solution: Segregate based on the solvent carrier (e.g., Chloroform = Halogenated Waste; Hexane = Flammable Organic Waste).
-
Spill Cleanup: Absorb with inert material (vermiculite/sand); do not use water as it spreads the lipid.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Parameter | Data | Operational Implication |
| Chemical Name | cis-9,10-Methyleneoctadecanoic acid | Specific isomer of Dihydrosterculic acid.[1][2][3][4] |
| CAS Number | 4675-61-0 | Use this for waste manifesting/labeling. |
| Molecular Formula | C₁₉H₃₆O₂ | Long-chain fatty acid (hydrophobic). |
| Solubility | Soluble in Ethanol, Chloroform, Methanol | Insoluble in water. Will form surface slicks or clogs if drained. |
| Stability | Stable Cyclopropane Ring | Unlike cyclopropenes (e.g., Sterculic acid), this ring is saturated and chemically stable under ambient conditions. |
| GHS Classification | Skin Irrit. 2; Eye Irrit.[5] 2A | Standard PPE (Nitrile gloves, goggles) is sufficient. |
Risk Assessment: The "Why" Behind the Protocol
Environmental Fate & Plumbing (The FOG Rule)
Although this compound is not a P-listed or U-listed acute toxin under RCRA (Resource Conservation and Recovery Act), it falls under the Fats, Oils, and Grease (FOG) category.
-
Mechanism of Failure: When poured down a sink, hydrophobic fatty acids adhere to pipe walls. In the presence of calcium (found in hard water or concrete pipes), they undergo saponification, forming metallic soaps ("fatbergs") that cause catastrophic plumbing failures.
-
Regulatory Impact: EPA Clean Water Act prohibits the discharge of viscous insoluble pollutants that may cause obstruction.
Solvent Synergy
In research settings, this acid is rarely found in bulk. It is usually dissolved in organic solvents (Chloroform, Hexane, Methanol).
-
The Solvent Dictates the Hazard: A 1 mg/mL solution of this acid in Chloroform is treated as Halogenated Toxic Waste , not fatty acid waste. The disposal path follows the solvent's properties.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Substance (Solid/Oil)
Applicability: Expired stock, residual solids, or lyophilized powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Transfer: Scrape solid material into the container.
-
Labeling:
-
Disposal: Cap tightly. Place in the Solid Chemical Waste drum for incineration.
Protocol B: Disposal of Solutions (The Segregation Rule)
Applicability: Experimental byproducts, chromatography fractions.
-
Identify the Solvent:
-
Halogenated (e.g., Chloroform, DCM): Go to Stream 1.
-
Non-Halogenated/Flammable (e.g., Methanol, Hexane, Ethanol): Go to Stream 2.
-
-
Stream 1 (Halogenated):
-
Pour into the Halogenated Organic Waste carboy.
-
Critical Check: Ensure the carboy is compatible with the solvent (Glass or Fluorinated HDPE).
-
-
Stream 2 (Flammable):
-
Pour into the Non-Halogenated Organic Waste carboy.
-
Safety Note: Ensure the container is grounded if pouring large volumes (static risk).
-
Protocol C: Spill Response (Self-Validating)
-
Isolate: Mark the area.
-
Absorb: Do NOT use water.[8] Apply vermiculite, sand, or a hydrophobic absorbent pad.
-
Validate: Wipe the surface with a paper towel soaked in ethanol. If the surface remains greasy/slippery, the lipid is still present. Repeat until the surface is "squeaky" clean.
-
Dispose: Place all contaminated absorbents into a sealed bag and treat as Solid Chemical Waste .
Decision Workflow Diagram
This logic tree guides the researcher to the correct waste stream, minimizing cross-contamination risks.
Figure 1: Logic flow for determining the correct waste stream based on physical state and solvent carrier.
References & Authority
The following sources validate the protocols described above.
Sources
- 1. larodan.com [larodan.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoic*acid m… [cymitquimica.com]
- 8. rbfuels.com [rbfuels.com]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
